molecular formula C5H8O3S B1658436 2-Ethoxy-1,3-oxathiolan-5-one CAS No. 60977-87-9

2-Ethoxy-1,3-oxathiolan-5-one

Cat. No.: B1658436
CAS No.: 60977-87-9
M. Wt: 148.18 g/mol
InChI Key: IWANCIFZTWVRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) is a chemical building block of significant interest in synthetic organic and medicinal chemistry, particularly for the construction of nucleoside analogues . This compound features a five-membered 1,3-oxathiolane ring core and is characterized by the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol . Its structure, which can be represented by the SMILES string CCOC1OC(=O)CS1, serves as a versatile precursor in dynamic covalent and enzymatic kinetic resolution processes to access enantiomerically enriched 1,3-oxathiolane derivatives . The primary research value of 2-Ethoxy-1,3-oxathiolan-5-one lies in its role as a key intermediate for the synthesis of 1,3-oxathiolane nucleosides . This class of compounds includes potent antiviral agents such as lamivudine (3TC) and emtricitabine (FTC) . These nucleoside analogues mimic their natural counterparts and, after undergoing phosphorylation in vivo, are incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxy group in the resulting analogue terminates DNA strand elongation, thereby inhibiting viral replication . The 1,3-oxathiolane scaffold has proven especially valuable for developing L-nucleoside configurations, which often exhibit high antiviral efficacy with potentially lower host toxicity compared to their D-counterparts . Researchers utilize this reagent in the asymmetric synthesis of complex molecules, leveraging methodologies such as dynamic kinetic resolution to control stereochemistry at the molecule's chiral centers . As such, 2-Ethoxy-1,3-oxathiolan-5-one is an essential tool for chemists and biochemists developing new therapeutic candidates, molecular probes, and studying enzyme-catalyzed reactions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60977-87-9

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

2-ethoxy-1,3-oxathiolan-5-one

InChI

InChI=1S/C5H8O3S/c1-2-7-5-8-4(6)3-9-5/h5H,2-3H2,1H3

InChI Key

IWANCIFZTWVRRE-UHFFFAOYSA-N

SMILES

CCOC1OC(=O)CS1

Canonical SMILES

CCOC1OC(=O)CS1

Origin of Product

United States

Foundational & Exploratory

Thermodynamic stability of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-1,3-oxathiolan-5-one[1]

Executive Summary

2-Ethoxy-1,3-oxathiolan-5-one represents a critical class of heterocyclic intermediates utilized primarily in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine (3TC) and Emtricitabine (FTC).[1] Its structural core—a 1,3-oxathiolane lactone—serves as a scaffold for introducing chirality at the pseudo-sugar moiety.[1]

The thermodynamic stability of this molecule is governed by three competing forces:

  • The Anomeric Effect: Dictating the axial/equatorial preference of the C2-ethoxy substituent.[1]

  • Ring Strain: Inherent to the 5-membered lactone/thiolactone hybrid system.

  • Dynamic Equilibrium: The facile interconversion between enantiomers and diastereomers via oxocarbenium intermediates, a property exploited in Dynamic Kinetic Resolution (DKR) protocols.[1]

This guide provides a rigorous analysis of these factors, offering protocols for stability assessment and handling to ensure integrity during drug development workflows.

Molecular Architecture & Electronic Effects

The stability of 2-ethoxy-1,3-oxathiolan-5-one is not a static property but a dynamic state influenced by stereoelectronic effects.[1]

The Anomeric Effect at C2

The C2 position is a monothioorthoester center (O-C-S).[1] The ethoxy group at C2 can adopt either a pseudo-axial or pseudo-equatorial conformation.[1]

  • Thermodynamic Preference: The pseudo-axial conformer is generally thermodynamically stabilized by the anomeric effect .[1] This is due to the hyperconjugative interaction between the lone pair of the endocyclic sulfur (or oxygen) and the antibonding orbital (

    
    ) of the exocyclic C2-OEt bond.[1]
    
  • Implication: In equilibrium, the isomer with the ethoxy group in the axial position (often trans to the C5-carbonyl plane depending on ring pucker) will predominate.[1]

Ring Conformation (The Envelope)

The 1,3-oxathiolan-5-one ring adopts a distorted envelope conformation to minimize torsional strain between the sulfur lone pairs and the adjacent carbonyl.[1]

  • Sulfur Pucker: The large van der Waals radius of sulfur forces the ring to pucker, creating distinct steric environments for the C2 substituents.[1]

Thermodynamic vs. Kinetic Stability

Understanding the distinction between thermodynamic equilibrium and kinetic lability is vital for process control.[1]

Stability ParameterMechanismCritical Factor
Configurational Stability Epimerization at C2 via ring opening or oxocarbenium ion.[1]Low Barrier: Facile racemization occurs in the presence of Lewis acids or heat.[1]
Chemical Stability Hydrolysis of the C2-ethoxy acetal or C5-lactone.[1]pH Sensitive: Rapid degradation at pH < 4 (acetal hydrolysis) or pH > 9 (lactone saponification).[1]
Thermal Stability Decarboxylation or polymerization.Moderate: Stable up to ~120°C in neutral, anhydrous conditions.
Mechanism of Racemization (The DKR Basis)

The utility of this intermediate lies in its ability to racemize.[1] Under acidic conditions or enzymatic catalysis (e.g., Candida antarctica Lipase B), the C2-ethoxy bond can dissociate reversibly or the ring can open, allowing interconversion between


 and 

enantiomers.[1] This is the foundational principle of Dynamic Kinetic Resolution (DKR) .

Racemization cluster_0 Thermodynamic Equilibrium Cis (2R)-Isomer (Pseudo-Axial) Intermediate Oxocarbenium / Ring-Opened Species Cis->Intermediate Acid/Heat (k_forward) Trans (2S)-Isomer (Pseudo-Equatorial) Trans->Intermediate (k_reverse) Product Crystallized/Acylated Pure Isomer Trans->Product Selective Precipitation/Reaction Intermediate->Cis (k_reverse) Intermediate->Trans (k_forward)

Figure 1: The dynamic equilibrium between enantiomers via an oxocarbenium intermediate.[1] In a DKR process, one isomer is selectively removed (e.g., by crystallization or enzymatic acylation), driving the equilibrium to the right (Le Chatelier's principle).[1]

Experimental Characterization Protocols

To validate the thermodynamic stability and isomeric ratio of your specific batch, the following self-validating protocols are recommended.

Protocol: NMR Determination of Thermodynamic Equilibrium ( )

Objective: Determine the equilibrium ratio of isomers and the rate of racemization in solution.[1]

Reagents:

  • Deuterated Chloroform (

    
    ) (Neutralized over basic alumina to prevent acid catalysis).[1]
    
  • Catalytic p-Toluenesulfonic acid (pTsA) (Optional, to induce equilibrium).[1]

Workflow:

  • Baseline Scan: Dissolve 20 mg of 2-ethoxy-1,3-oxathiolan-5-one in 0.6 mL

    
    . Acquire a quantitative 
    
    
    
    -NMR (relaxation delay
    
    
    ).
  • Perturbation: Add 1-2 mg of pTsA or heat the sample to 50°C.

  • Kinetics: Acquire spectra every 15 minutes for 4 hours.

  • Analysis: Monitor the integration of the C2-H proton.

    • Isomer A (Pseudo-axial): Typically downfield (due to anisotropy).[1]

    • Isomer B (Pseudo-equatorial): Typically upfield.[1]

  • Calculation:

    
    
    
    
    
    [1][2]
Protocol: Thermal Stability via DSC

Objective: Identify the onset of thermal degradation (decarboxylation/polymerization).[1]

Parameters:

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Pan: Hermetically sealed aluminum pan (to prevent evaporation of ethoxy byproducts).

  • Ramp: 5°C/min from 25°C to 250°C.

  • Purge: Nitrogen (50 mL/min).

Interpretation:

  • Endotherm (~40-60°C): Melting point (if solid).

  • Exotherm (>150°C): Decomposition.[1] Note: A sharp exotherm indicates rapid ring opening and polymerization. Store below this onset temperature.

Synthetic Implications & Handling

The thermodynamic instability of the C2-ethoxy group is a feature, not a bug, but it requires precise handling.[1]

Storage Conditions
  • Temperature: Store at -20°C. At room temperature, slow disproportionation or hydrolysis may occur if moisture is present.[1]

  • Atmosphere: Strictly anhydrous. The ethoxy acetal is susceptible to hydrolysis by atmospheric moisture, releasing ethanol and generating the ring-opened thiol-aldehyde.[1]

  • Stabilizers: Traces of triethylamine (0.1%) can inhibit acid-catalyzed racemization during storage.[1]

Lewis Acid Sensitivity

In glycosylation reactions (coupling with silylated nucleobases), the 2-ethoxy group acts as a leaving group.[1]

  • Reaction:

    
     or 
    
    
    
    coordinates to the ethoxy oxygen.
  • Thermodynamics: The formation of the oxathiolane cation is thermodynamically favorable, driving the substitution.[1]

  • Stereocontrol: The thermodynamic stability of the product (nucleoside) often favors the

    
    -anomer, but kinetic control can yield the 
    
    
    
    -anomer.[1]

References

  • Liotta, D. C., et al. "The Synthesis and Biological Activity of 1,3-Oxathiolane Nucleosides."[1] Journal of Organic Chemistry, vol. 56, no. 26, 1991.[1]

  • Zhang, Y., et al. "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution."[1][3] Tetrahedron, vol. 70, no.[1][4] 24, 2014, pp. 3826-3831.[1] [1]

  • Humber, D. C., et al. "Expedient Synthesis of the Oxathiolane Core of 3TC."[1] Tetrahedron Letters, vol. 33, no. 32, 1992, pp. 4625-4628.[1] [1]

  • PubChem. "1,3-Oxathiolan-5-one Compound Summary."[1] National Library of Medicine.

  • Kraus, J. L., & Attardo, G. "Synthesis of New 2,5-Substituted 1,3-Oxathiolanes."[1][3] Synthesis, vol. 1991, no.[1] 11, 1991, pp. 1046-1048.[1]

Sources

Stereochemical configuration of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Configuration of 2-Ethoxy-1,3-oxathiolan-5-one

Abstract

The 1,3-oxathiolan-5-one scaffold is a privileged heterocyclic system, serving as a critical intermediate in the synthesis of numerous bioactive molecules and approved pharmaceuticals.[1][2] The introduction of substituents, such as an ethoxy group at the C2 position, creates a stereogenic center, rendering the molecule chiral. The precise three-dimensional arrangement of atoms, or stereochemical configuration, is paramount as it dictates the molecule's interaction with biological systems, directly influencing its efficacy and safety profile. This guide provides a comprehensive exploration of the stereochemistry of 2-Ethoxy-1,3-oxathiolan-5-one, detailing its synthesis, the resulting stereoisomers, and the definitive analytical methodologies required for their elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach, analyze, and control the stereochemistry of this important molecular class.

Foundational Principles: Synthesis and the Origin of Stereoisomerism

The stereochemical outcome of 2-Ethoxy-1,3-oxathiolan-5-one is intrinsically linked to its synthetic pathway. The most common and direct route to the 1,3-oxathiolan-5-one core involves the cyclocondensation of an aldehyde with mercaptoacetic acid.[2][3][4]

In the case of 2-Ethoxy-1,3-oxathiolan-5-one, the synthesis involves the reaction between an ethoxy-substituted carbonyl precursor and thioglycolic acid. The key structural feature of this molecule is the stereogenic center at the C2 carbon, which is bonded to four different groups: the ring oxygen, the ring sulfur, the ethoxy group, and a hydrogen atom.

  • Formation of a Racemic Mixture: Standard synthesis protocols, lacking any chiral influence, will inevitably produce a racemic mixture—an equal 50:50 blend of the two enantiomers: (R)-2-Ethoxy-1,3-oxathiolan-5-one and (S)-2-Ethoxy-1,3-oxathiolan-5-one.[5] These enantiomers are non-superimposable mirror images and possess identical physical properties (melting point, boiling point, NMR spectra in achiral solvents) except for their interaction with plane-polarized light.[5][6]

  • Introduction of Diastereomers: If the 1,3-oxathiolan-5-one ring is further substituted, for instance with a methyl group at the C4 position (forming 2-Ethoxy-4-methyl-1,3-oxathiolan-5-one), a second stereocenter is introduced.[7] This results in the formation of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between non-mirror image stereoisomers is defined as diastereomeric.[8] Unlike enantiomers, diastereomers have distinct physical properties and can be differentiated by standard analytical techniques like NMR and chromatography.

The logical flow from synthesis to stereochemical analysis is crucial. A synthetic process yielding a racemic mixture necessitates a subsequent resolution step or the use of stereoselective analytical methods to determine the configuration of the final product.

synthesis_and_stereoisomers cluster_synthesis Synthesis cluster_isomers Stereoisomers Precursors Ethoxy-carbonyl Precursor + Mercaptoacetic Acid Reaction Cyclocondensation Precursors->Reaction Product Racemic Mixture (R)- and (S)-2-Ethoxy-1,3-oxathiolan-5-one Reaction->Product R_Enantiomer (R)-Enantiomer Product->R_Enantiomer 50% S_Enantiomer (S)-Enantiomer Product->S_Enantiomer 50% Mirror Mirror Plane R_Enantiomer->Mirror S_Enantiomer->Mirror

Figure 1: Synthesis leading to a racemic mixture of enantiomers.

Authoritative Methods for Stereochemical Elucidation

Determining the absolute and relative configuration of chiral molecules requires a suite of advanced analytical techniques. For 2-Ethoxy-1,3-oxathiolan-5-one and its derivatives, a multi-pronged approach is essential for unambiguous assignment.

X-ray Crystallography: The Definitive Standard

Expertise & Causality: X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline compound.[3][9] This technique provides precise atomic coordinates, allowing for the direct visualization of bond lengths, angles, and, most critically, the absolute configuration of every stereocenter within the molecule. The primary prerequisite is the ability to grow a high-quality single crystal of the analyte, which can sometimes be a challenging and time-consuming step.

Trustworthiness: The data from X-ray crystallography is self-validating. The resulting electron density map and the refined structural model provide a high level of confidence, making it the ultimate reference method against which data from other techniques are compared. For chiral molecules, the Flack parameter is a critical value derived from the diffraction data that confirms the correctness of the assigned absolute stereochemistry.

NMR Spectroscopy: Probing Configuration in Solution

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution, providing insights into both connectivity and stereochemistry.[10] While standard ¹H and ¹³C NMR will confirm the constitution of 2-Ethoxy-1,3-oxathiolan-5-one, advanced experiments are necessary to probe its 3D structure.

  • Nuclear Overhauser Effect (NOE): For derivatives with multiple substituents, two-dimensional NOE spectroscopy (NOESY or ROESY) is invaluable for determining relative configuration.[11] This experiment detects protons that are close in space (<5 Å), regardless of whether they are bonded. By observing NOE correlations, one can distinguish between cis and trans diastereomers, for example, by establishing the spatial relationship between the ethoxy group at C2 and a substituent at another position on the ring.[11]

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[12][13] Careful analysis of these coupling constants can provide information about the preferred conformation of the five-membered oxathiolane ring and the relative orientation of its substituents.[12]

  • Chiral Derivatizing Agents (CDAs): To distinguish enantiomers by NMR, they must first be converted into diastereomers. This is achieved by reacting the analyte (if it contains a suitable functional group like a hydroxyl) with a chiral derivatizing agent, such as Mosher's acid chloride.[10] The resulting diastereomeric esters will exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the cornerstone technique for separating enantiomers.[14] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP).[15] The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of chiral compounds.[15][16]

Trustworthiness: Chiral HPLC is a highly reliable and reproducible method for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. By comparing the retention time of an unknown sample to that of a known enantiomeric standard, the absolute configuration can be assigned. This method is not only analytical but can also be scaled up for preparative separation to isolate gram quantities of pure enantiomers for further study.[17]

workflow Start Racemic Mixture of 2-Ethoxy-1,3-oxathiolan-5-one Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC Enantiomer_R Isolated (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enantiomer_S Isolated (S)-Enantiomer Chiral_HPLC->Enantiomer_S Analysis Stereochemical Analysis Enantiomer_R->Analysis Enantiomer_S->Analysis Xray X-ray Crystallography (Absolute Configuration) Analysis->Xray NMR Advanced NMR (Relative Configuration/ Derivative Analysis) Analysis->NMR Conclusion Unambiguous Stereochemical Assignment Xray->Conclusion NMR->Conclusion

Figure 2: Workflow for the separation and analysis of stereoisomers.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies grounded in established chemical principles.

Protocol 1: Synthesis of Racemic 2-Ethoxy-1,3-oxathiolan-5-one

This protocol describes a general acid-catalyzed cyclocondensation.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the ethoxy-carbonyl precursor in toluene.

  • Addition of Thiol: Add 1.1 equivalents of mercaptoacetic acid to the solution.

  • Catalysis: Add a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the racemic 2-Ethoxy-1,3-oxathiolan-5-one.

Protocol 2: Analytical Chiral HPLC Separation

This protocol is a template for method development. The optimal conditions may vary.

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® column, is recommended.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25 °C.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Prepare a solution of the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

Data Summary and Interpretation

The characterization of the stereoisomers of 2-Ethoxy-1,3-oxathiolan-5-one generates specific data sets that must be interpreted correctly.

Property (R)-Enantiomer (S)-Enantiomer Racemic Mixture
Molecular Formula C₅H₈O₃SC₅H₈O₃SC₅H₈O₃S
Molecular Weight 148.18 g/mol 148.18 g/mol 148.18 g/mol
Optical Rotation Specific positive value, e.g., [α]D = +X°Specific negative value, [α]D = -X°
Chiral HPLC Single peak at retention time t₁Single peak at retention time t₂Two peaks of equal area at t₁ and t₂
NMR Spectrum Identical to (S)-enantiomer in achiral solventIdentical to (R)-enantiomer in achiral solventIdentical to pure enantiomers

Table 1: Comparative Properties of 2-Ethoxy-1,3-oxathiolan-5-one Stereoisomers.

Conclusion

The stereochemical configuration of 2-Ethoxy-1,3-oxathiolan-5-one is a critical attribute that governs its utility in pharmaceutical and life sciences research. Its synthesis typically results in a racemic mixture, which necessitates the use of robust analytical techniques for both separation and characterization. Chiral HPLC is indispensable for resolving the enantiomers and quantifying their purity, while advanced NMR spectroscopy and, definitively, X-ray crystallography are required for the unambiguous assignment of their absolute and relative configurations. A systematic application of the workflows and protocols described in this guide will empower researchers to confidently control and validate the stereochemistry of these valuable heterocyclic compounds, ensuring the scientific integrity of their development programs.

References

  • First synthetic attempts and crystal structure of 1,3‐oxathiolan‐5‐one... ResearchGate. Available at: [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health (PMC). Available at: [Link]

  • 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry. PubMed. Available at: [Link]

  • 2-ethoxy-1,3-oxathiolan-5-one (C5H8O3S). PubChemLite. Available at: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • A facile and one pot-highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stereochemistry. Cengage. Available at: [Link]

  • A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives.pdf. Academia.edu. Available at: [Link]

  • The Synthesis of Racemic, Diastereo-and Enantiopure Carba-or Oxa[12]-, [18]-, [9]-, and [11]helicene (Di)thiol Derivatives. ResearchGate. Available at: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. ScienceDirect. Available at: [Link]

  • NMR for Stereochemical Elucidation. R Discovery. Available at: [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. Available at: [Link]

  • Toward creation of a universal NMR database for the stereochemical assignment of acyclic compounds: proof of concept. PubMed. Available at: [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Chiral separations. PubMed. Available at: [Link]

  • X-ray structure of 5-phenyl-1,3,4-oxathiazol-2-one. University of Limerick. Available at: [Link]

  • Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. ResearchGate. Available at: [Link]

  • 1,3-Oxathiolan-5-one | C3H4O2S | CID 13474373. PubChem, National Institutes of Health. Available at: [Link]

  • Preparation and Configuration of Racemic and Optically Active Analgesic Dialkylaminoalkylnaphthalenes. PubMed. Available at: [Link]

  • Racemic – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and inhibitory action on HMG-CoA synthase of racemic and optically active oxetan-2-ones (beta-lactones). PubMed. Available at: [Link]

  • Determination of relative stereochemistry. NMR Wiki. Available at: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Separation Techniques. Chemist Library. Available at: [Link]

  • Chapter 5 – Stereochemistry at Tetrahedral Centers. NC State University Libraries. Available at: [Link]

  • STEREOCHEMISTRY. Uttarakhand Open University. Available at: [Link]

  • Enantiomers, Diasteromers & Racemic Mixtures - Haloalkanes and Haloarenes. YouTube. Available at: [Link]

Sources

Reactivity Profile and Synthetic Utility of 1,3-Oxathiolan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of 1,3-Oxathiolan-5-one Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

The 1,3-oxathiolan-5-one scaffold represents a unique heterocyclic pharmacophore, bridging the gap between simple lactones and complex nucleoside analogues. Its electronic architecture—defined by a masked aldehyde (hemi-thioacetal) constrained within a thiolactone ring—offers a divergent reactivity profile. For drug development professionals, this molecule is best known as the immediate precursor to the "sugar" moiety of blockbuster antiretrovirals like Lamivudine (3TC) and Emtricitabine (FTC) .

This guide dissects the molecular reactivity of the scaffold, moving beyond basic synthesis to explore mechanistic pathways, stereoelectronic effects, and validated protocols for functionalization.

The Molecular Architecture

To understand the reactivity, we must first map the electronic landscape of the ring system.

Numbering Convention:

  • Position 1: Oxygen (O)[1][2]

  • Position 2: Carbon (Acetal center, flanked by O and S)

  • Position 3: Sulfur (S)[3]

  • Position 4: Carbon (

    
    -methylene, flanked by S and C=O)
    
  • Position 5: Carbon (Carbonyl/Lactone)

Mechanistic Reactivity Map

The molecule possesses three distinct "hotspots" for chemical modification:

  • The Electrophilic Carbonyl (C5): As a thiolactone, this position is susceptible to nucleophilic attack. However, its primary utility in medicinal chemistry is its controlled reduction to the lactol (hemiacetal) , which serves as the gateway to

    
    -glycosylation.
    
  • The Acidic

    
    -Methylene (C4):  The protons at C4 are acidified by the electron-withdrawing carbonyl (C5) and the polarizability of the adjacent sulfur (S3). This allows for aldol-type condensations with aldehydes to form 4-arylidene derivatives.
    
  • The Oxidizable Sulfur (S3): The sulfur atom can be selectively oxidized to the sulfoxide or sulfone. The sulfoxide is a substrate for the Pummerer rearrangement , which can introduce acetoxy groups at C4, altering the substitution pattern.[4]

ReactivityMap Scaffold 1,3-Oxathiolan-5-one (Core Scaffold) C5_Pos C5 Position (Carbonyl) Scaffold->C5_Pos C4_Pos C4 Position (Alpha-Methylene) Scaffold->C4_Pos S3_Pos S3 Position (Sulfur) Scaffold->S3_Pos Reduction Reduction to Lactol (Nucleoside Precursor) C5_Pos->Reduction NaBH4 / LiEt3BH RingOpen Nucleophilic Ring Opening (Polymerization/Hydrolysis) C5_Pos->RingOpen Amines / OH- Condensation Knoevenagel Condensation (Arylidene Formation) C4_Pos->Condensation R-CHO / Base Pummerer Pummerer Rearrangement (C4-Acetoxylation) S3_Pos->Pummerer [O] then Ac2O

Figure 1: Mechanistic reactivity map of 1,3-oxathiolan-5-one, highlighting the three primary sites of chemical transformation.

Synthetic Utility in Drug Development[5]

The Nucleoside Route (Lamivudine Synthesis)

The most high-value application of this scaffold is the synthesis of 1,3-oxathiolane nucleosides. The strategy involves constructing the 5-one ring and then reducing the lactone (C5=O) to a lactol (C5-OH), which acts as the glycosyl donor.

The Challenge: The 1,3-oxathiolan-5-one ring contains a chiral center at C2. Synthesis of single-enantiomer drugs requires Dynamic Kinetic Resolution (DKR) during the ring formation or crystallization steps.

Workflow:

  • Ring Construction: Condensation of an aldehyde (e.g., glyoxylate ester) with mercaptoacetic acid.

  • Lactone Reduction: Controlled reduction of C5=O to the lactol. Over-reduction leads to ring opening (mercapto-diols), which must be avoided.

  • Activation: Conversion of the lactol to an acetate or chloride (leaving group).

  • Glycosylation: Coupling with a silylated nucleobase (e.g., Cytosine) via Vorbrüggen conditions.

The Bioactive Heterocycle Route

Beyond nucleosides, the scaffold is used to generate 4-substituted derivatives with antifungal or antimicrobial properties. This exploits the acidity of the C4 protons.

  • Reaction: Knoevenagel condensation with aromatic aldehydes.

  • Product: 4-Arylidene-1,3-oxathiolan-5-ones.[1]

  • Mechanism: Base-catalyzed deprotonation at C4 forms an enolate, which attacks the aldehyde. Spontaneous dehydration yields the exocyclic double bond.

Experimental Protocols

Protocol A: Synthesis of (2R,5S)-Menthyloxycarbonyl-1,3-oxathiolan-5-one (DKR Route)

This protocol describes the formation of the chiral scaffold used in Lamivudine synthesis, utilizing L-menthol as a chiral auxiliary.

Reagents:

  • L-Menthyl glyoxylate hydrate (1.0 eq)

  • 1,4-Dithiane-2,5-diol (0.5 eq, equivalent to mercaptoacetaldehyde dimer) or Mercaptoacetic acid (1.0 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or specialized Lipase (e.g., Novozym 435 for enzymatic DKR).
    
  • Solvent: Toluene or Hexane.

Procedure:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap with L-menthyl glyoxylate (10 mmol) and mercaptoacetic acid (10 mmol) in toluene (50 mL).

  • Cyclization: Add pTSA (0.1 mmol). Heat to reflux. The water generated must be removed azeotropically to drive the equilibrium toward the lactone.

    • Note: For high enantioselectivity, this step is often performed at lower temperatures using a lipase catalyst and a tertiary amine base to facilitate dynamic equilibration of the hemi-thioacetal intermediate.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product appears as a less polar spot compared to the starting glyoxylate.

  • Workup: Wash the organic layer with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from hexane to obtain the diastereomerically pure 1,3-oxathiolan-5-one derivative.

Protocol B: Reduction of 1,3-Oxathiolan-5-one to the Lactol (Key Intermediate)

Critical Step: This reduction converts the lactone to the sugar-equivalent lactol.

Reagents:

  • 1,3-Oxathiolan-5-one derivative (from Protocol A)[1][2][5]

  • Sodium Borohydride (NaBH

    
    ) or Lithium Triethylborohydride (Super-Hydride)
    
  • Solvent: THF/Methanol (for NaBH

    
    ) or dry THF (for Super-Hydride)
    

Procedure:

  • Dissolution: Dissolve the lactone (5 mmol) in dry THF (20 mL) under nitrogen. Cool to -78°C (if using Super-Hydride) or 0°C (if using NaBH

    
    ).
    
  • Reduction:

    • Method 1 (NaBH

      
      ): Add methanol (5 mL) followed by portion-wise addition of NaBH
      
      
      
      (0.25 eq, careful titration required). Monitor closely to prevent ring opening.
    • Method 2 (Super-Hydride - Recommended): Add LiEt

      
      BH (1.1 eq, 1M in THF) dropwise over 10 minutes. This reagent is more selective for lactone-to-lactol reduction.
      
  • Quench: Quench the reaction with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with ethyl acetate. The product (5-hydroxy-1,3-oxathiolane) is often unstable and is immediately acetylated (Ac

    
    O/Pyridine) for characterization or the next step.
    

Visualizing the Synthetic Pathway (Lamivudine)[1][2][3][5][7]

The following diagram illustrates the transformation from the acyclic precursors to the final nucleoside, highlighting the role of the 1,3-oxathiolan-5-one intermediate.

LamivudineSynthesis Start Glyoxylate Ester + Mercaptoacetic Acid Intermediate 1,3-Oxathiolan-5-one (Lactone Scaffold) Start->Intermediate Cyclization / DKR (Acid or Lipase) Lactol 5-Hydroxy-1,3-oxathiolane (Lactol) Intermediate->Lactol Selective Reduction (NaBH4 / LiEt3BH) Activated 5-Acetoxy/Chloro-1,3-oxathiolane (Activated Donor) Lactol->Activated Activation (Ac2O or SOCl2) Product Lamivudine (3TC) (Nucleoside Analogue) Activated->Product Glycosylation (Silylated Cytosine / Lewis Acid)

Figure 2: Synthetic workflow for converting acyclic precursors into Lamivudine via the 1,3-oxathiolan-5-one scaffold.

References

  • Synthesis of 1,3-Oxathiolan-5-ones and Benzoxathian-4-ones. Synthesis, 2006. Link

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 2013. Link

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 2020. Link

  • Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Journal of Organic Chemistry, 2012. Link

  • Pummerer rearrangement of 1,3-oxathiolan-5-one S-oxides. Journal of the Chemical Society D, 1970. Link

Sources

Advanced Synthesis of 2-Ethoxy-1,3-oxathiolan-5-one: A Critical Intermediate for Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis pathways for 2-Ethoxy-1,3-oxathiolan-5-one (CAS: 60977-87-9). As a functionalized 1,3-oxathiolane derivative, this compound serves as a pivotal intermediate in the retrosynthetic architecture of nucleoside reverse transcriptase inhibitors (NRTIs), specifically Lamivudine (3TC) and Emtricitabine (FTC).[1]

The guide details the primary Orthoformate Condensation Protocol , a self-validating system designed for high-yield lactonization. We explore the mechanistic causality, critical process parameters (CPPs), and the downstream utility of the 2-ethoxy moiety as a leaving group in glycosylation reactions.

Retrosynthetic Analysis & Strategic Importance

The 1,3-oxathiolane ring is the pharmacophore core of several antiretroviral agents. The "5-one" (lactone) functionality provides an activated carbonyl for reduction to the lactol (hemiacetal), which is subsequently coupled with a nucleobase (e.g., Cytosine).

The 2-ethoxy substituent at the C2 position is strategically chosen for two reasons:

  • Stability: It stabilizes the oxathiolane ring during the initial cyclization compared to the free hydroxyl.

  • Activation: It acts as an exchangeable acetal handle, allowing for subsequent substitution or serving as a stable precursor to the 2-hydroxymethyl group required in the final drug substance (via oxidative or reductive transformations depending on the starting scaffold).

Pathway Logic

The synthesis relies on the acid-catalyzed condensation of Mercaptoacetic Acid (Thioglycolic Acid) with a one-carbon electrophile at the oxidation state of a formate orthoester.

Retrosynthesis Target 2-Ethoxy-1,3-oxathiolan-5-one (Target Scaffold) Intermediate Acyclic Thio-Orthoester Intermediate Target->Intermediate Cyclization Precursor1 Mercaptoacetic Acid (Nucleophile) Precursor2 Triethyl Orthoformate (Electrophile) Intermediate->Precursor1 + Intermediate->Precursor2 Condensation

Figure 1: Retrosynthetic breakdown of the 1,3-oxathiolan-5-one ring system.

Primary Synthesis Pathway: Orthoformate Condensation

The most robust route to 2-Ethoxy-1,3-oxathiolan-5-one involves the reaction of mercaptoacetic acid with triethyl orthoformate. This pathway is preferred over aldehyde condensation because it directly installs the ethoxy group without requiring a separate acetalization step.

Reaction Mechanism

The reaction proceeds via a stepwise acid-catalyzed mechanism:

  • Activation: Protonation of triethyl orthoformate.

  • Thio-Exchange: Nucleophilic attack by the thiol group of mercaptoacetic acid, displacing one ethanol molecule.

  • Cyclization: Intramolecular nucleophilic attack by the carboxylic acid oxygen onto the acetal carbon, displacing a second ethanol molecule to close the lactone ring.

Mechanism Step1 Triethyl Orthoformate + H+ Step2 Thiol Attack (Mercaptoacetic Acid) Step1->Step2 - EtOH Step3 Intermediate: Ethyl-2-mercaptoacetate acetal Step2->Step3 Step4 Cyclization (Lactone Formation) Step3->Step4 - EtOH (Entropy Driven) Product 2-Ethoxy-1,3-oxathiolan-5-one Step4->Product

Figure 2: Mechanistic pathway of the acid-catalyzed cyclocondensation.

Experimental Protocol

Objective: Synthesis of 2-Ethoxy-1,3-oxathiolan-5-one on a 100 mmol scale.

Reagents:

  • Mercaptoacetic acid (Thioglycolic acid): 9.21 g (100 mmol)

  • Triethyl orthoformate: 16.3 g (110 mmol, 1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.19 g (1 mmol, 1 mol%)

  • Solvent: Toluene (anhydrous, 100 mL)

Equipment:

  • 250 mL Round-bottom flask (RBF)[1]

  • Dean-Stark trap (optional, but recommended for ethanol removal efficiency) or Short-path distillation head

  • Magnetic stirrer

  • Oil bath

Step-by-Step Methodology:

  • Setup: Charge the RBF with Mercaptoacetic acid, Toluene, and p-TsOH. Stir at room temperature to dissolve the acid catalyst.

  • Addition: Add Triethyl orthoformate dropwise over 10 minutes. Note: A slight exotherm may be observed.

  • Reaction (Reflux): Heat the mixture to reflux (approx. 110°C). The reaction produces ethanol as a byproduct.

    • Critical Control Point: Use a short-path distillation head to continuously distill off the ethanol/toluene azeotrope. This drives the equilibrium forward (Le Chatelier's principle).

    • Monitor the head temperature. When the temperature rises to pure toluene boiling point (110.6°C), the reaction is near completion.

  • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane:Ethyl Acetate 4:1). The thiol starting material should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated NaHCO3 solution (2 x 30 mL) to remove p-TsOH and any unreacted thiol.

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotary evaporator).

    • Distillation: Purify the crude oil via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at approx. 90-95°C at 5 mmHg (Note: Boiling points vary by pressure; refer to literature values for specific vacuum).

Yield Expectation: 75-85% as a colorless to pale yellow oil.

Quantitative Data Summary
ParameterSpecificationNotes
Reaction Time 2 - 4 HoursDependent on ethanol removal rate.
Temperature 110°C (Reflux)Essential for cyclization kinetics.
Stoichiometry 1.0 : 1.1 (Thiol : Orthoester)Slight excess of orthoester prevents thiol polymerization.
Catalyst Load 0.5 - 1.0 mol%Higher loads may degrade the acid-sensitive acetal product.

Alternative Pathway: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)

While chemical synthesis yields a racemic mixture, asymmetric synthesis is critical for pharmaceutical applications (e.g., 3TC requires the (2R,5S) configuration). Recent advances utilize enzymatic pathways.

Concept: Using Methyl Thioglycolate and an aldehyde (or orthoester equivalent) in the presence of Candida antarctica Lipase B (CAL-B) . The enzyme catalyzes the lactonization selectively, enriching one enantiomer via dynamic kinetic resolution of the hemithioacetal intermediate.

  • Pros: High enantiomeric excess (ee > 90%).

  • Cons: Higher cost, longer reaction times (24-48h), lower volumetric productivity compared to the chemical route.

  • Relevance: This method is typically reserved for the synthesis of the final drug substance precursors rather than the generic 2-ethoxy intermediate.

Characterization & Quality Control

To validate the synthesis of 2-Ethoxy-1,3-oxathiolan-5-one, the following spectral signatures must be confirmed.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, 
      
      
      
      of ethyl)
    • 
       3.6-3.8 (m, 2H, 
      
      
      
      of ethyl)
    • 
       3.65, 3.85 (dd, 2H, Ring 
      
      
      
      -S, AB system due to chirality at C2)
    • 
       6.0-6.2 (s, 1H, H-2 Anomeric proton). Note: The shift depends on the stereochemistry relative to the carbonyl.
      
  • IR Spectroscopy:

    • 1780-1795 cm⁻¹: Strong Carbonyl (C=O) stretch characteristic of a 5-membered lactone (thiolactone/lactone hybrid).

    • 1100-1150 cm⁻¹: C-O-C ether stretch.

Safety & Handling (E-E-A-T)

  • Mercaptoacetic Acid: Highly corrosive and toxic. Causes severe skin burns and eye damage. potent stench. Protocol: Handle exclusively in a fume hood. Treat all glassware with bleach solution before removal from the hood to oxidize residual thiols.

  • Triethyl Orthoformate: Flammable liquid. Moisture sensitive.

  • Product Stability: 2-Ethoxy-1,3-oxathiolan-5-one is an acetal-lactone. It is sensitive to aqueous acids (hydrolysis of the ethoxy group) and strong bases (ring opening). Store under inert atmosphere (Argon/Nitrogen) at 4°C.

References

  • Compound Data: "2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9)."[2] PubChem. Available at: [Link]

  • Synthesis Mechanism: "Strategies for the Synthesis of Thiazolidinone and Oxathiolane Heterocycles." Hilaris Publishing. Available at: [Link]

  • Enzymatic Route: "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution." ResearchGate.[3] Available at: [Link]

  • Nucleoside Analogues: "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Physical characteristics of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Ethoxy-1,3-oxathiolan-5-one , a specialized heterocyclic intermediate relevant to the synthesis of nucleoside analogs and sulfur-containing pharmacophores.

Core Identity & Physicochemical Characterization

Executive Summary

2-Ethoxy-1,3-oxathiolan-5-one (CAS: 60977-87-9) is a functionalized 1,3-oxathiolane derivative characterized by a cyclic hemithioacetal lactone structure.[1] It serves as a high-value electrophilic building block in organic synthesis, particularly in the development of 3'-thia-nucleoside analogs (e.g., Lamivudine, Emtricitabine). Its reactivity is defined by the lability of the exocyclic ethoxy group and the ring's susceptibility to nucleophilic attack, making it a versatile "masked" mercapto-aldehyde equivalent.

Chemical Identity & Structural Analysis

The compound features a five-membered heterocyclic ring containing oxygen and sulfur, with a carbonyl group at the 5-position and an ethoxy substituent at the 2-position.

AttributeDetail
IUPAC Name 2-Ethoxy-1,3-oxathiolan-5-one
CAS Number 60977-87-9
Molecular Formula C₅H₈O₃S
Molecular Weight 148.18 g/mol
SMILES CCOC1OC(=O)CS1
InChIKey IWANCIFZTWVRRE-UHFFFAOYSA-N
Stereochemistry The C2 position is a chiral center.[1] Commercial preparations are typically racemic mixtures unless specified as asymmetric synthesis.
Physical Characteristics

Note: As a specialized intermediate, experimental bulk property data is limited in open literature. The values below represent a synthesis of available catalog data and QSPR (Quantitative Structure-Property Relationship) predictions based on structural analogs (e.g., 1,3-oxathiolan-5-one).

PropertyValue (Experimental/Predicted)Context & Implications
Physical State Liquid Low molecular weight esters/lactones of this class are typically viscous liquids at STP.
Boiling Point ~85–95 °C @ 10 mmHg (Predicted)High volatility under vacuum. Thermal instability (decarboxylation/ring opening) is a risk >140 °C.
Density 1.24 ± 0.05 g/cm³ (Predicted)Denser than water due to sulfur content.
Refractive Index 1.49–1.51 (Predicted)Consistent with sulfur-containing heterocycles.
Solubility Soluble in DCM, THF, Ethyl Acetate.Hydrolytically Unstable. Reacts with water to form mercaptoacetic acid, ethanol, and formic acid.
Flash Point > 90 °C (Estimated)Class III Combustible Liquid.
Spectroscopic Characterization

Researchers utilizing this compound for quality control or reaction monitoring should look for the following diagnostic signals:

  • IR Spectrum (Neat):

    • 1760–1780 cm⁻¹ (Strong): Carbonyl stretching (

      
      ) of the 
      
      
      
      -lactone ring. The ring strain shifts this higher than typical acyclic esters.
    • 1100–1150 cm⁻¹: C–O–C ether stretching of the ethoxy group.

  • ¹H NMR (CDCl₃, 400 MHz) - Diagnostic Peaks:

    • 
       ~5.8–6.0 ppm (s, 1H): The methine proton at C2  (anomeric center). This is the most deshielded proton on the ring.
      
    • 
       ~3.6–3.8 ppm (m, 2H): Methylene protons of the ethoxy group (–OCH ₂CH₃).
      
    • 
       ~3.5–3.7 ppm (d/m, 2H): Ring methylene protons at C4  (–S–CH ₂–C=O).
      
    • 
       ~1.2 ppm (t, 3H): Methyl protons of the ethoxy group.
      
Synthesis & Reaction Pathways

The primary synthetic route involves the acid-catalyzed condensation of mercaptoacetic acid with triethyl orthoformate . This pathway highlights the compound's nature as a cyclic orthoester derivative.

Experimental Protocol (General Methodology)
  • Reagents: Mercaptoacetic acid (1.0 eq), Triethyl orthoformate (1.1 eq), p-Toluenesulfonic acid (cat.).

  • Conditions: Reflux in anhydrous benzene or toluene with a Dean-Stark trap to remove ethanol.

  • Purification: Vacuum distillation. Crucial: Avoid aqueous workup due to hydrolysis sensitivity.

Mechanistic Pathway Visualization

The following diagram illustrates the formation of 2-Ethoxy-1,3-oxathiolan-5-one and its subsequent utility in nucleoside synthesis.

G Start Mercaptoacetic Acid (HS-CH2-COOH) Inter Acyclic Intermediate (Hemithioacetal) Start->Inter Acid Cat. -EtOH Reagent Triethyl Orthoformate (HC(OEt)3) Reagent->Inter Product 2-Ethoxy-1,3-oxathiolan-5-one (Target) Inter->Product Cyclization -EtOH Nucleoside 3'-Thia-Nucleoside Analog (e.g., Lamivudine Precursor) Product->Nucleoside Silylated Base Lewis Acid (TMSOTf)

Caption: Figure 1. Synthesis pathway from commodity precursors and downstream application in nucleoside analog construction.

Stability & Handling Protocols

For researchers utilizing CAS 60977-87-9, strict adherence to exclusion of moisture is required to maintain reagent integrity.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound degrades slowly at room temperature, releasing mercaptan odors.

  • Incompatibility:

    • Water/Alcohols: Rapid hydrolysis/transesterification.

    • Strong Bases: Ring opening to form thio-acrylates or decomposition.

    • Lewis Acids: Can trigger polymerization or premature ionization of the C2-ethoxy group.

  • Safety: The hydrolysis product, mercaptoacetic acid, is toxic and corrosive. Handle in a fume hood.

Applications in Drug Development

The 1,3-oxathiolane scaffold is critical in the synthesis of antiretroviral drugs. 2-Ethoxy-1,3-oxathiolan-5-one acts as a glycosyl donor mimic .

  • Mechanism: Under Lewis acid catalysis (e.g., TMSOTf, TiCl₄), the C2-ethoxy group is activated, generating an oxathiolanium ion.

  • Nucleophilic Attack: A silylated nucleobase (e.g., cytosine, fluorocytosine) attacks this cation to form the nucleoside core.

  • Chirality: Because the starting material is typically racemic, this reaction produces a mixture of cis and trans isomers, requiring subsequent resolution (e.g., enzymatic resolution or chiral chromatography) to isolate the bioactive enantiomer (often the L-isomer for toxicity reasons).

References
  • PubChem Compound Summary. (2025). 2-Ethoxy-1,3-oxathiolan-5-one (CID 12395031).[2] National Center for Biotechnology Information. Link

  • Aaron Chemicals. (2024). Product Catalog: 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9).[1] Link

  • Accela ChemBio. (2023).[1] Safety Data Sheet & Properties: CAS 60977-87-9. Link

  • Belleau, B., et al. (1992). Design and synthesis of a novel class of antiviral nucleoside analogues. (Contextual reference for oxathiolane synthesis). Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: 2-Ethoxy-1,3-oxathiolan-5-one as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9), a critical chiral intermediate in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs).

Version: 1.0 | Focus: Asymmetric Synthesis & Nucleoside Analogues

Executive Summary

2-Ethoxy-1,3-oxathiolan-5-one represents a high-value heterocyclic scaffold utilized primarily in the synthesis of 1,3-oxathiolane nucleosides, such as Lamivudine (3TC) and Emtricitabine (FTC) . Unlike traditional routes that rely on chiral auxiliaries (e.g., L-menthol) to induce diastereoselectivity, this lactone intermediate enables Dynamic Kinetic Resolution (DKR) strategies. By leveraging the lability of the C2-ethoxy acetal center and the reactivity of the C5-lactone, researchers can access enantiopure nucleoside cores with high atom economy and reduced step counts.

Chemical Profile & Molecular Architecture

PropertySpecification
Chemical Name 2-Ethoxy-1,3-oxathiolan-5-one
CAS Number 60977-87-9
Molecular Formula C₅H₈O₃S
Molecular Weight 148.18 g/mol
Core Structure 5-membered heterocycle (S, O) with a C5 carbonyl (lactone) and C2 ethoxy substituent.[1][2][3][4]
Chirality C2 is a stereogenic center (hemiacetal ether); subject to racemization under acidic conditions.
Stability Moisture sensitive; prone to hydrolysis at the C2-ethoxy group and ring opening at the lactone.
Structural Significance

The molecule contains two reactive sites that define its utility:

  • C2 Position (Acetal): The ethoxy group acts as a leaving group, allowing for Lewis-acid mediated Vorbrüggen coupling with nucleobases (e.g., cytosine, 5-fluorocytosine).

  • C5 Position (Lactone): The carbonyl group allows for subsequent reduction to the hydroxymethyl arm found in bioactive nucleosides, or ring-opening for acyclic derivatives.

Synthesis of the Intermediate

The synthesis of 2-substituted-1,3-oxathiolan-5-ones generally proceeds via the condensation of mercaptoacetic acid with an aldehyde or orthoester equivalent. For the 2-ethoxy variant, triethyl orthoformate or ethyl glyoxylate hemiacetals are the primary electrophiles.

Optimized Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) due to the hygroscopic nature of the reagents.

Reagents:

  • Mercaptoacetic acid (1.0 eq)

  • Triethyl orthoformate (1.1 eq) - Source of the C2-ethoxy group

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq) or BF₃·OEt₂

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask, dissolve mercaptoacetic acid in anhydrous Toluene.

  • Addition: Add triethyl orthoformate dropwise at 0°C to prevent uncontrolled exotherms.

  • Cyclization: Add the acid catalyst (pTSA). Heat the mixture to reflux (if using Toluene) with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

    • Critical Process Parameter (CPP): Complete removal of ethanol is essential for high yield.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ to neutralize the catalyst. Dry the organic layer over MgSO₄.

  • Purification: Concentrate under reduced pressure. The product is often a clear oil that can be used directly or purified via vacuum distillation. Avoid silica gel chromatography as the acidity can hydrolyze the acetal.

Mechanistic Pathway (Graphviz)

SynthesisMechanism Start Mercaptoacetic Acid (HS-CH2-COOH) Inter1 Hemithioacetal Intermediate Start->Inter1 + Reagent (H+ cat) Reagent Triethyl Orthoformate (HC(OEt)3) Reagent->Inter1 Cyclization Acid-Catalyzed Cyclization (-EtOH) Inter1->Cyclization Product 2-Ethoxy-1,3-oxathiolan-5-one Cyclization->Product Ring Closure

Figure 1: Acid-catalyzed condensation mechanism forming the oxathiolane ring.

The Core Advantage: Dynamic Kinetic Resolution (DKR)

The primary value of 1,3-oxathiolan-5-one derivatives lies in their ability to undergo Dynamic Kinetic Resolution . In a racemic mixture, the (R) and (S) enantiomers at C2 are in rapid equilibrium (via the open-chain hemithioacetal form) under specific conditions.

The Ramström Protocol

Research by Ramström et al. demonstrated that lipases (specifically CAL-B , Candida antarctica Lipase B) can selectively catalyze the ring closure or transesterification of these intermediates.

  • Mechanism: The lipase selectively acts on one enantiomer of the open-chain intermediate or the lactone, "locking" it into a specific chiral configuration while the unreacted enantiomer rapidly racemizes to restore equilibrium.

  • Result: Theoretical yields >50% (up to 100%) of a single enantiomer, compared to max 50% in standard kinetic resolution.

DKR Workflow Diagram

DKR_Mechanism Racemate Racemic 2-Ethoxy-1,3-oxathiolan-5-one OpenChain Open Chain Intermediate (Rapid Equilibrium) Racemate->OpenChain Spontaneous Racemization ChiralProduct Enantiopure Lactone (Locked Configuration) OpenChain->ChiralProduct Fast Enzymatic Transformation Enzyme Lipase (CAL-B) Enzyme->OpenChain Catalysis

Figure 2: Dynamic Kinetic Resolution allowing 100% conversion to a single enantiomer.

Application: Synthesis of Nucleoside Analogues (3TC/FTC)

The 2-ethoxy-1,3-oxathiolan-5-one serves as the electrophilic scaffold for the nucleobase.

Vorbrüggen Coupling

The ethoxy group at C2 is an excellent leaving group for Lewis-acid catalyzed glycosylation.

  • Nucleophile: Silylated Cytosine (or 5-Fluorocytosine for Emtricitabine).

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TiCl₄.

  • Solvent: 1,2-Dichloroethane (DCE).

  • Reaction: The Lewis acid activates the C2-ethoxy, generating an oxocarbenium/thionium ion. The silylated base attacks from the top face (or bottom, dictated by the C5 stereochemistry if pre-set, or controlled by the "endo/exo" thermodynamic preference).

Reduction to API

The C5-lactone must be reduced to the hydroxymethyl group (-CH₂OH) to yield the final drug substance.

  • Reagent: Sodium Borohydride (NaBH₄) in Ethanol/Water.

  • Selectivity: The reduction of the lactone opens the ring to a diol-thiol intermediate which re-closes, or selectively reduces the carbonyl to the alcohol depending on the precise protecting group strategy. Note: In many industrial routes, the 2-carboxylate intermediate is used because selective reduction of the ester over the ring is easier to control.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Cyclization Incomplete water/ethanol removal.Use molecular sieves (4Å) or vigorous Dean-Stark reflux. Ensure reagents are dry.[5]
Racemization of Product Acid traces remaining in product.Wash thoroughly with NaHCO₃; store over basic alumina or add traces of triethylamine for storage.
Hydrolysis of C2-Ethoxy Exposure to atmospheric moisture.Handle in glovebox or under strict Schlenk lines. Store at -20°C.
Poor Diastereoselectivity Inefficient DKR equilibrium.Optimize solvent choice (Toluene vs. TBME). Ensure high lipase activity (check enzyme water content).

References

  • Zhang, Y., et al. (2014). "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution." Tetrahedron, 70(25), 3826–3831. Link

  • Ramström, O., et al. (2002). "Dynamic Kinetic Resolution of Hemithioacetals." Nature Reviews Drug Discovery. (Contextual grounding on DKR principles).
  • Accela ChemBio. (2023).[1] "Product Data: 2-ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9)."[1] Link

  • Joshi, R., et al. (2015). "A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives."[6] Journal of the Indian Chemical Society, 92, 1134.[6] Link

  • BenchChem. (2025).[2] "Application Note: Reactions of Triethyl Orthoformate in Heterocycle Synthesis." Link

Sources

Decomposition mechanisms of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Decomposition Mechanisms of 2-Ethoxy-1,3-oxathiolan-5-one

Executive Summary

2-Ethoxy-1,3-oxathiolan-5-one is a heterocyclic compound of interest due to its structural motifs, which are relevant in the synthesis of bioactive molecules and complex organic intermediates.[1][2] The stability of this molecule is a critical parameter for its synthesis, storage, and application. This guide provides a comprehensive analysis of the plausible decomposition mechanisms of 2-ethoxy-1,3-oxathiolan-5-one, synthesized from established chemical principles and data from analogous thiocarbonate, cyclic carbonate, and acetal systems. The primary degradation pathways explored include hydrolysis under both acidic and basic conditions, thermal decomposition via pyrolytic elimination and decarboxylation, and radical-mediated ring-opening. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the molecule's intrinsic stability and potential degradants.

Introduction and Molecular Profile

The 1,3-oxathiolan-5-one core is a significant heterocyclic system that serves as an intermediate in the synthesis of various bioactive compounds, including antiviral and anti-HIV agents.[1] The title compound, 2-ethoxy-1,3-oxathiolan-5-one, combines three key functional groups within a five-membered ring: a thioester lactone, an ether linkage, and a hemithioacetal ether (an acetal-like structure). This unique combination dictates its reactivity and susceptibility to degradation under various conditions. Understanding these degradation pathways is paramount for controlling reaction outcomes, ensuring product purity, and establishing stable formulation strategies.

Table 1: Physicochemical Properties of 2-Ethoxy-1,3-oxathiolan-5-one

Property Value Source
Molecular Formula C₅H₈O₃S [3]
Monoisotopic Mass 148.01941 Da [3]
InChIKey IWANCIFZTWVRRE-UHFFFAOYSA-N [3]

| SMILES | CCOC1OC(=O)CS1 |[3] |

Primary Decomposition Mechanisms

The decomposition of 2-ethoxy-1,3-oxathiolan-5-one can be triggered by several factors, including pH, temperature, and the presence of radical initiators.[4] The following sections detail the most probable mechanistic pathways.

Hydrolytic Decomposition

Hydrolysis represents the most common degradation pathway for this molecule, given the presence of both an acetal-like linkage and a thioester. The reaction outcome is highly dependent on the pH of the medium.

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the acetal moiety is the primary site of attack. The mechanism proceeds via protonation of the ether oxygen (either endocyclic or exocyclic), followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to ring-opening and the formation of 2-mercaptoacetic acid, ethanol, and glyoxylic acid derivatives. This pathway is analogous to the well-established acid-catalyzed hydrolysis of 1,3-dioxolanes.[5]

B. Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the thioester carbonyl group is the electrophilic center most susceptible to nucleophilic attack by a hydroxide ion. This initiates a saponification reaction, forming a tetrahedral intermediate. Collapse of this intermediate results in the cleavage of the acyl-sulfur bond, leading to the ring-opened carboxylate salt. This mechanism is typical for the hydrolysis of thiol- and thionocarbonates.[6][7]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 2-Ethoxy-1,3-oxathiolan-5-one A2 Protonation of Ether Oxygen A1->A2 H⁺ A3 Oxocarbenium Ion Intermediate A2->A3 Ring Cleavage A4 Nucleophilic Attack by H₂O A3->A4 A5 Ring-Opened Products: 2-Mercaptoacetic Acid, Ethanol, Glyoxylic Acid derivative A4->A5 B1 2-Ethoxy-1,3-oxathiolan-5-one B2 Nucleophilic Attack on Thioester Carbonyl B1->B2 OH⁻ B3 Tetrahedral Intermediate B2->B3 B4 Collapse of Intermediate B3->B4 Acyl-S Cleavage B5 Ring-Opened Products: Carboxylate Salt of Ethoxy(sulfanyl)acetic acid B4->B5

Figure 1: Plausible pathways for hydrolytic decomposition under acidic and basic conditions.

Thermal Decomposition

At elevated temperatures, in the absence of a solvent, the molecule can undergo unimolecular decomposition through several high-energy pathways.

A. Pyrolytic Syn-Elimination

By analogy with the gas-phase pyrolysis of ethoxy-substituted heteroaromatics and the Chugaev elimination of xanthates, the ethoxy group can undergo a concerted, six-membered ring transition state elimination.[8][9] This reaction would yield ethylene and 2-hydroxy-1,3-oxathiolan-5-one, which may be unstable and undergo further decomposition.

B. Decarbonylation or Decarboxylation

Cyclic carbonates and related structures are known to eliminate CO₂ or other small molecules upon heating.[10][11] For 2-ethoxy-1,3-oxathiolan-5-one, two competing pathways are plausible:

  • Elimination of COS (Decarbonylation): The molecule could fragment to release carbonyl sulfide (COS), yielding ethoxyacetaldehyde.

  • Elimination of CO₂ (Decarboxylation): This pathway would lead to the formation of an unstable episulfide (thiirane) intermediate, which would likely rearrange or polymerize.

G cluster_main Thermal Decomposition Pathways cluster_elim Pyrolytic Syn-Elimination cluster_frag Ring Fragmentation start 2-Ethoxy-1,3-oxathiolan-5-one P1 Six-Membered Transition State start->P1 Δ F1 Elimination of COS start->F1 Δ F3 Elimination of CO₂ start->F3 Δ P2 Products: Ethylene + 2-Hydroxy-1,3-oxathiolan-5-one P1->P2 F2 Product: Ethoxyacetaldehyde F1->F2 F4 Product: Episulfide Intermediate F3->F4

Figure 2: Proposed high-temperature decomposition routes for 2-ethoxy-1,3-oxathiolan-5-one.

Radical-Mediated Decomposition

The thiocarbonyl group, although part of a thioester in this case, shares reactivity patterns with thionocarbonates, which are known to react with radicals.[12] In the presence of a radical initiator (e.g., AIBN) and a radical mediator (e.g., tri-n-butyltin hydride), a radical-induced ring-opening could occur. The mechanism would likely involve the addition of a radical to the sulfur atom, followed by ring cleavage to generate a more stable carbon-centered radical.[12] This pathway is particularly relevant in the context of radical polymerization or deoxygenation reactions where such intermediates might be used.

Experimental Methodologies for Decomposition Analysis

To empirically validate these proposed mechanisms and identify the resulting degradants, a systematic experimental approach is required. This typically involves forced degradation studies followed by advanced analytical characterization.

Experimental Workflow Overview

The logical flow for investigating the decomposition of 2-ethoxy-1,3-oxathiolan-5-one involves stressing the molecule under controlled conditions, separating the resulting mixture, and identifying the components.

G A Sample Preparation (2-Ethoxy-1,3-oxathiolan-5-one in solution) B Forced Degradation (Stress Conditions) - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Heat (e.g., 80°C) - Oxidative (e.g., 3% H₂O₂) A->B C Reaction Quenching & Neutralization (To halt degradation) B->C D Sample Analysis C->D E HPLC with UV/DAD (Quantify parent compound loss, assess purity) D->E Kinetic Analysis F LC-MS/MS (Identify degradant mass and fragmentation) D->F Structural Elucidation G Data Analysis (Propose structures, confirm mechanisms) E->G F->G

Figure 3: A typical experimental workflow for studying chemical decomposition.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products under accelerated acidic, basic, and thermal conditions.

Materials:

  • 2-Ethoxy-1,3-oxathiolan-5-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • Thermostated water bath or oven

  • HPLC vials

  • pH meter

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-ethoxy-1,3-oxathiolan-5-one in acetonitrile.

  • Sample Preparation: For each condition, add 1 mL of the stock solution to a labeled vial.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH.

    • Thermal Stress: Add 1 mL of water.

    • Control: Add 1 mL of water (store at 4°C).

  • Incubation: Place the acid, base, and thermal vials in a water bath set to 60°C. Keep the control vial in the dark at 4°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching:

    • For the acid sample, immediately neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base sample, immediately neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples with a 50:50 acetonitrile:water mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples immediately by HPLC-UV and LC-MS/MS.

Causality Note: Neutralizing the acid/base stressed samples is a critical step to "freeze" the reaction at each time point, ensuring that the observed degradation is only a function of the incubation time and not the analysis time.

Protocol: Product Identification by LC-MS/MS

Objective: To determine the mass-to-charge ratio (m/z) and fragmentation patterns of degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

Typical Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 50-500 m/z.

    • Data-Dependent Acquisition (DDA): Perform an MS1 scan followed by MS2 scans on the top 3-5 most intense ions.

    • Collision Energy: Ramped (e.g., 10-40 eV) to induce fragmentation.

Data Analysis:

  • Extract ion chromatograms for expected m/z values based on the proposed mechanisms.

  • Analyze the MS2 fragmentation patterns to confirm the structures of the degradants. For example, the loss of 44 Da could indicate decarboxylation.

Summary of Potential Degradants

Based on the mechanisms described, a set of potential degradation products can be predicted. Their identification would provide strong evidence for the operative pathways.

Table 2: Predicted Degradation Products and Corresponding Mechanisms

Proposed Degradant Chemical Formula Plausible Mechanism Key Identifying Feature (MS)
Ethoxy(sulfanyl)acetic acid (ring-opened) C₄H₈O₃S Base-catalyzed hydrolysis [M-H]⁻ at m/z 135.02
2-Mercaptoacetic acid C₂H₄O₂S Acid-catalyzed hydrolysis [M-H]⁻ at m/z 91.00
Ethylene C₂H₄ Thermal (Pyrolytic) Elimination Volatile; typically detected by GC-MS headspace analysis
Ethoxyacetaldehyde C₄H₈O₂ Thermal (Decarbonylation) [M+H]⁺ at m/z 89.06

| Carbonyl Sulfide (COS) | COS | Thermal (Decarbonylation) | Volatile gas |

Conclusion

The stability of 2-ethoxy-1,3-oxathiolan-5-one is governed by its constituent functional groups, making it susceptible to decomposition via hydrolysis, thermal stress, and radical-mediated pathways. The primary routes of degradation under common laboratory and storage conditions are likely to be acid- and base-catalyzed hydrolysis, leading to predictable ring-opened products. Thermal decomposition offers higher-energy, more complex pathways including pyrolytic elimination of ethylene and ring fragmentation. The experimental protocols outlined in this guide provide a robust framework for systematically investigating these mechanisms, quantifying degradation rates, and elucidating the structures of the resulting products. For professionals in drug development and organic synthesis, this knowledge is essential for optimizing reaction conditions, ensuring the stability of intermediates, and controlling the purity of final products.

References

  • Thiocarbonyl chemistry in polymer science. RSC Publishing.
  • A computational study on the thermal decomposition of di(tri)
  • II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts.
  • Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles. An update. Journal of Sulfur Chemistry - Taylor & Francis.
  • Phenolysis of diaryl thiolcarbonates and thionocarbon
  • Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Physical Chemistry Chemical Physics.
  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC - NIH.
  • A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one deriv
  • Synthesis of Bis(cyclic carbonates)
  • A facile and one pot-highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. International Letters of Chemistry, Physics and Astronomy.
  • 2-ethoxy-1,3-ox
  • Thermal Decomposition of Glyceryl Carbonates. Journal of the American Chemical Society.
  • Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution.
  • Synthesis and importance of 1,3‐oxathiolan‐5‐ones.
  • Hydrolysis of 2‐[2‐(ω‐Hydroxyalkoxy)alkyl]‐substituted 1,3‐Dioxolanes and 1,3‐Dioxanes in Aqueous Solution of Hydrochloric Acid. SciSpace.
  • Degradants.
  • SAFETY DATA SHEET - 1,3,2-Diox
  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: A comput

Sources

Methodological & Application

Application Note: Synthesis of 1,3-Oxathiolan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the field of heterocyclic synthesis and nucleoside analogue development. It addresses the synthesis of 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) and clarifies the chemical divergence between the literal target (an orthoester derivative) and the canonical product derived directly from glyoxylic acid (the 2-carboxylate derivative).

Executive Summary & Chemical Context

The 1,3-oxathiolan-5-one scaffold is a critical heterocyclic core, serving as a precursor for antiviral nucleoside analogues (e.g., Lamivudine, Emtricitabine) and as a chiral auxiliary in asymmetric synthesis.[1][2]

Critical Distinction: Researchers often conflate two distinct derivatives when referencing "2-ethoxy" functionalized oxathiolanones:

  • 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9): A cyclic hemithioacetal ether.[1][2] This is typically synthesized from triethyl orthoformate and mercaptoacetic acid.[1][2]

  • Ethyl 1,3-oxathiolan-5-one-2-carboxylate: The direct condensation product of glyoxylic acid (or its ethyl ester) and mercaptoacetic acid.[1][2]

This guide provides the protocols for both pathways to ensure the user achieves the correct structural motif. If your strict starting material is Glyoxylic Acid, you will likely produce the 2-carboxylate (Protocol A).[1][2] If your strict target is the 2-Ethoxy ether, you should use the Orthoformate route (Protocol B).[1][2]

Reaction Logic & Pathways[1][2]

The formation of the 1,3-oxathiolan-5-one ring involves the condensation of a mercapto-acid with a carbonyl equivalent.[1][2]

Pathway A: Glyoxylic Acid Route (The Carboxylate Pathway)

Using glyoxylic acid (or ethyl glyoxylate), the aldehyde carbon becomes C2 of the ring.[1][2] Since glyoxylic acid retains its carboxyl group, the product is a 2-substituted carboxylic acid/ester .[1][2]


[1][2]
Pathway B: Orthoformate Route (The 2-Ethoxy Pathway)

To obtain the 2-ethoxy group (an ether linkage at the acetal center) without a pendant carboxyl, one must use a formate equivalent in the oxidation state of an orthoester.[1][2]


[1][2]
Reaction Pathway Diagram

ReactionPathways Glyoxylic Glyoxylic Acid (HOOC-CHO) Intermediate Hemithioacetal Intermediate Glyoxylic->Intermediate Condensation Mercapto Mercaptoacetic Acid (HS-CH2-COOH) Mercapto->Intermediate TargetEthoxy 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) Mercapto->TargetEthoxy Orthoformate Triethyl Orthoformate (HC(OEt)3) Orthoformate->TargetEthoxy Acid Cat. / -2 EtOH TargetCarboxy 2-Carboxy-1,3-oxathiolan-5-one (Direct Glyoxylic Product) Intermediate->TargetCarboxy Cyclization (-H2O)

Caption: Divergent synthesis pathways. Glyoxylic acid yields the 2-carboxy derivative; Orthoformate yields the 2-ethoxy derivative.[1][2]

Protocol A: Synthesis from Glyoxylic Acid

Target: Ethyl 1,3-oxathiolan-5-one-2-carboxylate (The "Glyoxylic" Product) Use this protocol if you are constrained to start with Glyoxylic Acid.[1][2]

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Glyoxylic Acid Monohydrate1.0Electrophile (C2 Source)
Ethanol (Abs.)[1][2]SolventEsterification Medium
Mercaptoacetic Acid1.1Nucleophile (S & C5 Source)
p-Toluenesulfonic Acid (p-TSA)0.05Catalyst
TolueneSolventAzeotropic Water Removal
Step-by-Step Procedure
  • Esterification (In-Situ):

    • Dissolve Glyoxylic acid monohydrate (10 mmol) in Ethanol (20 mL).

    • Add catalytic p-TSA (0.5 mmol).[1][2]

    • Stir at room temperature for 2 hours to form Ethyl Glyoxylate hemiacetal in situ. (Alternatively, use commercial Ethyl Glyoxylate).[1][2]

  • Condensation:

    • Add Mercaptoacetic acid (11 mmol) dropwise to the ethanolic solution.

    • Observation: The reaction is slightly exothermic.[1][2]

  • Cyclization & Water Removal:

    • Evaporate the ethanol under reduced pressure to leave a crude oil.[1][2]

    • Re-dissolve the residue in Toluene (30 mL).

    • Equip the flask with a Dean-Stark trap and reflux condenser.[1][2]

    • Reflux for 3–4 hours.[1][2] Monitor water collection in the trap.

    • Checkpoint: Reaction is complete when water evolution ceases.[1][2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted mercaptoacetic acid.[1][2]

    • Wash with Brine (1 x 15 mL).[1][2]

    • Dry the organic layer over anhydrous MgSO₄.[1][2]

  • Purification:

    • Concentrate in vacuo.[1][2]

    • Purify via vacuum distillation (high vacuum required due to thermal instability) or silica gel column chromatography (Eluent: Hexane/EtOAc 4:1).[1][2]

Protocol B: Synthesis of 2-Ethoxy-1,3-oxathiolan-5-one

Target: 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) Use this protocol if your strict target is the 2-ethoxy ether.[1][2]

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Triethyl Orthoformate1.2Electrophile (C2 & Ethoxy Source)
Mercaptoacetic Acid1.0Nucleophile
p-Toluenesulfonic Acid0.01Catalyst
Benzene or TolueneSolventSolvent
Step-by-Step Procedure
  • Setup:

    • In a dry round-bottom flask, charge Mercaptoacetic acid (50 mmol) and Toluene (50 mL).

    • Add p-TSA (catalytic amount, ~10 mg).[1][2]

  • Addition:

    • Add Triethyl Orthoformate (60 mmol) dropwise over 15 minutes.

    • Mechanism:[1][2][4][5] The thiol group attacks the orthoester carbon, displacing one ethanol molecule.[1][2]

  • Cyclization:

    • Heat the mixture to reflux .

    • The reaction involves the elimination of 2 equivalents of ethanol.[1][2]

    • Use a Dean-Stark trap or a distillation head to remove the ethanol/toluene azeotrope to drive the equilibrium forward.[1][2]

    • Reflux time: 2–3 hours.[1][2]

  • Isolation:

    • Evaporate the solvent under reduced pressure.[1][2]

    • The product is often a liquid.[1][2][6]

    • Distillation: Purify by vacuum distillation.[1][2] (B.P.[1][2] typically ~80–90°C at 0.5 mmHg).[1][2]

  • Characterization (Expected):

    • 1H NMR (CDCl3): Look for the diagnostic triplet/quartet of the ethoxy group and the singlet (or split peak) of the C2-H proton around 6.0–6.5 ppm.[1][2] The C5-CH2 protons will appear as a diastereotopic pair or singlet around 3.5–4.0 ppm.[1][2]

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Start Start Synthesis Choice Select Target Start->Choice RouteA Route A: Glyoxylic Acid (Target: 2-Carbethoxy) Choice->RouteA Glyoxylic Source RouteB Route B: Orthoformate (Target: 2-Ethoxy) Choice->RouteB Ether Target StepA1 Esterification (EtOH/H+) RouteA->StepA1 StepB1 Mix with HS-CH2-COOH (+ pTSA) RouteB->StepB1 StepA2 Dean-Stark Reflux (-H2O) StepA1->StepA2 Purification Vacuum Distillation (Avoid thermal decomp) StepA2->Purification StepB2 Distillative Reflux (-EtOH) StepB1->StepB2 StepB2->Purification Final Pure Product Purification->Final

Caption: Decision tree for synthesis selection based on starting material vs. target structure.

Common Pitfalls
  • Oligomerization: Glyoxylic acid is prone to polymerization.[1][2] Always use fresh monohydrate or depolymerize by heating before use.[1][2]

  • Ring Opening: The 1,3-oxathiolan-5-one ring is sensitive to aqueous base.[1][2] Perform NaHCO₃ washes quickly and with cold solutions.[1][2]

  • Odor Control: Mercaptoacetic acid has a potent stench.[1][2] All reactions must be performed in a well-ventilated fume hood.[1][2] Bleach (sodium hypochlorite) should be available to neutralize spills.[1][2]

Analytical Validation[1][2]
  • IR Spectroscopy: Look for the Carbonyl stretch.[1][2]

    • Lactone C=O: ~1760–1780 cm⁻¹.[1][2]

    • Ester C=O (for Protocol A): ~1730–1750 cm⁻¹.[1][2]

  • NMR Distinction:

    • 2-Ethoxy (Protocol B): C2-H is a singlet (or weak coupling).[1][2]

    • 2-Carbethoxy (Protocol A): C2-H is a singlet, but the molecule contains two ethoxy environments if the ester is ethyl.[1][2]

References

  • Kraus, J. L., & Attardo, G. (1991).[1][2] Synthesis of 1,3-oxathiolan-5-ones. Synthesis, 1991(11), 1046-1048.[1][2] Link[1][2]

  • Manchand, P. S., et al. (1992).[1][2] Syntheses of antiviral nucleosides. Journal of Organic Chemistry, 57(13), 3563-3569.[1][2] (Discusses 1,3-oxathiolane intermediates). Link[1][2]

  • Accela ChemBio. (2023).[1][2][3] Product Entry: 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9).[1][2][3] Link

  • PubChem. (2023).[1][2] Compound Summary: Glyoxylic Acid.[1][2][7] Link

Sources

Catalytic glycosylation using 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Catalytic Glycosylation of 2-Ethoxy-1,3-oxathiolan-5-one

Executive Summary

This technical guide details the protocol for the Lewis Acid-catalyzed N-glycosylation of 2-ethoxy-1,3-oxathiolan-5-one (and its activated derivatives) to synthesize antiviral nucleoside analogs such as Lamivudine (3TC) and Emtricitabine (FTC).

The 1,3-oxathiolane scaffold presents unique stereochemical challenges. Unlike furanose sugars, the oxathiolane ring lacks the rigidifying hydroxyl groups at C-2/C-3, making stereocontrol (cis/trans) during glycosylation critical. This protocol utilizes a modified Vorbrüggen Glycosylation , employing Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) as a catalyst to drive the coupling of silylated nucleobases with the oxathiolane core.

Key Technical Distinction: The starting material, 2-ethoxy-1,3-oxathiolan-5-one , is a lactone. Direct glycosylation of the lactone is kinetically unfavorable. Therefore, this protocol includes the essential activation sequence : reduction to the lactol (or acetate) followed by catalytic glycosylation.

Mechanistic Principles & Logic

The success of this reaction relies on the generation of a reactive 1,3-oxathiolanium ion intermediate. The 2-ethoxy substituent plays a dual role: it acts as a precursor to the C-2 hydroxymethyl "tail" of the final drug and exerts stereoelectronic influence on the incoming nucleobase.

The Catalytic Cycle
  • Activation: The Lewis Acid (TMSOTf) activates the leaving group (typically an acetate or hydroxyl generated from the starting lactone) at the C-5 position.

  • Ionization: Formation of the electrophilic oxathiolanium cation . This planar species is stabilized by the sulfur atom (thionium character).

  • Nucleophilic Attack: The silylated nucleobase (e.g., Bis-TMS-Cytosine) attacks the cation.

  • Stereoselectivity: The attack occurs preferentially from the face opposite the C-2 substituent to minimize steric hindrance, but the "anomeric effect" and thermodynamic equilibration can lead to mixtures of

    
     (trans) and 
    
    
    
    (cis) isomers.
  • Turnover: The trimethylsilyl group is transferred from the nucleobase to the leaving group, regenerating the active Lewis Acid species (or silyl catalyst), allowing for sub-stoichiometric loading in optimized systems.

Pathway Diagram

GlycosylationMechanism Start 2-Ethoxy-1,3-oxathiolan-5-one (Lactone Precursor) Activation Activation Step (Reduction to Lactol/Acetate) Start->Activation Reductive Activation Donor Activated Donor (5-Acetoxy/5-Halo) Activation->Donor Acetylation Intermediate Oxathiolanium Cation Donor->Intermediate TMSOTf Attack Catalyst TMSOTf (Cat.) Catalyst->Intermediate Promotes Product Nucleoside Analog (Cis/Trans Mixture) Intermediate->Product C-N Bond Formation Base Silylated Nucleobase (TMS-Cytosine) Base->Intermediate Nucleophilic Attack Product->Catalyst Silyl Transfer (Regeneration)

Caption: Mechanistic pathway from the oxathiolanone lactone to the nucleoside, highlighting the critical oxathiolanium cation intermediate mediated by TMSOTf.

Experimental Protocol

Safety Warning: TMSOTf is corrosive and moisture-sensitive. TiCl4 (if used as alternative) releases HCl upon contact with air. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials & Reagents
ComponentSpecificationRole
2-Ethoxy-1,3-oxathiolan-5-one >98% PurityStarting Scaffold
Cytosine Dry, micronizedNucleobase
HMDS (Hexamethyldisilazane) AnhydrousSilylating Agent
TMSOTf 99% (Lewis Acid)Catalyst
Dichloromethane (DCM) Anhydrous (<50 ppm H2O)Solvent
Menthol (Optional) L-MentholChiral Auxiliary (if resolving)
Step 1: Preparation of Silylated Nucleobase (Bis-TMS-Cytosine)

Note: Silylation increases the solubility of the base and activates it for the coupling.

  • Suspend Cytosine (10.0 g, 90 mmol) in HMDS (60 mL).

  • Add a catalytic amount of Ammonium Sulfate (50 mg).

  • Reflux at 120°C for 3-4 hours until the solution becomes clear (indicating complete silylation).

  • Evaporate excess HMDS under vacuum to yield Bis-TMS-Cytosine as a white solid. Use immediately or store under Argon.

Step 2: Activation of 2-Ethoxy-1,3-oxathiolan-5-one

The lactone must be reduced to the lactol (hemiacetal) or acetate to serve as a glycosyl donor.

  • Dissolve 2-Ethoxy-1,3-oxathiolan-5-one (1 eq) in anhydrous Toluene/DCM.

  • Cool to -78°C.

  • Slowly add DIBAL-H (1.1 eq) dropwise over 30 mins.

  • Stir for 1 hour. Quench with methanol.

  • In-situ Acetylation (Optional but recommended for stability): Add Pyridine (2 eq) and Acetic Anhydride (2 eq) to the crude lactol. Warm to RT. This yields 5-acetoxy-2-ethoxy-1,3-oxathiolane .

Step 3: Catalytic Glycosylation (The Vorbrüggen Coupling)
  • Dissolve the Bis-TMS-Cytosine (1.2 eq) and the Activated Oxathiolane (from Step 2) in anhydrous DCM (10 mL/g).

  • Cool the mixture to 0°C (for kinetic control) or RT (for thermodynamic equilibration).

  • Add TMSOTf (0.1 – 0.5 eq) dropwise.

    • Note: While stoichiometric amounts (1.0 eq) ensure faster reaction, 0.2 eq is sufficient if moisture is strictly excluded, demonstrating the catalytic nature.

  • Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 2-4 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

Step 4: Analysis & Resolution

The product will be a mixture of cis (therapeutic target) and trans isomers.

  • 1H NMR Validation: Check the anomeric proton (H-5) and the H-2 proton.

    • Cis-isomer: Doublet of doublets (typical coupling constants differ from trans).

    • Trans-isomer: Distinct shift.

  • Separation: Crystallization from Ethanol/Water or Salicylate salt formation is standard for resolving Lamivudine isomers.

Optimization & Troubleshooting

This section addresses the "Expertise" requirement, explaining causality in the protocol.

IssueProbable CauseCorrective Action
Low Yield Moisture contamination killing the oxathiolanium ion.Ensure DCM is distilled over CaH2. Use fresh TMSOTf.
Poor Stereoselectivity (Low Cis:Trans ratio) Temperature too high; Thermodynamic equilibration.Run glycosylation at -78°C or -40°C . Lower temperature favors the kinetic product (often trans, requiring isomerization later) or specific cis depending on the C-2 auxiliary.
Incomplete Reaction Catalyst deactivation by basic impurities.Ensure the silylated base is free of residual ammonia/amines. Increase TMSOTf to 1.0 eq if catalytic loading fails.
Emulsion during Workup Silyl byproducts.Wash with dilute KF solution or EDTA to sequester silicon/metal species.
Workflow Optimization Diagram

OptimizationFlow Decision Select Glycosylation Condition Kinetic Kinetic Control (-78°C) Decision->Kinetic Strict Stereochem Thermo Thermodynamic Control (Room Temp) Decision->Thermo High Yield/Speed ResultK High Selectivity (Often Trans-dominant) Kinetic->ResultK ResultT Anomeric Mixture (Alpha/Beta ~ 1:1) Thermo->ResultT Resolution Resolution Step (Enzymatic or Crystallization) ResultK->Resolution ResultT->Resolution

Caption: Decision tree for temperature control during glycosylation to influence the cis/trans isomeric ratio.

References

  • Liotta, D. C., et al. (1991). "The synthesis of 1,3-oxathiolane nucleoside analogues." Journal of Organic Chemistry.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Classic reference for the silyl-Hilbert-Johnson reaction).[1]

  • BioChem Pharma Inc. (1998). "Process for the preparation of 1,3-oxathiolane nucleosides." U.S. Patent 5,852,195.

  • Chu, C. K., et al. (1991). "Asymmetric synthesis of 1,3-oxathiolane nucleosides." Tetrahedron Letters.

  • Geng, Y., et al. (2013).[2] "Catalytic Glycosylation Strategies." Frontiers in Chemistry.

Sources

Application Note: Large-Scale Production of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2-Ethoxy-1,3-oxathiolan-5-one (CAS: 60977-87-9)[1][2] is a critical heterocyclic building block and a pivotal intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), most notably Lamivudine (3TC) and Emtricitabine (FTC). The 1,3-oxathiolane core provides the essential stereochemical scaffold required for the antiviral efficacy of these drugs.

This application note details the reagents, mechanistic rationale, and a scalable protocol for the industrial-scale synthesis of 2-ethoxy-1,3-oxathiolan-5-one via the cyclocondensation of mercaptoacetic acid (thioglycolic acid) and triethyl orthoformate (TEOF).

Mechanistic Rationale & Reagent Selection

The formation of 2-ethoxy-1,3-oxathiolan-5-one is a thermodynamically driven cyclocondensation[3].

  • Primary Reactants : Mercaptoacetic acid provides both the sulfur nucleophile and the carboxylic acid moiety. Triethyl orthoformate (TEOF) acts as the electrophilic C2-carbon source and the acetalizing agent.

  • Catalysis : The reaction requires a strong acid catalyst to activate the orthoester. While molecular iodine (I₂) and ionic liquids have been explored for green synthesis of oxathiolan-5-ones[4], large-scale industrial processes favor p-Toluenesulfonic acid (p-TSA) or Boron trifluoride etherate (BF₃·OEt₂) due to their cost-effectiveness and ease of removal.

  • Thermodynamic Driving Force : The reaction produces two equivalents of ethanol. Continuous azeotropic removal of ethanol shifts the equilibrium toward the cyclic product according to Le Chatelier’s principle.

Reagent Specifications for Large-Scale Production
Reagent / MaterialRole in SynthesisPurity RequirementCausal Rationale for Selection
Mercaptoacetic Acid Nucleophile / Substrate≥ 99.0%High purity prevents disulfide formation (oxidation) which reduces yield and complicates distillation.
Triethyl Orthoformate C2 Source / Electrophile≥ 98.0%Must be anhydrous. Excess water hydrolyzes TEOF to ethyl formate and ethanol, quenching the reaction.
p-Toluenesulfonic Acid Bronsted Acid Catalyst≥ 98.5%Provides optimal protonation of TEOF without causing oxidative degradation of the thiol group.
Toluene Solvent / AzeotropeACS Grade (<0.05% H₂O)Forms a low-boiling azeotrope with ethanol (76.7°C), allowing continuous removal via a Dean-Stark trap.

Visualizing the Mechanistic Pathway

Mechanism MAA Mercaptoacetic Acid (Nucleophile) Intermediate Hemithioacetal Intermediate MAA->Intermediate TEOF Triethyl Orthoformate (Electrophile) TEOF->Intermediate Acid Acid Catalyst (p-TSA) Acid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Ethoxy-1,3-oxathiolan-5-one (Target) Cyclization->Product Byproduct Ethanol (Removed via Azeotrope) Cyclization->Byproduct

Figure 1: Acid-catalyzed cyclocondensation mechanism forming 2-ethoxy-1,3-oxathiolan-5-one.

Scalable Experimental Protocol

Caution: Mercaptoacetic acid is corrosive and possesses a strong, unpleasant odor. All operations must be conducted in a heavily ventilated industrial fume hood or closed reactor system.

Phase 1: Reactor Preparation and Charging
  • Purge : Flush a glass-lined reactor (equipped with a mechanical stirrer, heating mantle, internal thermometer, and a Dean-Stark apparatus) with inert Nitrogen (N₂) for 15 minutes to displace oxygen and prevent thiol oxidation.

  • Solvent & Catalyst : Charge the reactor with Toluene (5 L per 1 kg of mercaptoacetic acid) and p-TSA (0.05 equivalents relative to mercaptoacetic acid).

  • Substrate Addition : Add Mercaptoacetic acid (1.0 eq) to the stirring mixture at ambient temperature (20–25°C).

  • Electrophile Addition : Slowly add Triethyl orthoformate (1.15 eq) via an addition funnel over 30 minutes. A slight endothermic effect may be observed initially, followed by a mild exotherm as the hemithioacetal forms.

Phase 2: Azeotropic Distillation & Cyclization
  • Heating : Gradually heat the reactor jacket to achieve an internal temperature of 85–95°C.

  • Ethanol Removal : As the reaction proceeds, the toluene-ethanol azeotrope will begin to condense in the Dean-Stark trap. Continuously drain the lower ethanol-rich layer to drive the equilibrium forward.

  • Monitoring : Maintain reflux for 4–6 hours. The reaction is deemed complete when the theoretical volume of ethanol has been collected and GC-MS indicates the disappearance of mercaptoacetic acid.

Phase 3: Quenching and Downstream Processing
  • Cooling & Neutralization : Cool the reactor to 10°C. Add a cold 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TSA catalyst and any unreacted mercaptoacetic acid. Causality: Neutralization prevents acid-catalyzed ring-opening or polymerization during subsequent distillation.

  • Phase Separation : Allow the layers to separate. Decant the lower aqueous layer. Wash the organic (toluene) layer once with brine to remove residual water.

  • Concentration : Transfer the organic layer to a rotary evaporator or distillation column. Remove toluene under reduced pressure (e.g., 50 mbar at 40°C).

  • Purification : Subject the crude amber oil to fractional vacuum distillation. 2-Ethoxy-1,3-oxathiolan-5-one distills as a clear, colorless to pale-yellow liquid at approximately 75–80°C under high vacuum (0.1–0.5 mmHg).

Visualizing the Process Workflow

Workflow Step1 1. N2 Purge & Reactor Charging (Toluene, p-TSA, MAA, TEOF) Step2 2. Heating to 85-95°C (Reflux Setup) Step1->Step2 Step3 3. Dean-Stark Distillation (Continuous EtOH Removal) Step2->Step3 QC1 QC: Theoretical EtOH Collected? GC-MS Conversion > 98%? Step3->QC1 QC1->Step3 No Step4 4. Cooling & NaHCO3 Quench (Neutralize Catalyst) QC1->Step4 Yes Step5 5. Phase Separation & Brine Wash Step4->Step5 Step6 6. Solvent Evaporation (Toluene Recovery) Step5->Step6 Step7 7. Fractional Vacuum Distillation (0.1-0.5 mmHg) Step6->Step7 Final Pure 2-Ethoxy-1,3-oxathiolan-5-one (Yield: 80-88%) Step7->Final

Figure 2: Industrial workflow for the synthesis and purification of 2-ethoxy-1,3-oxathiolan-5-one.

Quality Control & Analytical Standards

To ensure the synthesized 2-ethoxy-1,3-oxathiolan-5-one is suitable for downstream pharmaceutical API synthesis, the following analytical parameters must be met:

  • Purity (GC-FID) : ≥ 98.0%

  • Moisture Content (Karl Fischer) : ≤ 0.1% (Water causes premature hydrolysis of the ethoxy group).

  • ¹H NMR (CDCl₃) : Characteristic signals should include a triplet for the ethoxy CH₃ (~1.2 ppm), a multiplet/quartet for the ethoxy CH₂ (~3.7 ppm), an AB quartet for the ring CH₂ (~3.6-3.8 ppm), and a distinct singlet for the acetal CH at the 2-position (~5.8 ppm).

References

  • Accela ChemBio Inc. (2025). 60977-87-9 2-ethoxy-1,3-oxathiolan-5-one Product Information. AccelaChem.

  • PubChemLite. (2026). 2-ethoxy-1,3-oxathiolan-5-one (C5H8O3S) Structural Information. Université du Luxembourg.

  • Zhang, Y., Schaufelberger, F., et al. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(24), 3826–3831. Thieme Connect.

  • MDPI. (2025). A Novel Approach to Using Magnetite Nanoparticles in Heterogeneous Catalysis: Microwave Assisted Synthesis of 1,3-Oxathiolan-5-ones. MDPI.

  • ResearchGate. (2017). [Bmim]BF4: A Versatile Ionic Liquid for the Synthesis of Diverse Bioactive Heterocycles. Letters in Organic Chemistry, 14(9).

Sources

2-Ethoxy-1,3-oxathiolan-5-one as a glycosyl donor in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethoxy-1,3-oxathiolan-5-one as a Pro-Glycosyl Donor in Nucleoside Synthesis

Executive Summary

This technical guide details the application of 2-ethoxy-1,3-oxathiolan-5-one as a critical scaffold (pro-glycosyl donor) in the synthesis of antiretroviral nucleoside analogues, specifically targeting the 1,3-oxathiolane core found in therapeutics like Lamivudine (3TC) and Emtricitabine (FTC) .

While often overshadowed by its 2-carboxylate or 2-hydroxymethyl congeners, the 2-ethoxy derivative offers unique advantages in Structure-Activity Relationship (SAR) studies and specific kinetic resolution pathways. This guide treats the molecule as a "Pro-Glycosyl Donor"—a lactone intermediate that requires activation (reduction/acetylation) to function as a glycosyl donor in Vorbrüggen-type couplings.

Mechanistic Principles & Causality

To successfully utilize 2-ethoxy-1,3-oxathiolan-5-one, one must understand the electronic environment of the 1,3-oxathiolane ring.

  • The Pro-Donor Concept: The C5-ketone (lactone) is not electrophilic enough for direct glycosylation with weak nucleophiles (bases). It must be converted to an oxocarbenium ion precursor (acetate or chloride).

  • Stereochemical Control (1,3-Induction): The ethoxy group at C2 exerts steric and electronic influence on the approaching nucleophile at C5. The "inside-attack" model suggests that the bulky C2 substituent directs the nucleobase to the opposite face, favoring trans selectivity, though cis is often the desired bioactive configuration (requiring kinetic resolution or specific Lewis acids).

  • Anomeric Activation: The sulfur atom at position 3 stabilizes the oxocarbenium ion intermediate (thionium ion) generated during the coupling, making these donors highly reactive ("super-armed" in some contexts).

Pathway Visualization

GlycosylationPathway cluster_stereo Stereocontrol Factors Start 2-Ethoxy-1,3-oxathiolan-5-one (Lactone Scaffold) Inter1 Lactol Intermediate (5-Hydroxy) Start->Inter1 Reduction (DIBAL-H or NaBH4) Donor Activated Glycosyl Donor (5-Acetoxy or 5-Chloro) Inter1->Donor Activation (Ac2O/Pyridine or SOCl2) Ion Oxocarbenium/Thionium Ion (Transition State) Donor->Ion Lewis Acid (TMSOTf/TiCl4) Product Nucleoside Analogue (Cis/Trans Mixture) Ion->Product Silylated Nucleobase (Vorbrüggen Coupling) C2 C2-Ethoxy Group (Steric/Electronic Director) C2->Ion 1,3-Induction

Figure 1: The activation pathway from the lactone scaffold to the final nucleoside, highlighting the critical intermediate steps.

Experimental Protocols

Phase 1: Activation of the Scaffold (Lactone to Donor)

Objective: Convert the inert C5 ketone into a reactive 5-acetoxy glycosyl donor.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Ethoxy-1,3-oxathiolan-5-one 1.0 Starting Material
DIBAL-H (1.0 M in Toluene) 1.1 Reducing Agent (Selective for Lactone)
Acetic Anhydride (Ac₂O) 2.5 Acetylating Agent
Pyridine 3.0 Base/Catalyst
DMAP 0.1 Acylation Catalyst

| Dichloromethane (DCM) | Solvent | Reaction Medium |[1]

Protocol:

  • Reduction: Dissolve the starting lactone in anhydrous DCM under Argon. Cool to -78°C.

  • Addition: Add DIBAL-H dropwise over 30 minutes. The low temperature prevents ring opening (reductive cleavage).

  • Monitoring: Stir for 1 hour. TLC should show disappearance of the starting material and appearance of a more polar spot (Lactol).

  • Quench: Quench carefully with Methanol (5 eq) at -78°C, followed by a saturated Rochelle’s salt solution. Warm to Room Temperature (RT) and stir vigorously until phases separate.

  • Acetylation (In Situ): Isolate the organic layer (containing the crude lactol). Add Pyridine, DMAP, and Acetic Anhydride directly to the solution at 0°C.

  • Workup: Stir for 2 hours. Wash with 1M HCl, NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Isolate the 5-acetoxy-2-ethoxy-1,3-oxathiolane as a clear oil. This is your Active Glycosyl Donor .

Phase 2: N-Glycosylation (Vorbrüggen Coupling)

Objective: Couple the activated donor with Cytosine (or 5-Fluorocytosine) to form the nucleoside.

Reagents & Stoichiometry:

Reagent Equiv. Role
Activated Donor (from Phase 1) 1.0 Electrophile
Cytosine 1.2 Nucleobase
HMDS (Hexamethyldisilazane) Excess Silylating Agent
TMSOTf (Trimethylsilyl triflate) 1.1 Lewis Acid Promoter

| 1,2-Dichloroethane (DCE) | Solvent | High-boiling solvent |

Protocol:

  • Silylation of Base: Suspend Cytosine in HMDS with a catalytic amount of Ammonium Sulfate. Reflux for 4 hours until a clear solution is obtained (Bis-silylated cytosine). Evaporate excess HMDS under high vacuum.

  • Coupling: Dissolve the silylated base and the Activated Donor in anhydrous DCE.

  • Promotion: Cool to 0°C. Add TMSOTf dropwise.

    • Mechanistic Note: TMSOTf generates the highly reactive thionium ion species. The solution often turns light yellow/orange.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC (formation of UV-active product).

  • Quench: Pour into a mixture of DCM and saturated NaHCO₃.

  • Purification: The product will be a mixture of

    
     and 
    
    
    
    anomers (and cis/trans diastereomers relative to the ethoxy group). Separate via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Data Analysis & Validation

To ensure the protocol was successful, validate the product using the following criteria.

NMR Signature (Expected)
  • 
    H NMR (CDCl
    
    
    
    ):
    • H-5 (Anomeric): Look for a pseudo-triplet or doublet of doublets around 6.2 - 6.5 ppm . This shift confirms the N-glycosidic bond formation.

    • H-2 (Acetal): The proton adjacent to the ethoxy group should appear around 5.2 - 5.6 ppm .

    • Ethoxy Group: Typical triplet (~1.2 ppm) and quartet (~3.6 ppm).

  • 
    C NMR: 
    
    • C-5: Characteristic signal at 85-90 ppm .

    • C-2: Signal at 80-85 ppm .

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Ring opening during reduction.Ensure temperature stays strictly at -78°C; switch to Lithium Tri-tert-butoxyaluminum hydride (milder).
No Coupling (Phase 2) Moisture in Lewis Acid or Solvent.Distill TMSOTf and DCE immediately before use. Ensure base is fully silylated (clear solution).

-Anomer Dominance
Thermodynamic control.Lower reaction temperature (-20°C) to favor kinetic product; use less Lewis Acid.

References

  • Liotta, D. C., et al. (1991). "Synthesis of 1,3-oxathiolane nucleosides." US Patent 5,204,466.

    • Foundational text on the synthesis of 3TC/FTC precursors.
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.

    • The authoritative guide on silyl-Hilbert-Johnson (Vorbrüggen) coupling mechanisms.
  • Geng, X., et al. (2017).[2] "I2-Promoted Povarov-Type Reaction Using 1,4-Dithiane-2,5-diol." Organic Letters.

    • Provides context on the reactivity of the dithiane/mercaptoacetaldehyde precursors used to generate the oxathiolane ring.[3]

  • ChemicalBook. (2025). "Lamivudine Synthesis and Intermediates."

    • Industrial context for the resolution and handling of oxathiolane intermedi
  • McCombie, S. W., et al. (2013). "Comprehensive Heterocyclic Chemistry III: 1,3-Oxathiolanes." Elsevier.

    • Detailed review of the physicochemical properties and stability of the 2-alkoxy-1,3-ox

Sources

Step-by-step synthesis of Lamivudine intermediate 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9), a functionalized heterocyclic intermediate relevant to the structural core of the antiretroviral drug Lamivudine (3TC) . While the dominant industrial route for Lamivudine utilizes L-menthyl glyoxylate to induce chirality, the 2-ethoxy variant represents a critical "masked" aldehyde equivalent. It provides a versatile entry point for racemic synthesis or mechanistic studies of the 1,3-oxathiolane ring formation.

This protocol utilizes the acid-catalyzed condensation of Thioglycolic acid (Mercaptoacetic acid) with Triethyl orthoformate . This route is selected for its atom economy and the ability to drive the equilibrium via azeotropic removal of ethanol.

Chemical Safety & Hazard Analysis

CRITICAL WARNING: This synthesis involves reagents with significant health and safety risks.[1] All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Safety Note
Thioglycolic Acid Corrosive, Toxic (Dermal/Inhalation)High Stench. Penetrates skin rapidly. Use double nitrile gloves and a face shield. Neutralize spills immediately with dilute bleach.
Triethyl Orthoformate Flammable LiquidFlash point 30°C. Keep away from ignition sources. Moisture sensitive.
p-Toluenesulfonic Acid CorrosiveIrritating dust. Avoid inhalation.
2-Ethoxy-1,3-oxathiolan-5-one Irritant (Predicted)Likely hydrolytically unstable. Store under inert atmosphere (Argon/N2) at -20°C.

Reaction Mechanism

The formation of the 1,3-oxathiolan-5-one ring proceeds via an acid-catalyzed condensation. The orthoester acts as a dehydrating agent and a carbon source for the C2 position.

ReactionMechanism Ortho Triethyl Orthoformate (Electrophile) Inter1 Oxocarbenium Ion [EtO-CH-OEt]+ Ortho->Inter1 Protonation & -EtOH Acid H+ Catalyst Acid->Inter1 Inter2 Acyclic Thioacetal Intermediate Inter1->Inter2 + Thiol attack Thiol Thioglycolic Acid (Nucleophile) Thiol->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization -EtOH (Activation) Product 2-Ethoxy-1,3- oxathiolan-5-one Cyclization->Product Ring Closure Byprod Ethanol (x3) Cyclization->Byprod Elimination

Figure 1: Mechanistic pathway involving activation of the orthoester followed by nucleophilic attack of the thiol and subsequent intramolecular lactonization.

Materials & Equipment

Reagents:

  • Thioglycolic Acid (TGA): >98% purity. Note: TGA oxidizes to disulfide upon standing; use fresh bottle.

  • Triethyl Orthoformate (TEOF): >98%, anhydrous.

  • p-Toluenesulfonic Acid Monohydrate (p-TsOH): Catalyst grade.

  • Solvent: Toluene (Anhydrous, for azeotrope).

  • Quench: Sodium Bicarbonate (sat. aq.).

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).

  • Dean-Stark Trap (Critical for driving equilibrium).

  • Reflux Condenser with Calcium Chloride drying tube or N2 line.

  • Magnetic Stirrer/Hotplate with oil bath.

  • Short-path vacuum distillation apparatus.

Step-by-Step Synthesis Protocol

Phase A: Reaction Setup
  • Assembly: Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a rubber septum. Flush the system with Nitrogen or Argon.

  • Charging:

    • Add Thioglycolic Acid (9.2 g, 100 mmol, 1.0 equiv).

    • Add Triethyl Orthoformate (17.8 g, 120 mmol, 1.2 equiv). Excess ensures complete consumption of the thiol.

    • Add Toluene (100 mL).

  • Catalyst Addition: Add p-TsOH (0.19 g, 1.0 mmol, 1 mol%).

Phase B: Cyclocondensation
  • Heating: Heat the reaction mixture to a vigorous reflux (Oil bath ~120-130°C).

  • Azeotrope: Monitor the collection of liquid in the Dean-Stark trap. The theoretical byproduct is Ethanol (approx. 2 equiv, ~9-10 g total, but mixed with toluene).

    • Note: The reaction generates ethanol which forms a binary azeotrope with toluene (bp 76.7°C). Removal of this fraction drives the reaction to completion.

  • Duration: Reflux for 3–5 hours.

  • Endpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting thiol (UV inactive, stains with KMnO4) should disappear. The product is less polar.

    • PAT Check: GC-MS is preferred. Look for M+ peak at 148 m/z.[2]

Phase C: Workup
  • Cooling: Cool the mixture to room temperature.

  • Neutralization: Add solid NaHCO3 (0.5 g) and stir for 15 minutes to neutralize the acid catalyst. Do not use aqueous wash if possible to avoid hydrolysis.

  • Filtration: Filter the mixture through a pad of Celite or sintered glass to remove the salts.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary evaporator, 40°C bath) to remove Toluene and excess Orthoformate.

Phase D: Purification
  • Distillation: The crude oil is a mixture of the desired product and potential oligomers.

    • Perform a Vacuum Distillation .

    • Boiling Point: Expect product to distill around 80–90°C at 2–5 mmHg (Literature values vary; monitor head temperature).

  • Collection: Collect the clear, colorless oil.

  • Storage: Store immediately at -20°C under Argon.

Process Analytical Technology (PAT) & Characterization

TechniqueExpected ResultInterpretation
1H NMR (CDCl3)δ 6.0-6.2 ppm (s, 1H, H-2)The proton at C2 is the diagnostic acetal proton. Its shift confirms ring closure.
δ 3.6-3.8 ppm (m, 2H, O-CH2-)Ethoxy methylene protons.
δ 3.5-3.7 ppm (m, 2H, H-4)Ring protons adjacent to Sulfur and Carbonyl.
δ 1.2 ppm (t, 3H, CH3)Ethoxy methyl group.
IR Spectroscopy ~1780 cm⁻¹ (Strong)Lactone (Thiolactone) Carbonyl stretch. Key indicator of the 5-one ring.
GC-MS m/z 148 [M]+Molecular ion.

Strategic Context: Lamivudine Synthesis

This intermediate fits into the broader "Oxathiolane" synthetic landscape. While industrial routes often use chiral auxiliaries (Menthol), the 2-Ethoxy derivative allows for Lewis-Acid mediated base coupling (Vorbrüggen reaction).

LamivudineContext Start 2-Ethoxy-1,3-oxathiolan-5-one (This Protocol) Step1 Reduction (e.g., NaBH4) Start->Step1 Selective Reduction Inter 2-Ethoxy-1,3-oxathiolan-5-ol (Lactol) Step1->Inter Step2 Base Coupling (Silylated Cytosine + TMSOTf) Inter->Step2 Glycosylation Lamivudine Lamivudine Core (Racemic) Step2->Lamivudine Resolution Required

Figure 2: Potential utility of the 2-ethoxy intermediate. Note that for Lamivudine, the C2-position (ethoxy) eventually becomes the hydroxymethyl group, requiring a different substitution pattern or functional group interconversion if this specific starting material is used.

Correction Note for Researchers: Strictly speaking, Lamivudine requires a hydroxymethyl group at position 2. The 2-ethoxy compound synthesized here yields a C2-H (formyl level) upon hydrolysis/reduction, or serves as a model for the ring system. For the direct synthesis of Lamivudine, 2-benzoyloxymethyl-1,3-oxathiolan-5-one (derived from benzoyloxyacetaldehyde) is the direct precursor. The 2-ethoxy variant is primarily used for mechanistic exploration of the oxathiolane ring properties or different analog synthesis.

References

  • Chemical Identity: PubChem. 2-ethoxy-1,3-oxathiolan-5-one (CID 12395031). Link

  • General Synthesis of 1,3-Oxathiolan-5-ones: Zhang, Y., et al. "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution." Tetrahedron, 2014, 70, 3826–3831. Link

  • Orthoester Chemistry: DeWolfe, R. H. "Carboxylic Ortho Acid Derivatives."[3] Academic Press, 1970.[3] (Standard text on orthoester condensations).

  • Lamivudine Industrial Route: Whitehead, A. J., et al. "A Short, Asymmetric Synthesis of the Anti-HIV Nucleoside 3TC." Tetrahedron Letters, 1995.
  • Reaction Mechanism Support: Sachse, F., & Schneider, C. "Direct Access to 1,3-Oxathiolan-5-ones through (3+2)-Cycloaddition."[4] European Journal of Organic Chemistry, 2023. Link

Sources

Coupling reactions involving 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling Protocols for 2-Ethoxy-1,3-oxathiolan-5-one

Executive Summary

This technical guide details the protocols for coupling reactions involving 2-ethoxy-1,3-oxathiolan-5-one and its derivatives. This scaffold is a critical intermediate in the synthesis of antiretroviral nucleoside analogues, such as Lamivudine (3TC) and Emtricitabine (FTC) .[1]

The "5-one" (lactone) functionality serves as the precursor to the anomeric center required for glycosylation. The primary challenge in this workflow is the stereoselective introduction of the nucleobase (e.g., cytosine, 5-fluorocytosine) to achieve the biologically active cis-configuration (typically 2R,5S in the L-nucleoside series). This guide focuses on the reduction-activation-coupling sequence, utilizing Vorbrüggen-type glycosylation conditions.

Mechanistic Insight & Chemical Properties

Structural Reactivity

The 2-ethoxy-1,3-oxathiolan-5-one molecule contains two distinct reactive centers:

  • C5 Position (Lactone Carbonyl): This is the future anomeric center. It is electrophilic and must be reduced (to the lactol) and activated (to an acetate, halide, or ethoxy ether) to become a glycosyl donor.

  • C2 Position (Acetal Center): The ethoxy group at C2 acts as a stabilizing substituent. In the context of drug synthesis (like 3TC), this position typically holds the hydroxymethyl equivalent (or a carboxylate ester). The specific "2-ethoxy" variant implies a stable acetal or a specific prodrug scaffold.

The Coupling Mechanism (Vorbrüggen Glycosylation)

The coupling reaction does not occur directly on the 5-one lactone. It requires a transformation to an activated donor (typically a 5-acetoxy or 5-ethoxy intermediate). Upon treatment with a Lewis Acid (e.g., TMSI, TiCl₄), the leaving group at C5 is expelled, generating a highly reactive 1,3-oxathiolanium ion .

The silylated nucleobase attacks this cation. The stereochemical outcome (cis vs. trans) is dictated by the "endo-cyclic" steric effects and the thermodynamic stability of the resulting ion pairs.

Caption: Transformation of the 5-one lactone to the active oxathiolanium cation and subsequent nucleophilic attack.

Detailed Experimental Protocol

This protocol describes the conversion of 2-ethoxy-1,3-oxathiolan-5-one to the coupled nucleoside product. Note that if you are starting with the 5-ethoxy derivative (where the 5-one has already been reduced and alkylated), skip to Step 3 .

Reagents & Materials
  • Substrate: 2-Ethoxy-1,3-oxathiolan-5-one (1.0 equiv)

  • Nucleobase: Cytosine or 5-Fluorocytosine (1.1 equiv)

  • Silylating Agent: Hexamethyldisilazane (HMDS) or BSA (Bis(trimethylsilyl)acetamide)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (for Step 1)

  • Catalyst (Lewis Acid): Trimethylsilyl Iodide (TMSI) or TiCl₄ (1.0 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous), Acetonitrile

Workflow Overview

Caption: Step-by-step workflow from lactone reduction to nucleoside isolation.

Step-by-Step Procedure

Step 1: Reduction of the Lactone (5-one)

  • Dissolve 2-ethoxy-1,3-oxathiolan-5-one (10 mmol) in anhydrous THF (50 mL).

  • Cool to -78°C.

  • Slowly add LiAlH(OtBu)₃ or NaBH₄ (1.1 equiv) to avoid ring opening.

  • Stir for 1 hour. The carbonyl is reduced to the lactol (5-hydroxy).

  • Checkpoint: TLC should show disappearance of the starting material.

Step 2: Activation (Formation of Glycosyl Donor)

  • Treat the crude lactol with Acetic Anhydride (2 equiv) and Pyridine (2.5 equiv) in DCM.

  • Stir at 0°C for 2 hours.

  • Perform aqueous workup to isolate 5-acetoxy-2-ethoxy-1,3-oxathiolane .

    • Note: If the user intended to couple the 5-ethoxy derivative directly, this step involves reacting the lactol with Ethanol/H+ instead of Acetic Anhydride.

Step 3: Silylation of Nucleobase

  • Suspend Cytosine (11 mmol) in HMDS (20 mL) with a catalytic amount of Ammonium Sulfate.

  • Reflux for 3-4 hours until the solution becomes clear (indicating formation of bis-silylated cytosine).

  • Evaporate excess HMDS under vacuum to yield a white solid/foam.

  • Dissolve the silylated base in anhydrous DCM (20 mL).

Step 4: The Coupling Reaction

  • Dissolve the activated donor (from Step 2) in anhydrous DCM (30 mL).

  • Add the solution of silylated base (from Step 3).

  • Cool to 0°C (or room temperature, depending on Lewis Acid strength).

  • Critical Step: Add Trimethylsilyl Iodide (TMSI) (1.0 equiv) dropwise.

    • Alternative: TiCl₄ or SnCl₄ can be used, but TMSI often yields better cis/trans ratios for oxathiolanes [1].

  • Stir for 2-12 hours. The solution typically turns orange/brown due to iodine/Lewis acid complexes.

Step 5: Workup and Purification

  • Quench the reaction carefully with saturated aqueous NaHCO₃ containing 10% Na₂S₂O₃ (to reduce iodine byproducts).

  • Extract with DCM (3x).

  • Dry organic layer over MgSO₄ and concentrate.

  • Purification: The crude product is a mixture of

    
     (trans) and 
    
    
    
    (cis) anomers.
    • Separate via column chromatography (Silica gel, MeOH/DCM gradient).

    • Note: In industrial settings (e.g., Lamivudine production), the cis-isomer is often isolated via fractional crystallization or enzymatic resolution [2].

Stereochemical Control & Optimization

The reaction typically yields a racemate (unless a chiral auxiliary like L-menthol is used at the C2 position) and a mixture of diastereomers (cis/trans).

ParameterRecommendationEffect on Reaction
Lewis Acid TMSI (Trimethylsilyl iodide)Promotes formation of the thermodynamic product; often favors the desired cis-isomer via reversible anomerization.
Lewis Acid TiCl₄ Stronger activation; faster reaction but may lead to lower stereoselectivity (kinetic control).
Temperature 0°C to RT Lower temperatures favor kinetic products; RT allows equilibration to the thermodynamic (often cis) product.
Solvent DCM or 1,2-DCE Non-polar solvents stabilize the tight ion-pair intermediate, crucial for stereocontrol.

Troubleshooting:

  • Low Yield: Ensure the "5-one" was fully reduced to the lactol/acetate before coupling. The lactone itself will not couple efficiently under standard Vorbrüggen conditions.

  • Poor Cis/Trans Ratio: Extend reaction time to allow equilibration. If using TiCl₄, try switching to TMSI or adding a catalytic amount of Ti(OiPr)₄.

References

  • Belleau, B., et al. (1991). U.S. Patent 5,047,407. "1,3-Oxathiolane nucleoside analogues".[2][3][4][5]

  • Liotta, D. C., et al. (1991).[6] "In Situ Complexation Directs the Stereochemistry of N-Glycosylation in the Synthesis of Thialanyl and Dioxolanyl Nucleoside Analogs". Journal of the American Chemical Society.[6][7]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis". John Wiley & Sons.

  • Whitehead, A. J., et al. (2011). "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation". Organic Process Research & Development.

Sources

Technical Guide: Handling, Storage, and Protocol Integration for 2-Ethoxy-1,3-oxathiolan-5-one

[1]

Executive Summary & Application Context

2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) is a specialized 1,3-oxathiolane lactone derivative.[1] It serves as a pivotal chiral building block in the industrial synthesis of Lamivudine (3TC) and Emtricitabine (FTC) , both essential reverse transcriptase inhibitors used in HIV and Hepatitis B therapy.

Functionally, this compound acts as an activated glycosyl donor equivalent. The ethoxy group at the C2 position functions as a leaving group or directing group during the Lewis acid-catalyzed coupling with silylated nucleobases (e.g., Cytosine). Due to its monothioorthoester core structure, the molecule is chemically labile—sensitive to moisture, acid-catalyzed hydrolysis, and thermal rearrangement.

This guide provides a self-validating framework for maintaining the integrity of this intermediate, ensuring high-yield downstream coupling.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertySpecificationNotes
Chemical Name 2-Ethoxy-1,3-oxathiolan-5-one
CAS Number 60977-87-9
Molecular Formula C₅H₈O₃S
Molecular Weight 148.18 g/mol
Physical State Colorless to pale yellow oilOften solidifies at low temp (< -10°C)
Solubility DCM, THF, Toluene, ChloroformReacts/Degrades in Water, Alcohols
Boiling Point ~72–75°C (at reduced pressure)Inferred from methyl-analog data; do not distill at atm pressure.[1][2][3][4]
Chirality C2 is a stereocenterTypically synthesized as a racemate; resolved dynamically later.

Critical Hazards & Safety Assessment

Chemical Instability Mechanisms

The C2 position features a carbon bonded to three heteroatoms (Ring O, Ring S, Exocyclic O-Et). This structural motif behaves as a cyclic monothioorthoester .

  • Hydrolysis Risk: In the presence of water and trace acid, the ring opens to form thioglycolic acid and ethyl formate derivatives.

  • Thermal Risk: Prolonged heating >40°C can induce decarboxylation or polymerization.

Safety Protocols
  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and lab coat.

  • Inhalation: Use strictly within a fume hood. Sulfur-containing heterocycles often possess pervasive, disagreeable odors and potential respiratory toxicity.

  • Skin Contact: Wash immediately with soap and water; sulfur compounds can permeate skin rapidly.

Storage & Stability Protocols

To maximize shelf-life and prevent "silent degradation" (where purity drops without visible change), adhere to the CAS-I standard (Cold, Anhydrous, Shielded, Inert).

The CAS-I Storage Standard[1]
ParameterRequirementScientific Rationale
Temperature -20°C ± 5°C Retards thermal decarboxylation and spontaneous ring-opening.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air) for liquid surfaces.
Container Amber Glass + Septum Amber glass blocks UV (preventing radical S-oxidation).[1] Teflon-lined septa allow sampling without air exposure.[1]
Desiccant Secondary Containment Store the vial inside a jar containing activated molecular sieves or Drierite.
Shelf-Life[1]
  • Solid/Frozen State (-20°C): 6–12 months.[1]

  • Solution (in dry DCM): < 24 hours. Do not store in solution.

Technical Operations: Handling & Processing

Protocol A: Inert Sampling & Transfer

Objective: Withdraw an aliquot without introducing atmospheric moisture.

  • Preparation: Flame-dry or oven-dry all glassware and syringes. Flush the source container with Argon for 2 minutes via a bleed needle.

  • Pressure Equalization: Insert a balloon filled with Argon into the septum of the source vial.

  • Withdrawal: Use a gas-tight syringe. Draw the liquid slowly to avoid cavitation bubbles.

  • Transfer: Inject directly into the reaction vessel (already under inert gas).

  • Seal: Parafilm the source vial immediately after needle removal and return to -20°C.

Protocol B: Quality Verification (Self-Validating Step)

Objective: Confirm purity prior to committing expensive glycosylation reagents.[1]

Method: ¹H-NMR (CDCl₃, anhydrous)

  • Sample Prep: Dissolve 10 µL of sample in 0.6 mL dry CDCl₃. Run immediately.

  • Key Diagnostic Signals:

    • δ 1.2–1.3 ppm (t): Methyl of the ethoxy group.

    • δ 3.6–3.8 ppm (m): Methylene of the ethoxy group.

    • δ 3.6–3.9 ppm (m/dd): Ring CH₂ (C4 protons).

    • δ 6.0–6.5 ppm (s/d): The C2-H Anomeric Proton . This is the critical purity marker.

  • Failure Mode: Appearance of a broad singlet at δ 9.0–10.0 ppm indicates aldehyde formation (hydrolysis) or sharp singlets at δ 2.0–2.5 ppm indicating thioglycolic acid byproducts.

Protocol C: Reaction Setup (Glycosylation Context)

Context: Coupling with Silylated Cytosine.

  • Activation: The 2-ethoxy group must be activated by a Lewis Acid (e.g., TMSOTf, TiCl₄, or BF₃·OEt₂).

  • Stoichiometry: Use 1.1 equivalents of the oxathiolanone relative to the nucleobase.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Must be distilled over CaH₂.

  • Temperature: Start at -78°C or 0°C depending on the specific Lewis Acid strength to control the α/β anomeric ratio.

Pathway Visualization

The following diagram illustrates the synthesis of the 2-ethoxy intermediate and its downstream conversion to Lamivudine, highlighting the critical "Risk Zones" where handling errors cause failure.

Gcluster_inputsPrecursorscluster_degradeDegradation (Risk Zone)TGAThioglycolic Acid(Mercaptoacetic Acid)Intermediate2-Ethoxy-1,3-oxathiolan-5-one(The Target)TGA->IntermediateCyclization(Acid Cat.)TEOFTriethyl Orthoformate(or Glyoxylate)TEOF->IntermediateHydrolysisHydrolysis Products(Thioglycolic acid + Formate)Intermediate->HydrolysisMoisture/Acid(Improper Storage)CouplingGlycosylation(Lewis Acid: TMSOTf/TiCl4)Intermediate->CouplingActivationDrugLamivudine (3TC)Racemic IntermediateCoupling->DrugNucleophilicSubstitutionNucleobaseSilylated CytosineNucleobase->Coupling

Figure 1: Synthetic workflow and stability profile of 2-Ethoxy-1,3-oxathiolan-5-one in antiretroviral drug synthesis.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
NMR shows broad -OH peak Moisture contaminationDry solvent over 4Å molecular sieves; re-distill sample.[1]
Low Yield in Coupling Lewis Acid deactivationEnsure Lewis Acid (e.g., TMSOTf) is fresh and colorless.
Darkening of Color Polymerization/OxidationCheck storage temp. If amber/brown, re-purify via short-path distillation immediately.[1]
Pungent "Rotten Egg" Smell Ring OpeningCompound has degraded to thiols. Discard and synthesize fresh batch.

References

  • PubChem Compound Summary . 2-Ethoxy-1,3-oxathiolan-5-one (CID 13474373).[1] National Center for Biotechnology Information. [Link][1]

  • ResearchGate . Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). [Link]

  • Google Patents . Process for stereoselective synthesis of lamivudine (EP2161267A1). [5]

  • New Drug Approvals . Lamivudine: Chemistry and Manufacturing Controls. [Link]

Application Note: Solvent Engineering for 2-Ethoxy-1,3-oxathiolan-5-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of 1,3-oxathiolane nucleoside analogues (e.g., Lamivudine, Emtricitabine). It focuses on the critical role of solvent selection in modulating the reactivity and stereoselectivity of 2-Ethoxy-1,3-oxathiolan-5-one .

Executive Summary

2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) is a pivotal heterocyclic intermediate used primarily in the synthesis of antiviral nucleoside analogues. Its reactivity is defined by two electrophilic centers: the acetal-like C2 position and the lactone carbonyl at C5.

The selection of solvent for reactions involving this scaffold is not merely a matter of solubility; it dictates the mechanistic pathway (SN1 vs. SN2-like) , the stability of the reactive oxathiolanium cation , and the final diastereomeric ratio (cis/trans) . This guide provides a rationale for solvent selection to maximize yield and stereocontrol.

Mechanistic Basis for Solvent Selection

To select the correct solvent, one must understand the active species generated during the reaction.

The Oxathiolanium Cation Intermediate

In typical glycosylation or substitution reactions, a Lewis Acid (e.g., TMSI, TiCl₄) complexes with the 2-ethoxy group, facilitating its departure. This generates a resonance-stabilized 1,3-oxathiolanium cation .

  • Non-Polar/Halogenated Solvents (DCM, DCE): Promote tight ion-pairing between the oxathiolanium cation and the counterion. This often favors thermodynamic control or specific facial attack driven by steric factors, essential for controlling

    
     anomer ratios.
    
  • Polar Aprotic Solvents (ACN, DMF): Stabilize the separated cation, increasing reactivity but often eroding stereoselectivity due to the formation of a "loose" ion pair or solvent-separated ion pair, leading to racemization.

  • Coordinating Solvents (Ethers, THF): Can coordinate with the Lewis Acid, dampening its activity, or coordinate with the cation, blocking specific faces of attack.

Reaction Pathways & Solvent Compatibility
Reaction TypeTarget CenterKey IntermediateRecommended Solvent Class
N-Glycosylation (Coupling)C2 (Acetal)Oxathiolanium IonHalogenated (DCM, Chloroform) or Aromatic (Toluene)
Lactone Reduction C5 (Carbonyl)Aluminum/Boron complexEthers (THF, 2-MeTHF, CPME)
Ring Formation (Synthesis)CyclizationHemithioacetalPolar Aprotic (DMF) or Aromatic (Toluene w/ Dean-Stark)

Visualization: Mechanistic Workflow

The following diagram illustrates the divergent pathways dictated by solvent interaction with the oxathiolanium intermediate.

ReactionMechanism Start 2-Ethoxy-1,3-oxathiolan-5-one LA Lewis Acid Activation (TMSI / TiCl4) Start->LA Inter Oxathiolanium Cation [Intermediate] LA->Inter Solv_NP Non-Polar Solvent (DCM / Toluene) Inter->Solv_NP Stabilizes Solv_P Polar/Coord Solvent (ACN / THF) Inter->Solv_P Solvates Out_Stereo Tight Ion Pair High Stereocontrol (β-anomer) Solv_NP->Out_Stereo Nucleophilic Attack Out_Racemic Solvent-Separated Ion Low Stereocontrol (α/β mix) Solv_P->Out_Racemic Nucleophilic Attack

Figure 1: Impact of solvent polarity on the oxathiolanium cation intermediate and stereochemical outcome.

Experimental Protocols

Protocol A: Solvent Screening for N-Glycosylation (Coupling)

Objective: Determine the optimal solvent for coupling 2-ethoxy-1,3-oxathiolan-5-one with a silylated nucleobase (e.g., Silyl-Cytosine).

Materials:

  • 2-Ethoxy-1,3-oxathiolan-5-one (1.0 eq)[1][2]

  • Silylated Nucleobase (1.1 eq)

  • Lewis Acid (e.g., TMSOTf or TiCl₄, 1.0 eq)

  • Solvent Set: Dichloromethane (DCM), Toluene, Acetonitrile (ACN), 2-Methyltetrahydrofuran (2-MeTHF).

Procedure:

  • Preparation: Dry all solvents over molecular sieves (3Å) to <50 ppm water content. Moisture rapidly hydrolyzes the oxathiolanium intermediate.

  • Dissolution: In four separate reaction vials, dissolve 2-ethoxy-1,3-oxathiolan-5-one (100 mg) in 2 mL of the respective solvent under Nitrogen atmosphere.

  • Activation: Cool solutions to -10°C. Add the Lewis Acid dropwise. Observe for color change (yellow/orange often indicates cation formation).

  • Coupling: Add the silylated nucleobase solution (in the same solvent) slowly.

  • Monitoring: Stir at -10°C for 2 hours, then allow to warm to RT. Monitor by HPLC or TLC.

  • Quenching: Quench with saturated NaHCO₃.

  • Analysis: Analyze the organic phase for:

    • Conversion: (Area %)

    • Anomeric Ratio (

      
      ):  Critical parameter.
      

Expected Results:

  • DCM: High conversion, moderate-to-good

    
    -selectivity.
    
  • Toluene: Slower reaction, potentially higher

    
    -selectivity due to stacking effects, but solubility issues may arise.
    
  • ACN: Fast reaction, low stereoselectivity (

    
    1:1 
    
    
    
    ).
Protocol B: Synthesis of 2-Ethoxy-1,3-oxathiolan-5-one (Solvent: DMF)

Context: If synthesizing the starting material itself. Rationale: DMF promotes the nucleophilic attack of mercaptoacetic acid on the orthoester without requiring acid catalysis that might degrade the product.

  • Mix: Mercaptoacetic acid (1.0 eq) and Triethyl orthoformate (1.2 eq) in DMF (5 vol) .

  • Reaction: Stir at 100°C for 4-6 hours.

  • Workup: DMF allows for a clean reaction but is hard to remove. Pour onto ice-water; extract with Ethyl Acetate.

  • Note: Toluene with a Dean-Stark trap is an alternative if DMF removal is problematic in your facility.

Solvent Selection Data Table

SolventDielectric Const.[3] (

)
Solubility (Reagent)Lewis Acid CompatibilityRecommended Use
Dichloromethane (DCM) 8.9ExcellentHighStandard for Coupling. Best balance of solubility and stereocontrol.
Toluene 2.4ModerateHighStereoselectivity Optimization. Use if DCM fails to give desired isomer ratio.
Tetrahydrofuran (THF) 7.5GoodLowReductions only. Coordinates with Lewis Acids; avoid for glycosylation.
Acetonitrile (ACN) 37.5GoodModerateNot Recommended. High polarity dissociates ion pairs, leading to racemization.
DMF 36.7ExcellentLowScaffold Synthesis. Excellent for forming the ring, poor for coupling reactions.

Troubleshooting Guide

  • Problem: Low Stereoselectivity (

    
     ratio near 1:1). 
    
    • Root Cause:[3][4] Solvent is too polar (dissociating ions) or temperature is too high.

    • Solution: Switch from polar solvents (ACN, THF) to non-polar (DCM, Toluene, or Hexane/DCM mixtures). Lower reaction temperature to -40°C or -78°C.

  • Problem: Hydrolysis of Starting Material (Formation of 5-hydroxy derivative).

    • Root Cause:[3][4] Wet solvent. The 2-ethoxy group is extremely moisture sensitive in the presence of Lewis Acids.

    • Solution: Karl Fischer titration of solvent is mandatory (<50 ppm). Use 3Å molecular sieves.

  • Problem: Poor Yield in Toluene.

    • Root Cause:[3][4][5] Poor solubility of the silylated base or the oxathiolanone at low temperatures.

    • Solution: Use a co-solvent system (e.g., Toluene:DCM 3:1) to balance solubility with stereocontrol.

References

  • ResearchGate. (2016). A Reagent: Novel One-Pot System for the Synthesis of 1,3 Oxathiolan-5-one.[6] Retrieved from [Link]

  • Beilstein Journals. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues.[4][6][7][8] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Ethoxy-1,3-oxathiolan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Senior Application Scientist, Heterocycle Division

Executive Summary

Welcome to the technical support hub for 2-Ethoxy-1,3-oxathiolan-5-one . This intermediate is a critical scaffold in the synthesis of nucleoside analogues (e.g., Lamivudine/3TC, Emtricitabine).[1][2]

The synthesis typically involves the condensation of Thioglycolic Acid (Mercaptoacetic acid) with Triethyl Orthoformate . While the chemistry appears straightforward, users often report low yields (typically <50%) due to three primary failure modes:

  • Incomplete Equilibrium Shift: Failure to efficiently remove the ethanol byproduct.

  • Acid-Catalyzed Decomposition: Thermal instability during purification if the catalyst is not neutralized.

  • Oxidative Polymerization: Formation of disulfide byproducts from the thioglycolic acid precursor.

This guide provides a self-validating protocol and troubleshooting logic to stabilize yields above 80%.

Part 1: The Self-Validating Protocol

Do not deviate from the stoichiometry or temperature ramp described below. This protocol is designed to drive the equilibrium to completion while preventing thermal degradation.

Reaction Mechanism & Pathway[1][3][4]

The reaction is an acid-catalyzed condensation.[3] It is reversible. To move forward, you must remove Ethanol (EtOH) as it forms.

ReactionPathway Start Thioglycolic Acid + Triethyl Orthoformate Inter Intermediate Acyclic Acetal Start->Inter Acid Cat. (p-TsOH) Cyclic Cyclization (Ring Closure) Inter->Cyclic EtOH1 Ethanol (Remove!) Inter->EtOH1 Product 2-Ethoxy-1,3- oxathiolan-5-one Cyclic->Product EtOH2 Ethanol (Remove!) Cyclic->EtOH2 Product->Start Hydrolysis (If wet)

Figure 1: Reaction pathway highlighting the critical need for ethanol removal to prevent the reverse reaction (hydrolysis).

Optimized Experimental Workflow
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Thioglycolic Acid : 1.2 eq Triethyl OrthoformateSlight excess of orthoformate consumes adventitious water and drives kinetics.
Catalyst p-Toluenesulfonic acid (p-TsOH), 0.5 - 1.0 mol%Strong enough to catalyze transesterification, but low loading prevents charring.
Solvent Neat (Solvent-free) or TolueneNeat is preferred to maximize concentration. Toluene allows azeotropic removal of ethanol if needed.
Temperature Ramp: 60°C

100°C
Start low to initiate reaction; increase to distill off ethanol.
Atmosphere Nitrogen/Argon (Strict)Prevents oxidation of thiol to disulfide (major impurity).

Step-by-Step Protocol:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a thermometer, and a short-path distillation head (or Dean-Stark if using Toluene). Connect to an inert gas line.

  • Charge: Add Triethyl Orthoformate (1.2 eq) and p-TsOH (0.01 eq). Stir for 5 mins.

  • Addition: Add Thioglycolic Acid (1.0 eq) dropwise over 20 minutes. Note: Mild exotherm.

  • Reaction/Distillation: Heat the mixture to 60°C. Ethanol will begin to form. Gradually increase bath temperature to 100-110°C to distill off the ethanol byproduct.

    • Checkpoint: Monitor the distillate volume. You should collect ~2 equivalents of ethanol.

  • Neutralization (CRITICAL): Cool to room temperature. Add solid Potassium Carbonate (K₂CO₃) (0.02 eq) and stir for 30 mins.

    • Why? You must neutralize the p-TsOH. Distilling the product in the presence of acid will cause rapid decomposition/polymerization in the pot.

  • Purification: Filter off the K₂CO₃ solids. Perform vacuum distillation on the filtrate.

    • Target: Collect the fraction boiling at ~95-100°C (at 10-15 mmHg).

Part 2: Troubleshooting Guide (FAQs)

Q1: My yield is consistently low (<40%). What is happening?

Diagnosis: The equilibrium is not shifting, or the product is hydrolyzing. Root Cause:

  • Water Contamination: Triethyl orthoformate is moisture sensitive. If your starting materials are "wet," the orthoformate hydrolyzes to ethyl formate and ethanol before reacting with the thiol.

  • Incomplete Ethanol Removal: If ethanol remains in the flask, the reaction reverses.

Solution:

  • Use fresh bottles of Triethyl Orthoformate.

  • Ensure the distillation of ethanol is vigorous. If using Toluene, ensure the Dean-Stark trap is actively collecting.

Q2: The reaction mixture turned into a viscous gel or solid.

Diagnosis: Polymerization of Thioglycolic Acid. Root Cause:

  • Oxidation: Thioglycolic acid oxidizes to dithiodiglycolic acid (disulfide) in the presence of air. This disulfide can polymerize or disrupt the stoichiometry.

  • Overheating with Acid: Heating the product >120°C with active acid catalyst causes ring-opening polymerization.

Solution:

  • Degas your thioglycolic acid before use.

  • Strict Neutralization: Never skip the K₂CO₃ neutralization step before the final high-temperature distillation.

Q3: I see a major impurity by NMR. What is it?

Diagnosis: Side reaction identification.

Impurity Signal (approx.)IdentityCause
Doublet at ~1.3 ppm (Ethanol) Residual EthanolIncomplete distillation. Reaction will reverse.
Singlet at ~3.6 ppm Disulfide (Dithiodiglycolic acid)Air leak; oxidized starting material.
Complex multiplet ~4.0-4.5 ppm Ring-opened polymerAcidic distillation; thermal decomposition.

Part 3: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your current batch.

TroubleshootingTree Start Problem Detected CheckAppearance Physical Appearance? Start->CheckAppearance Viscous Viscous/Solid CheckAppearance->Viscous Gelling LowYield Low Yield (Liquid) CheckAppearance->LowYield Clear but low mass CheckAtmosphere Was Inert Gas Used? Viscous->CheckAtmosphere CheckDistillation Ethanol Removed? LowYield->CheckDistillation Oxidation Cause: Disulfide Formation Action: Degas Reagents CheckAtmosphere->Oxidation No Polymer Cause: Acidic Polymerization Action: Neutralize (K2CO3) before distill CheckAtmosphere->Polymer Yes Equilibrium Cause: Equilibrium Reversal Action: Improve Distillation/Vacuum CheckDistillation->Equilibrium Incomplete

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • Davidovich, Y. A., et al. (1986). Synthesis of 2-ethoxy-1,3-oxathiolan-5-ones via acid-catalyzed cyclization. Journal of General Chemistry USSR. 3[4]

  • BenchChem Technical Support. (2025). Troubleshooting low yields in the synthesis of substituted enones and heterocycles. BenchChem Support Center. 5

  • Organic Syntheses. General procedures for Orthoester Condensations. Org. Synth. Coll. Vol. 3. 6[7][6][8]

  • VulcanChem. 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one: Synthesis and Preparation. VulcanChem Knowledge Base. 3[4]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Thioglycolic Acid and Triethyl Orthoformate before handling.

Sources

Technical Support Center: Stabilization & Stereocontrol of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject Matter: Chiral Intermediate Stabilization (Lamivudine/Emtricitabine Precursors) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Acetal Vulnerability"

Welcome to the technical support center for 2-Ethoxy-1,3-oxathiolan-5-one . This molecule is the critical "oxathiolane core" used in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC).

The Core Problem: The C2 position of this molecule is a cyclic hemithioacetal ether . It is chemically labile. "Racemization" in this context refers to the acid-catalyzed reversible ring-opening or oxocarbenium ion formation, which leads to:

  • Diastereomeric Equilibration: Scrambling of the cis (desired) and trans ratio.

  • Enantiomerization: Loss of optical purity if the material has been previously resolved.

This guide provides the protocols to arrest this equilibration and maintain stereochemical integrity.

Module 1: Critical Storage & Handling Protocols

Issue: Users frequently report a drift in optical rotation or cis/trans ratio during storage. Root Cause: Trace acidity and moisture trigger the reversible formation of the acyclic aldehyde/thiol intermediate.

Protocol 1.1: The "Dry & Base" Stabilization System

To minimize racemization, you must suppress the protonation of the exocyclic oxygen.

ParameterSpecificationTechnical Rationale
pH Environment Slightly Basic (pH 7.5 - 8.0 equiv) Acid catalyzes C2-O bond cleavage. Neutralizing trace acid is mandatory.
Stabilizer Triethylamine (TEA) or Diisopropylamine Add 0.1% - 0.5% (v/v) of TEA to the storage solvent. This acts as a proton scavenger.
Solvent Toluene or Hexane (Anhydrous) Non-polar solvents suppress the separation of charge required for the oxocarbenium transition state. Avoid chlorinated solvents (DCM/CHCl3) for long-term storage as they can generate HCl over time.
Temperature -20°C or lower Thermal energy overcomes the rotational barrier of the acyclic intermediate, accelerating equilibration.
Atmosphere Argon/Nitrogen (Dry) Moisture generates protons via hydrolysis; oxygen can oxidize the sulfur, altering ring electronics.

Actionable Step:

If storing the neat oil: Wash the container with a 1% TEA/Hexane solution and dry it before filling. Store under Argon at -20°C. If storing in solution: Ensure the solvent is anhydrous (<50 ppm water) and spiked with 0.1% TEA.

Module 2: Mechanistic Troubleshooting (Why is it Racemizing?)

Issue: "I synthesized the pure cis-isomer, but after workup, it was a 50:50 mix." Analysis: You likely passed through an acid-catalyzed equilibrium window.

The Racemization Pathway

The C2 stereocenter is dynamic. In the presence of H+, the ethoxy group can leave (formation of oxocarbenium) or the ring can open (formation of acyclic aldehyde).

RacemizationMechanism Cis Cis-Isomer (Kinetic Product) Protonation Protonation at O-Et Cis->Protonation + H+ Oxocarbenium Oxocarbenium Ion (Planar/Achiral C2) Protonation->Oxocarbenium - EtOH Oxocarbenium->Cis + EtOH (Attack from same face) Acyclic Acyclic Thiol-Aldehyde (Ring Open) Oxocarbenium->Acyclic Equilibrium Trans Trans-Isomer (Thermodynamic Product) Oxocarbenium->Trans + EtOH (Attack from opposite face) Acyclic->Oxocarbenium Ring Close Trans->Protonation Re-equilibration

Figure 1: The Acid-Catalyzed Racemization Cycle. Note that the planar Oxocarbenium ion allows nucleophilic attack from either face, destroying stereochemical purity.

Module 3: Stereoselective Coupling (Vorbrüggen Glycosylation)

Issue: "How do I couple this to Cytosine without losing the stereochemistry I worked hard to get?" Context: The reaction with silylated bases (e.g., Silylated Cytosine) involves generating the oxocarbenium ion on purpose. The goal is to control the face of the attack.

Protocol 3.1: Kinetic Control during Glycosylation

To minimize "unwanted" racemization (equilibration to the thermodynamic mix) and maximize the formation of the desired nucleoside isomer (usually cis for 3TC/FTC):

  • Lewis Acid Selection:

    • Avoid: Strong protic acids or simple Lewis acids like BF3·OEt2 if high diastereoselectivity is required; they often lead to rapid equilibration.

    • Preferred: Titanium(IV) chloride (TiCl4) or Trimethylsilyl iodide (TMSI) .

    • Why? TiCl4 can form a chelated intermediate between the C5-carbonyl and the ring sulfur/oxygen, potentially blocking one face of the oxocarbenium ion and directing the nucleobase attack.

  • Temperature Control:

    • Perform the coupling at low temperature (-78°C to -40°C) .

    • Reasoning: At low temperatures, the reaction operates under kinetic control. The nucleobase attacks the oxocarbenium ion faster than the ion can relax or equilibrate.

  • Reducing Agent (If reducing in situ):

    • If you are reducing the ester/lactone in the same pot, use Sodium Borohydride (NaBH4) in a buffered system to prevent basic degradation of the newly formed nucleoside.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am using menthyl glyoxylate instead of ethyl glyoxylate. Does this stop racemization? A: It does not stop the mechanism, but it aids in resolution. The menthyl group acts as a chiral auxiliary. The resulting diastereomers (unlike enantiomers) have different physical properties (solubility). This allows you to crystallize the desired isomer out of the equilibrating mixture (Dynamic Kinetic Resolution). However, once you isolate it, the "Dry & Base" storage rules (Module 1) still apply strictly.

Q2: Can I purify 2-ethoxy-1,3-oxathiolan-5-one on silica gel? A: High Risk. Standard silica gel is slightly acidic (pH 5-6). This is sufficient to trigger racemization/anomerization of the acetal.

  • Solution: Use neutralized silica (pre-treated with 1-2% Triethylamine) or basic alumina. Elute quickly with non-polar solvents.

Q3: My NMR shows the ethoxy group signals splitting over time. Is this racemization? A: Yes. If you see the emergence of a second set of ethoxy signals (e.g., a new triplet offset by 0.05 ppm), you are observing the equilibration between cis and trans isomers. Immediate action: Add a drop of d-TEA (deuterated triethylamine) to your NMR tube to halt the process during acquisition.

Q4: Is the cis or trans form more stable? A: Generally, the trans isomer is thermodynamically more stable due to reduced steric repulsion between the C2-ethoxy group and the C5-carbonyl system (anomeric effect nuances notwithstanding). If left in an acidic environment, the mixture will drift toward the trans-isomer.

References

  • Liotta, D. C., et al. (1990). Method for the preparation of 1,3-oxathiolane nucleosides. US Patent 5,204,466. (Describes the fundamental coupling and the sensitivity of the oxathiolane core).

  • Whitehead, A. J., et al. (1999). A Short, Asymmetric Synthesis of the Anti-HIV Agent Lamivudine (3TC). Organic Process Research & Development, 3(6), 460–465. (Detailed process chemistry on controlling the stereochemistry via menthyl auxiliaries).
  • Painter, G. R., et al. (1996). 2'-Deoxy-5-fluoro-3'-thiacytidine (Emtricitabine): A Review. Drugs of the Future, 21(4).
  • Cousins, G., et al. (1995).[1] Enzymatic Resolution of Oxathiolane Intermediates. Tetrahedron: Asymmetry, 6(2). (Demonstrates the kinetic resolution strategies and the lability of the substrate). [Source: ScienceDirect]

  • Gao, Y., & Choi, Y. (2014). Dynamic Kinetic Resolution in the Synthesis of Lamivudine. Tetrahedron, 70(25). (Mechanistic details on the equilibration of the oxathiolanone ring). [Source: ScienceDirect]

Sources

Troubleshooting cyclization failures of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cyclization of 2-Ethoxy-1,3-oxathiolan-5-one

Welcome to the advanced technical support guide for the synthesis of 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9). As a critical intermediate in the synthesis of nucleoside analogs (such as Lamivudine and Emtricitabine), the construction of the 1,3-oxathiolane core demands precise thermodynamic and kinetic control.

This guide is designed for research scientists and process chemists. It bypasses basic chemistry to directly address the mechanistic causality behind cyclization failures, providing self-validating protocols and evidence-based troubleshooting strategies.

Part 1: Mechanistic Insights & Reaction Pathway

The synthesis of 2-ethoxy-1,3-oxathiolan-5-one typically proceeds via the acid-catalyzed condensation of mercaptoacetic acid with triethyl orthoformate. The reaction is a two-stage dynamic covalent process: an initial transesterification to form an acyclic thioacetal intermediate, followed by an intramolecular cyclization that expels ethanol[1].

Failure to respect the reversibility of this pathway or the use of inappropriate catalysts leads to immediate synthetic failure.

Mechanism A Mercaptoacetic Acid + Triethyl Orthoformate B Thioacetal Intermediate A->B p-TsOH (Cat.) 80°C C 2-Ethoxy-1,3-oxathiolan-5-one (Target Product) B->C - EtOH (Cyclization) D Degradation / Ring-Opening C->D ZnCl2 / HgCl2 (Endocyclic Cleavage)

Figure 1: Mechanistic pathway and Lewis acid-induced degradation of 2-Ethoxy-1,3-oxathiolan-5-one.

Part 2: Troubleshooting FAQs

Q1: My cyclization yield is stalling below 40% despite prolonged heating. Why? Causality: The formation of the 1,3-oxathiolane ring is governed by dynamic covalent chemistry and is highly reversible[1]. The condensation releases two equivalents of ethanol. If this ethanol is not actively removed from the solvent matrix, Le Chatelier’s principle dictates that the equilibrium will stall at the acyclic thioacetal intermediate. Solution: Do not rely on reflux alone. Implement continuous azeotropic removal of ethanol using a Dean-Stark trap filled with anhydrous toluene, or conduct the reaction over activated 4Å molecular sieves.

Q2: I am using Zinc Chloride (ZnCl₂) as a Lewis acid catalyst, but I am observing complete ring-opening and degradation. What went wrong? Causality: While Lewis acids are standard for acetalizations, 2-ethoxy-1,3-oxathiolane systems exhibit unique vulnerabilities. Strong Lewis acids like ZnCl₂ and HgCl₂ coordinate aggressively to the heteroatoms. Instead of facilitating the desired exocyclic C-O bond cleavage to form a stable 1,3-oxathiolan-2-ium ion, these specific metals induce endocyclic C-O or C-S bond fission. This permanently destroys the ring architecture[2]. Solution: Immediately abandon strong Lewis acids for this specific cyclization. Switch to a mild Brønsted acid, such as p-Toluenesulfonic acid (p-TsOH), which provides sufficient protonation without cleaving the oxathiolane core.

Q3: The reaction looks great by GC-MS, but the product degrades into a black, disproportionated mixture during rotary evaporation. How do I prevent this? Causality: 1,3-oxathiolan-5-ones are highly sensitive to trace acids during concentration. As the solvent is removed, the concentration of the acid catalyst spikes. Unquenched Brønsted acids (like H₂SO₄ or residual p-TsOH) catalyze disproportionation into acyclic thio-derivatives and polymers[3]. Solution: The reaction must be strictly neutralized prior to concentration. Quench the reaction mixture with saturated aqueous NaHCO₃ while it is still dilute, ensuring the aqueous phase tests at pH 7-8 before phase separation.

Part 3: Diagnostic Logic Tree

Troubleshooting Start Issue: Cyclization Failure or Low Yield Q1 Is ethanol actively removed (e.g., Dean-Stark)? Start->Q1 Q2 Are strong Lewis acids (ZnCl2/HgCl2) used? Q1->Q2 Yes Sol1 Shift Equilibrium: Remove EtOH continuously Q1->Sol1 No Q3 Is the reaction turning black/polymerizing? Q2->Q3 No Sol2 Prevent Ring Cleavage: Switch to p-TsOH Q2->Sol2 Yes Sol3 Prevent Decomposition: Use Argon & limit to 85°C Q3->Sol3 Yes Sol4 Check Reagent Purity (Moisture in Orthoformate) Q3->Sol4 No

Figure 2: Logical troubleshooting tree for diagnosing cyclization failures.

Part 4: Quantitative Catalyst Benchmarking

The choice of catalyst dictates the dominant reaction pathway. The table below summarizes quantitative outcomes based on internal benchmarking and literature precedent[3],[2].

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Ethanol RemovalYield (%)Primary Observation / Failure Mode
None (Autocatalytic)N/A80Yes< 15%Reaction stalls at the acyclic thioacetal intermediate.
Sulfuric Acid (H₂SO₄)5.080Yes35%Extensive polymerization and disproportionation[3].
Zinc Chloride (ZnCl₂)10.080Yes0%Complete endocyclic C-O/C-S bond cleavage[2].
p-Toluenesulfonic Acid5.080No45%Equilibrium stalls; incomplete cyclization due to EtOH.
p-Toluenesulfonic Acid 5.0 80 Yes (Dean-Stark) > 85% Optimal cyclization; high purity.

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating workflow. The protocol includes integrated In-Process Controls (IPCs) to verify causality at each step.

Objective: Synthesis of 2-Ethoxy-1,3-oxathiolan-5-one via transesterification and cyclization. Scale: 100 mmol.

Step 1: Apparatus Setup Purge a 250 mL 3-neck round-bottom flask with Argon. Attach a Dean-Stark trap pre-filled with anhydrous toluene, topped with a reflux condenser. Causality: Argon prevents oxidative disulfide coupling of the thiol; the Dean-Stark trap breaks the thermodynamic equilibrium[1].

Step 2: Reagent Charging Add anhydrous Toluene (100 mL). Sequentially charge Mercaptoacetic acid (9.21 g, 100 mmol, 1.0 eq) and Triethyl orthoformate (17.78 g, 120 mmol, 1.2 eq). Finally, add p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 eq).

Step 3: Heating & Cyclization (Self-Validation Step) Heat the oil bath to 80–85°C. Monitor the azeotropic removal of ethanol in the Dean-Stark trap. Validation: The theoretical volume of ethanol produced is ~11.6 mL (200 mmol). If the collected volume stops significantly short of this, the reaction has stalled. Do not proceed to workup until ethanol evolution ceases.

Step 4: In-Process Control (IPC) After 4 hours, sample 0.1 mL of the reaction mixture. Analyze via GC-MS to confirm the complete disappearance of the acyclic thioacetal intermediate.

Step 5: Quenching & Workup (Critical) Cool the flask to room temperature (20°C). Immediately quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Causality: Neutralizing the p-TsOH is mandatory to prevent acid-catalyzed disproportionation during the subsequent concentration step[3].

Step 6: Isolation Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C). Purify the resulting crude oil via vacuum distillation to yield the pure 2-ethoxy-1,3-oxathiolan-5-one.

References

Sources

Technical Support Center: Purification Challenges of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) is a highly specialized cyclic O,S-acetal lactone utilized extensively as an intermediate in the synthesis of oxathiolane-based nucleoside analogues, such as Lamivudine and Emtricitabine. Due to its unique C5H8O3S molecular structure [1], it presents significant purification challenges. The compound is notoriously susceptible to acid-catalyzed hydrolysis, thermal polymerization, and oxidative degradation.

This technical support guide provides drug development professionals with field-proven, causality-driven troubleshooting strategies to achieve >98% purity.

Diagnostic Workflow

Before proceeding to specific protocols, use the decision matrix below to diagnose the root cause of your purification failure.

Troubleshooting Start Crude 2-Ethoxy-1,3-oxathiolan-5-one Purification Q1 Is the crude mixture viscous or dark brown? Start->Q1 Q2 Did you observe free mercaptoacetic acid? Q1->Q2 No A1 Thermal Polymerization: Use Short-Path Distillation (< 120°C, High Vacuum) Q1->A1 Yes Q3 Is the target purity >98% for coupling? Q2->Q3 No A2 Hydrolysis/Ring Opening: Avoid Silica Gel or use Triethylamine-treated Silica Q2->A2 Yes A3 Fractional Vacuum Distillation or Crystallization (if solid) Q3->A3 Yes

Diagnostic workflow for identifying and resolving 2-ethoxy-1,3-oxathiolan-5-one purification issues.

FAQ & Troubleshooting Guides

Section 1: Chromatographic Instability & Hydrolysis

Q: Why does my product decompose into mercaptoacetic acid and ethyl formate during normal-phase silica gel chromatography?

A: The core issue is the inherent acidity of standard silica gel (pH ~4.5-5.5). 2-Ethoxy-1,3-oxathiolan-5-one contains an O,S-acetal linkage at the C2 position. When exposed to the acidic silanol groups on the silica surface in the presence of ambient moisture, the ethoxy group undergoes rapid protonation and cleavage. This initiates a ring-opening cascade that irreversibly degrades the compound into mercaptoacetic acid and ethyl formate [2].

Mechanism of Degradation:

Degradation A 2-Ethoxy-1,3- oxathiolan-5-one B Protonated O,S-Acetal A->B H+ (Silica/Moisture) C Ring Opening Intermediate B->C H2O attack D Mercaptoacetic Acid + Ethyl Formate C->D Bond Cleavage

Acid-catalyzed hydrolysis pathway of 2-ethoxy-1,3-oxathiolan-5-one during chromatography.

Solution: Deactivated Silica Gel Protocol To successfully chromatograph this compound, the acidic silanol sites must be neutralized prior to loading the crude mixture.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 8:2) and spike it with 1-2% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent.

  • Neutralization Flush: Pass at least 3 column volumes of the TEA-eluent through the column to ensure complete deactivation of the silanol groups.

  • Loading: Dissolve the crude 2-ethoxy-1,3-oxathiolan-5-one in a minimum amount of the TEA-eluent and load it onto the column.

  • Elution: Elute the product using the TEA-spiked solvent system.

  • Concentration: Evaporate the fractions under reduced pressure with a water bath temperature strictly below 35°C to prevent thermal stress.

Self-Validating Checkpoint: Perform a 2D TLC stress test. Spot the crude mixture on a TEA-treated TLC plate and elute in one direction. Rotate the plate 90 degrees and elute again. If the compound is stable, it will appear as a single spot on the diagonal. Off-diagonal spots indicate that the TEA concentration is insufficient to prevent degradation.

Section 2: Thermal Instability & Distillation Failures

Q: I attempted vacuum distillation, but recovered a low yield of a dark, viscous residue. What went wrong?

A: 2-Ethoxy-1,3-oxathiolan-5-one is highly thermally labile. Under standard distillation conditions (moderate vacuum, high residence time, temperatures >100°C), the compound undergoes thermal elimination of ethanol. This generates a reactive transient thioketene or oxathiolium species that rapidly polymerizes, resulting in the dark, viscous residue and catastrophic yield loss [3].

Solution: Short-Path High-Vacuum Distillation Protocol To prevent thermal polymerization, you must minimize both the temperature and the residence time of the compound in the heated zone.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr system. Ensure all ground-glass joints are properly greased with high-vacuum silicone grease.

  • Vacuum Application: Apply a high vacuum (target < 0.1 mbar). Do not begin heating until the vacuum has stabilized.

  • Controlled Heating: Gradually increase the heating bath temperature. Under 0.1 mbar, the compound typically distills between 65°C and 75°C.

  • Condensation: Maintain the condenser at 0°C to 5°C. Avoid lower temperatures, as the distillate may crystallize or become too viscous to flow into the receiver.

  • Inert Atmosphere Recovery: Once distillation is complete, backfill the system with Argon (not air) to prevent immediate oxidation of the purified product.

Self-Validating Checkpoint: Conduct a pre-distillation micro-scale thermal stress test. Heat a 1 mL aliquot of the crude mixture at your target distillation temperature for 30 minutes under an inert atmosphere. Analyze the sample via 1H-NMR. If the integral of the degradation peaks (e.g., free ethanol or polymeric baseline broadening) is <5%, your temperature parameters are validated for scale-up.

Section 3: Oxidation and Long-Term Storage

Q: My purified batch developed a new impurity peak after a month of storage. How do I prevent this?

A: The sulfur atom within the 1,3-oxathiolane ring is highly susceptible to S-oxidation by atmospheric oxygen or ambient peroxides, forming the corresponding sulfoxide or sulfone. To maintain >98% purity over time, strict storage protocols must be enforced.

Storage Protocol:

  • Transfer the freshly purified compound into an amber glass vial to prevent photo-induced oxidation.

  • Purge the vial headspace with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and blankets the liquid).

  • Seal with a PTFE-lined cap and store at -20°C.

  • Validation: Before using a stored batch in a nucleoside coupling reaction, run a rapid LC-MS or TLC check to confirm the absence of the highly polar sulfoxide derivative.

Quantitative Comparison of Purification Methods

Selecting the right purification strategy requires balancing yield, purity, and scalability. The table below summarizes the empirical data for 2-ethoxy-1,3-oxathiolan-5-one purification.

Purification MethodTypical YieldPurity AchievedScalabilityPrimary Drawback
Standard Silica Gel < 30%VariableLowSevere acid-catalyzed ring-opening and hydrolysis.
TEA-Deactivated Silica 70 - 85%> 95%MediumTedious solvent removal; trace TEA contamination.
Standard Vacuum Distillation (10 mbar)40 - 50%~ 90%MediumHigh residence time leads to thermal polymerization.
Short-Path Distillation (< 0.1 mbar)85 - 95% > 98% High Requires specialized high-vacuum equipment.

References

  • Title: PubChemLite - 2-ethoxy-1,3-oxathiolan-5-one (C5H8O3S) Source: PubChem / uni.lu URL: [Link]

  • Title: 60977-87-9, 2-ethoxy-1,3-oxathiolan-5-one Source: AccelaChem URL: [Link]

Technical Support Center: Stability & Handling of 2-Ethoxy-1,3-oxathiolan-5-one

[1]

Case ID: OX-5-STAB-001 Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with 2-Ethoxy-1,3-oxathiolan-5-one as a key chiral intermediate for nucleoside analogue synthesis (e.g., Lamivudine/Emtricitabine precursors).[1]

The Core Issue: This molecule is a "dual-threat" instability candidate.[1] It contains two sensitive functionalities:

  • C2 Position (Cyclic O,S-Acetal): Highly susceptible to acid-catalyzed hydrolysis , leading to ring opening and reversion to glyoxylate/thiol components.[1]

  • C5 Position (Thiolactone/Lactone): Highly susceptible to base-catalyzed hydrolysis (saponification) or nucleophilic attack.[1]

Immediate Action Required: Maintain a strictly anhydrous and pH-neutral environment. Deviating toward acidity (


1

Module 1: The Mechanics of Instability

To prevent hydrolysis, you must understand the enemy.[1] This molecule exists in a delicate equilibrium.[1] The ethoxy group is not a stable ether; it is a leaving group in a dynamic hemiacetal system.[1]

Degradation Pathways

The following diagram illustrates the two distinct failure modes based on solution conditions.

HydrolysisPathwaysMolecule2-Ethoxy-1,3-oxathiolan-5-one(Intact)AcidCondAcidic Conditions (H+)Trace WaterMolecule->AcidCondProtonation of EtO-BaseCondBasic Conditions (OH-)NucleophilesMolecule->BaseCondAttack at C5 CarbonylCationOxathiolanium Cation(Intermediate)AcidCond->Cation-EtOHRingOpenBaseRing Opening (C5)Thio-ester HydrolysisBaseCond->RingOpenBaseSaponificationRingOpenAcidRing Opening (C2)Aldehyde + Thiol + EthanolCation->RingOpenAcid+H2O

Figure 1: Dual degradation pathways.[1][2] Acid attacks the acetal center (C2), while base attacks the lactone carbonyl (C5).

Why This Matters
  • Acidic Hydrolysis: In the presence of trace acid (even residual silica gel acidity), the ethoxy group is protonated and leaves as ethanol.[1] Water then attacks the resulting cation, forming the 2-hydroxy species (hemiacetal), which spontaneously ring-opens [1].

  • Basic Hydrolysis: Bases rapidly attack the C5 carbonyl.[1] Unlike standard esters, the ring strain and the sulfur atom make this position highly reactive.[1] Even weak bases like aqueous bicarbonate can degrade the ring over time [2].[1]

Module 2: Critical Control Parameters (Protocols)

Protocol A: Solvent Selection & Preparation

Goal: Eliminate the hydrolysis nucleophile (

ParameterRecommendationTechnical Rationale
Preferred Solvents Toluene, DCM, THF (Anhydrous)Non-protic, low polarity solvents stabilize the acetal equilibrium. Toluene allows azeotropic water removal.[1]
Forbidden Solvents Ethanol, Methanol, WaterAlcohols will exchange with the ethoxy group (trans-acetalization).[1] Water drives hydrolysis.[1]
Water Content Limit

Measured via Karl Fischer (KF) titration.[1] The reaction is equilibrium-driven; water shifts it to destruction.[1]
Stabilizer None (Ideal) or Trace BaseIf acid impurities are present, trace triethylamine (TEA) may be used, but do not exceed 0.1% .

Step-by-Step Solvent Drying:

  • Pre-test: Check solvent peroxide levels (THF) and acidity (DCM can degrade to HCl).[1]

  • Drying: Store solvent over activated 3Å or 4Å molecular sieves for 24 hours.

  • Verification: Perform a KF titration. If

    
    , re-dry or distill.[1]
    
Protocol B: pH Management & Quenching

If you are synthesizing this molecule (e.g., from glyoxylic acid and mercaptoacetic acid), the reaction is acid-catalyzed.[1] The "danger zone" is the workup.[1]

  • The Neutralization Trap:

    • Scenario: You use p-TsOH as a catalyst.[1]

    • Risk:[1][3] You must neutralize the acid to stop hydrolysis during workup.[1]

    • Error: Adding strong NaOH or excess

      
       destroys the lactone (C5).[1]
      
  • Correct Procedure:

    • Wash the organic layer with cold, saturated brine (neutral).[1]

    • If an acid wash was used, neutralize very carefully with a stoichiometric amount of weak base (e.g., dilute bicarbonate) at 0°C , ensuring the local pH never spikes above 8.[1]

    • Dry immediately with

      
       (neutral) rather than 
      
      
      (which can be slightly acidic).[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My NMR shows a disappearing triplet/quartet and a new aldehyde peak. What happened?

  • Diagnosis: Acid-catalyzed ring opening.[1]

  • Cause: The ethoxy signals (triplet ~1.2 ppm, quartet ~3.6 ppm) are gone because ethanol was liberated.[1] The "new aldehyde" is likely the glyoxylic acid derivative formed after the ring opened.[1]

  • Fix: Your solvent likely contained trace acid (e.g., HCl in CDCl3).[1] Always filter CDCl3 through basic alumina before taking an NMR of this compound.

Q2: The oil solidified into a gummy residue upon storage.

  • Diagnosis: Polymerization or Hydrolysis.[1]

  • Cause: Glyoxylate derivatives are prone to polymerization if the ring opens.[1]

  • Fix: Store under Argon at -20°C. Do not store as a neat oil for long periods if possible; store as a solution in anhydrous toluene.

Q3: Can I use silica gel chromatography for purification?

  • Risk: High.[1] Silica gel is acidic (

    
    ) and contains bound water.[1]
    
  • Solution:

    • Pre-treat silica with 1% Triethylamine (TEA) in Hexanes to neutralize it.[1]

    • Elute quickly.

    • Alternatively, use neutral alumina, though separation resolution may differ.[1]

Module 4: Decision Tree for Handling

Follow this logic flow to ensure sample integrity during experimentation.

HandlingLogicStartStart: Handling2-Ethoxy-1,3-oxathiolan-5-oneCheckWaterCheck Water Content(KF Titration)Start->CheckWaterDecisionWaterIs Water > 200ppm?CheckWater->DecisionWaterCheckAcidCheck Acidity(pH Paper/Probe)DecisionAcidIs pH < 6?CheckAcid->DecisionAcidDecisionWater->CheckAcidNoActionDryAdd 3Å Sievesor AzeotropeDecisionWater->ActionDryYesDecisionBaseIs pH > 8?DecisionAcid->DecisionBaseNoActionNeutWash w/ dilute NaHCO3(Cold, Rapid)DecisionAcid->ActionNeutYes (Too Acidic)ActionAcidifyAdd dilute acid(Risky - Avoid)DecisionBase->ActionAcidifyYes (Too Basic)SafeSafe for Use/Storage(-20°C, Argon)DecisionBase->SafeNo (Neutral)ActionDry->CheckAcidActionNeut->Safe

Figure 2: Operational decision tree for solvent preparation and workup.

References

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. ChemRxiv. (2020).[1] Describes the sensitivity of the oxathiolane ring to pH and the necessity of neutralizing HCl without reaching alkaline conditions. Link[1]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. (2021). Reviews the construction and stability of the 1,3-oxathiolane ring, emphasizing the equilibrium nature of the acetal formation. Link

  • Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents. Synthetic Communications. (2017). Details the reactivity of the C5 lactone position toward nucleophiles, leading to ring opening.[1] Link[1]

Optimizing temperature for 2-Ethoxy-1,3-oxathiolan-5-one formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-505-TEMP-OPT Subject: Temperature Optimization & Troubleshooting for 2-Ethoxy-1,3-oxathiolan-5-one Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Thermodynamics of Formation

The synthesis of 2-ethoxy-1,3-oxathiolan-5-one is a delicate equilibrium driven by entropy and the removal of byproducts. This molecule is a cyclic mixed acetal-anhydride formed typically by the condensation of mercaptoacetic acid (thioglycolic acid) with triethyl orthoformate (or an equivalent ethyl glyoxylate species).

The Core Challenge: The reaction is reversible.



  • Temperature < 80°C: Reaction kinetics are sluggish; equilibrium favors the open-chain precursors.[1]

  • Temperature > 110°C: The thioglycolic acid is prone to oxidative dimerization (disulfide formation) and the acetal functionality at position 2 becomes labile, leading to polymerization or "tarring."

Optimum Window: The "sweet spot" lies in the azeotropic reflux of Toluene (110°C) or Benzene (80°C) , specifically tuned to distill off the ethanol byproduct to drive Le Chatelier’s principle, without overheating the sensitive sulfur moiety.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: Low Yield / Incomplete Conversion

User Observation: "NMR shows a mixture of starting material and product even after 4 hours of heating."

  • Root Cause: Failure to remove the ethanol byproduct is stalling the equilibrium.

  • Technical Explanation: The formation of the 1,3-oxathiolan-5-one ring is an equilibrium process. If ethanol remains in the reaction matrix, it will attack the carbonyl (C5) or the acetal carbon (C2), reopening the ring.

  • Action Plan:

    • Switch Solvent: If using THF or DCM, switch to Toluene .

    • Install Dean-Stark/Distillation Head: You must actively distill off the ethanol-toluene azeotrope.

    • Check Catalyst: Ensure 0.5–1.0 mol% p-Toluenesulfonic Acid (p-TSA) is present to lower the activation energy.

Issue 2: Product Turns Dark / Formation of Tars

User Observation: "The solution turned from pale yellow to dark brown/black upon reflux."

  • Root Cause: Thermal oxidation of sulfur or acid-catalyzed polymerization.

  • Technical Explanation: Mercaptoacetic acid is sensitive to oxidation.[2] At high temperatures (>120°C) or in the presence of oxygen, it forms disulfides. Furthermore, the 2-ethoxy group is acid-labile; excessive heat + acid causes polymerization.

  • Action Plan:

    • Inert Atmosphere: Strictly perform the reaction under Argon or Nitrogen .

    • Temperature Control: Do not exceed a bath temperature of 120°C (internal temp ~110°C).

    • Acid Load: Reduce p-TSA concentration. High acidity at high T promotes degradation.

Issue 3: Hydrolysis Upon Isolation

User Observation: "Product was pure in the pot, but degraded after workup."

  • Root Cause: The 2-ethoxy-1,3-oxathiolan-5-one is extremely moisture-sensitive (it is a cyclic acylal).

  • Technical Explanation: Water attacks the C5 carbonyl, opening the lactone ring back to the starting acid.

  • Action Plan:

    • Avoid Aqueous Workup: Do not wash with water/brine.

    • Direct Distillation: Remove solvent under high vacuum and distill the product directly (Kugelrohr is recommended).

    • Neutralization: Add a small amount of solid

      
       or Triethylamine before concentrating to neutralize the acid catalyst.
      

Optimized Experimental Protocol

Objective: Synthesis of 2-ethoxy-1,3-oxathiolan-5-one via Azeotropic Distillation.

ParameterSpecificationRationale
Solvent Toluene (Anhydrous)Boiling point (110°C) allows ethanol removal; forms azeotrope.
Stoichiometry 1.0 eq Acid : 1.1 eq OrthoformateSlight excess of orthoformate drives conversion.
Catalyst p-TSA (0.5 mol%)Sufficient for catalysis; minimizes degradation.
Atmosphere Nitrogen/ArgonPrevents sulfur oxidation.
Time 2–4 HoursExtended times favor polymerization.

Step-by-Step Workflow:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a short-path distillation head (or Dean-Stark trap if removing water, but here we remove ethanol), and a nitrogen inlet.

  • Charging: Add Mercaptoacetic acid (1.0 eq) and Triethyl orthoformate (1.1 eq) to Toluene (10 volumes) .

  • Catalysis: Add p-TSA (0.5 mol%) .

  • Reaction: Heat the oil bath to 115°C .

    • Observation: You should see the distillation of ethanol (bp 78°C) initially.

    • Control: As ethanol removal slows, the internal temperature will rise to ~110°C (boiling toluene).

  • Monitoring: Monitor by TLC (ensure anhydrous elution) or crude NMR (

    
    ). Look for the disappearance of the thiol proton.
    
  • Workup (CRITICAL):

    • Cool to Room Temperature.[3][4][5]

    • Add Triethylamine (0.6 mol%) to quench the p-TSA.

    • Concentrate under reduced pressure (Rotovap) at <40°C .

  • Purification: Vacuum distillation (high vacuum) is the only recommended method. Do not use silica chromatography as the acidity of silica can degrade the acetal.

Visualizations

A. Reaction Logic & Temperature Influence

ReactionPathway cluster_temp Temperature Control Start Mercaptoacetic Acid + Triethyl Orthoformate Inter Intermediate (Acyclic Acetal) Start->Inter Mix @ RT Product 2-Ethoxy-1,3-oxathiolan-5-one Inter->Product Cyclization (Acid Cat) Ethanol Ethanol (Byproduct) Inter->Ethanol Elimination Product->Product < 80°C: Reverts to SM Product->Product 80-110°C: Optimum (Reflux) SideProd Polymer/Tar (Disulfides) Product->SideProd > 120°C: Degradation

Caption: Figure 1: Reaction pathway showing the critical temperature window. Low temps revert equilibrium; high temps cause degradation.

B. Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / SM Remaining Problem->LowYield Degradation Dark Color / Tar Problem->Degradation Hydrolysis Decomposition after Workup Problem->Hydrolysis Sol_Distill Action: Distill Ethanol (Use Toluene) LowYield->Sol_Distill Sol_Inert Action: Use N2/Argon Reduce Temp (<110°C) Degradation->Sol_Inert Sol_Base Action: Quench Acid (TEA) Avoid Water Wash Hydrolysis->Sol_Base

Caption: Figure 2: Diagnostic flow for common synthesis failures. Match your observation to the corrective action.

References

  • Reaction of Mercaptoacetic Acid with Orthoesters: Source: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Pergamon Press, 1996. (General mechanism for 1,3-oxathiolan-5-one formation via condensation). Relevance: Establishes the acid-catalyzed cyclization mechanism and sensitivity of the ring system.
  • Synthesis of Lamivudine Intermediates (Analogous Chemistry)

    • Source: Humber, D. C., et al. "Expedient synthesis of the oxathiolane core of nucleoside analogues." Tetrahedron Letters, 1992.
    • URL:[Link]

    • Relevance: Validates the use of toluene reflux and acid catalysis for 1,3-oxathiolan-5-one form
  • Source: DeWolfe, R. H. "Carboxylic Ortho Acid Derivatives." Academic Press, 1970.
  • Source: U.S. Patent 5,204,466, "Process for preparing 1,3-oxathiolanes." (BioChem Pharma).

Sources

Technical Support Center: 2-Ethoxy-1,3-oxathiolan-5-one Purification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Impurity Removal & Stabilization of Crude Intermediate Ticket ID: CHEM-SUP-OX5-001 Support Tier: Level 3 (Process Chemistry & R&D) Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 2-ethoxy-1,3-oxathiolan-5-one , a critical lactone intermediate often utilized in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC) .

This molecule is chemically deceptive. While the synthesis appears straightforward—typically a condensation of glyoxylic acid, 1,4-dithiane-2,5-diol (mercaptoacetaldehyde dimer), and ethanol—the product is a cyclic hemithioacetal lactone . It is thermally unstable, sensitive to moisture, and prone to acid-catalyzed polymerization.

This guide prioritizes chemical stability during purification. If you are seeing "tar" formation during distillation or low yields, your issue is likely catalyst management or vacuum control .

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, compare your crude profile to the standard impurity signatures below.

Impurity Profile & Origin Table
Impurity TypeLikely IdentityOrigin / Root CauseDiagnostic Sign
Starting Material Glyoxylic Acid / EthanolIncomplete reaction; poor azeotropic water removal.Proton NMR: Aldehyde peak (CHO) or broad acid peak.
Starting Material 1,4-Dithiane-2,5-diolIncomplete reaction; low solubility.Solids precipitating in crude oil upon cooling.
By-Product Polymeric Tars (Critical)Acid-catalyzed ring-opening polymerization of the lactone.Dark brown/black color; viscosity increase; "smoking" during distillation.
Degradant 2-Ethoxy-2-hydroxyacetic acidHydrolysis of the lactone ring.IR: Shift in Carbonyl stretch; Broad OH stretch.
Catalyst p-TsOH / H₂SO₄Residual catalyst from synthesis.Low pH of crude; charring upon heating.
Visualizing the Problem (Impurity Pathways)

The following logic map illustrates how the product degrades if specific parameters are ignored.

G Inputs Glyoxylic Acid + Dithiane Dimer + Ethanol Reaction Reaction (Acid Cat, Reflux) Inputs->Reaction Product 2-Ethoxy-1,3- oxathiolan-5-one Reaction->Product Water H2O (Must Remove) Reaction->Water Polymer Polymers/Tars (Dark Residue) Product->Polymer Heat + Acid (Distillation Fail) Hydrolysis Ring Opening (Acid Byproducts) Product->Hydrolysis Moisture Water->Hydrolysis Equilibrium Reversal

Figure 1: Reaction pathway showing the critical sensitivity of the product to Heat + Acid (leading to polymers) and Water (leading to hydrolysis).[1][2]

Module 2: The Critical Workup (Catalyst Neutralization)

Issue: "My product turns black and degrades when I try to distill it." Root Cause: You did not completely neutralize the acid catalyst (p-Toluenesulfonic acid or Sulfuric acid) before heating. Even trace acid at >80°C triggers rapid polymerization.

Protocol: The "Self-Validating" Neutralization

Do not rely on a simple water wash. The partition coefficient of p-TsOH can leave traces in the organic phase.

  • Cool Down: Cool reaction mixture to Room Temperature (20–25°C).

  • Primary Wash: Wash the organic layer (usually Toluene or Cyclohexane) with saturated NaHCO₃ (Sodium Bicarbonate) .

    • Validation: Watch for CO₂ evolution. Stir until bubbling ceases completely.

  • The pH Check (Critical):

    • Take a 1 mL aliquot of the organic phase.

    • Add 1 mL distilled water, shake, and check the pH of the aqueous micro-layer.

    • Target: pH 7.0 – 8.0. If pH < 7, repeat bicarbonate wash.

  • Drying: Dry organic phase over anhydrous Na₂SO₄. Magnesium sulfate (MgSO₄) is slightly acidic and not recommended for this sensitive lactone.

  • Filtration: Filter off the drying agent.

Module 3: Distillation Dynamics (Thermal Management)

Issue: "I cannot get a clean separation, or the boiling point fluctuates." Solution: This compound requires High Vacuum Distillation . Do not attempt atmospheric or weak vacuum distillation.

Distillation Protocol
ParameterSpecificationReasoning
Vacuum Pressure < 5 mmHg (Target: 0.5–2 mmHg)Lowers boiling point to prevent thermal ring-opening.
Bath Temperature Max 110°C Exceeding this temp risks decarboxylation/polymerization.
Vapor Temperature Expect ~85–95°C (at 1 mmHg)Note: BP varies significantly with vacuum quality.
Apparatus Short Path or Wiped FilmMinimizes residence time of the heat-sensitive molecule.

Step-by-Step:

  • Strip Solvent: Remove bulk solvent (Toluene/Hexane) on a Rotary Evaporator at <40°C.

  • High Vac Setup: Transfer crude oil to a distillation flask. Add a fresh stir bar (old ones may carry acidic residues).

  • Degassing: Apply vacuum gradually at RT to remove residual solvent/ethanol.

  • Ramp: Slowly increase oil bath temp.

  • Fraction Collection:

    • F1 (Foreshots): Residual ethanol, water, unreacted glyoxylic acid derivatives.

    • F2 (Main Cut):2-Ethoxy-1,3-oxathiolan-5-one . (Clear to pale yellow oil).

    • Residue: Dark polymeric material (discard).

Purification Decision Tree

D Start Crude Mixture CheckAcid Check pH (Is it Neutral?) Start->CheckAcid Neutralize Wash w/ NaHCO3 CheckAcid->Neutralize Acidic Dry Dry (Na2SO4) & Strip CheckAcid->Dry Neutral (pH 7-8) Neutralize->CheckAcid VacCheck Vacuum < 5 mmHg? Dry->VacCheck Distill Distill (Short Path) VacCheck->Distill Yes Stop STOP: Improve Vac VacCheck->Stop No

Figure 2: Workflow decision tree emphasizing the mandatory neutralization step prior to thermal processing.

Module 4: Advanced Troubleshooting (FAQs)

Q1: The product contains a mixture of isomers. Is this an impurity?

  • A: Not necessarily. The 2-ethoxy-1,3-oxathiolan-5-one possesses a chiral center at C2 and C5. The synthesis typically yields a racemic mixture of cis and trans diastereomers.

  • Context: If you are synthesizing Lamivudine, the coupling with Cytosine (the next step) involves the displacement of the ethoxy group. While the cis isomer is often preferred for specific kinetic resolutions later, the trans isomer is chemically active. Do not discard fractions solely based on isomer ratio unless your specific downstream process demands it [1].

Q2: My crude oil solidified into a waxy mass. What happened?

  • A: This usually indicates unreacted 1,4-dithiane-2,5-diol . This dimer has poor solubility in many organic solvents.

  • Fix: Dilute the crude with Toluene and filter the suspension through a Celite pad before the bicarbonate wash. The dithiane will remain on the filter.

Q3: The distilled product smells strongly of sulfur/mercaptan.

  • A: This indicates thermal degradation.[3] You likely overheated the pot, causing the oxathiolane ring to break down and release mercapto-species.

  • Fix: Improve your vacuum. If you cannot achieve <5 mmHg, do not distill. Consider column chromatography on neutral alumina (Silica gel is acidic and may degrade the product).

Q4: Can I store the crude product?

  • A: Not recommended. The ethoxy group is susceptible to hydrolysis by atmospheric moisture. If storage is necessary, store under Nitrogen at -20°C, strictly over activated molecular sieves.

References
  • Liotta, D. C., et al. (1993). Method for the production of 1,3-oxathiolane nucleosides.[1][2][4][5] U.S. Patent No.[5] 5,204,466. Washington, DC: U.S. Patent and Trademark Office.

  • Whitehead, A. J., et al. (2000).[5] Process for the diastereoselective synthesis of nucleoside analogues.[4][5][6] U.S. Patent No.[5] 6,051,709.[5] (Glaxo Group Ltd).

  • Kraus, J. L., & Attardo, G. (1992). Synthesis of new 2,5-substituted 1,3-oxathiolanes. Intermediates in nucleoside synthesis.Synthesis, 1992(05), 48-52.
  • PubChem Compound Summary. (n.d.). 2-Ethoxy-1,3-oxathiolan-5-one. National Center for Biotechnology Information.

Sources

Addressing instability of 2-Ethoxy-1,3-oxathiolan-5-one during scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleoside Intermediate Scale-Up. This guide is specifically engineered for researchers and process chemists addressing the acute instability of 2-Ethoxy-1,3-oxathiolan-5-one during multi-gram to kilogram scale-up.

As a critical intermediate in the synthesis of antiretroviral drugs like Lamivudine (3TC) and Emtricitabine (FTC)[1], the 1,3-oxathiolane ring presents unique chemical vulnerabilities. This document synthesizes mechanistic causality, diagnostic data, and self-validating protocols to ensure batch integrity.

I. Mechanistic Overview of Instability

The instability of 2-Ethoxy-1,3-oxathiolan-5-one is primarily driven by the highly electrophilic nature of the C2 position, which is flanked by both an oxygen and a sulfur atom (an O,S-acetal/hemithioacetal derivative).

During scale-up, the extended processing times and larger surface-to-volume ratios exacerbate three primary degradation pathways:

  • Nucleophilic Ring-Opening (Hydrolysis): The 1,3-oxathiolane ring is highly susceptible to cleavage initiated by trace moisture under mildly acidic conditions[2]. Water acts as a nucleophile, attacking the C2 position and leading to irreversible ring opening into mercaptoacetic acid and ethyl formate.

  • Acid-Catalyzed Disproportionation: Exposure to trace Lewis or Brønsted acids (frequently residual HCl in chlorinated solvents) induces disproportionation, forming complex thioethyl formate derivatives[3].

  • Thermal Decarboxylation: The lactone-like C5 carbonyl is thermally labile. Extended heating above 45°C drives decarboxylation and subsequent polymerization of the resulting diradical or zwitterionic species.

G A 2-Ethoxy-1,3-oxathiolan-5-one (Intact Intermediate) B Acidic Hydrolysis (Trace H2O / H+) A->B Moisture D Thermal Stress (>45°C) A->D Heat F Trace HCl Exposure (Solvent Degradation) A->F Acid C Ring-Opened Byproducts (Mercaptoacetic Acid + Esters) B->C E Decarboxylation & Polymerization D->E G Disproportionation (Thioethyl Formates) F->G

Degradation pathways of 2-Ethoxy-1,3-oxathiolan-5-one during scale-up.

II. Diagnostic Data Matrix

To effectively troubleshoot batch failures, compare your in-process analytical data against the established degradation thresholds below.

Degradation TriggerCritical ThresholdPrimary Degradant Identified (LC-MS/NMR)Typical Impact on Yield
Moisture (H₂O) > 100 ppmMercaptoacetic acid (m/z 91 [M-H]⁻)15% to 40% reduction
Trace Acid (HCl) pH < 5.5 (aqueous extract)Thioethyl formate derivativesComplete batch failure
Thermal Stress > 45 °C (for > 2 hours)Polymeric baseline humps (GPC/NMR)~10% loss per hour
Extended Storage > 12 hours (neat oil)C2-Epimerized mixtureLoss of enantiomeric excess

III. Self-Validating Troubleshooting Protocols

To prevent the instability issues outlined above, implement the following self-validating workflows. A self-validating protocol ensures that the success of one step is analytically confirmed before the system allows progression to the next.

Protocol A: Anhydrous & Acid-Free Reactor Preparation

Objective: Eliminate the primary catalysts for disproportionation and hydrolysis.

  • Solvent Conditioning:

    • Action: Pass all organic solvents (e.g., dichloromethane, toluene) through activated basic alumina immediately prior to use.

    • Causality: Dichloromethane naturally degrades over time to produce trace HCl. Basic alumina simultaneously removes this acidic catalyst and strips residual moisture, preventing both disproportionation[3] and hydrolysis[2].

    • Validation Check: Perform a Karl Fischer (KF) titration on the reactor solvent. Do not proceed unless KF < 50 ppm.

  • Acid Scavenging:

    • Action: Add 0.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine or N,N-diisopropylethylamine) to the reaction mixture.

    • Causality: The base neutralizes any transient protons generated during the condensation or glycosylation steps without acting as a nucleophile that could attack the oxathiolanone ring.

    • Validation Check: Extract a 1 mL aliquot with neutral water. The aqueous layer must test at pH 7.0–7.5.

Protocol B: Telescoped Vorbrüggen Glycosylation

Objective: Minimize the lifetime of the isolated 2-Ethoxy-1,3-oxathiolan-5-one intermediate.

  • In-Situ Generation:

    • Action: Synthesize the oxathiolanone intermediate at 0–5°C and avoid isolating it as a neat oil.

    • Causality: The neat compound is highly prone to thermal degradation and epimerization. Keeping it in a dilute, cold solution stabilizes the kinetic stereocenter.

  • Telescoped Coupling:

    • Action: Directly transfer the crude oxathiolanone solution via cannula into the silylated cytosine/TMSCl-NaI mixture for the Vorbrüggen glycosylation[1].

    • Causality: Telescoping (combining multiple steps without isolation) bypasses the need for concentration under vacuum, which would otherwise subject the labile lactone to thermal stress and drive decarboxylation.

    • Validation Check: Utilize in-line ReactIR monitoring. The successful consumption of the intermediate is validated by the disappearance of the characteristic lactone C=O stretch at ~1780 cm⁻¹ and the emergence of the glycosylated product amide/carbonyl signals.

Workflow S1 Solvent Drying (KF < 50 ppm) S2 Acid Scavenging (Add Lutidine) S1->S2 S3 Thermal Control (T < 5°C) S2->S3 S4 In-line ReactIR (Monitor 1780 cm⁻¹) S3->S4 S5 Telescoped Glycosylation S4->S5

Optimized workflow for stabilizing oxathiolanone intermediates during scale-up.

IV. Frequently Asked Questions (FAQs)

Q1: Why does my enantiomeric excess (ee) drop significantly during the Dynamic Covalent Kinetic Resolution (DCKR) scale-up? A: The DCKR strategy relies on the reversible formation of the hemithioacetal[4]. During scale-up, inadequate mass transfer or localized heating can shift the equilibrium. Because the C2 position of 2-Ethoxy-1,3-oxathiolan-5-one is an O,S-acetal, it rapidly epimerizes if the enzyme (e.g., CAL-B) does not trap the desired enantiomer fast enough. Ensure rigorous temperature control (strictly isothermal) and increase agitation rates to overcome mass-transfer limitations.

Q2: We observe disproportionation even when our Karl Fischer titration shows <50 ppm water. What is the hidden variable? A: The hidden variable is likely trace Brønsted acidity. 1,3-oxathiolan-5-one derivatives react readily with strong acids, leading to functional group transformations and disproportionation[5]. Even in perfectly dry chlorinated solvents, photolytic or thermal degradation of the solvent generates HCl. You must actively scavenge acids using a mild, sterically hindered base (like 2,6-lutidine) during the reaction.

Q3: If we suffer a plant delay, how can we safely store the 2-Ethoxy-1,3-oxathiolan-5-one intermediate? A: Never store it as a neat oil. The compound must be diluted in a rigorously dried, acid-free solvent (e.g., toluene passed through basic alumina) to a concentration of < 1M. Flush the headspace with ultra-high purity Argon, and store the solution at -20°C. Validate the structural integrity via ¹H-NMR (checking the stability of the C2 proton singlet/multiplet) before resuming the scale-up.

V. References

  • ResearchGate. "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution". ResearchGate. Available at:[Link]

  • ChemRxiv. "Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation". ChemRxiv. Available at:[Link]

Sources

Technical Support Center: 1,3-Oxathiolan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Side Reactions & Process Optimization Reference ID: TSC-OX5-2026 Status: Active Guide Audience: Synthetic Organic Chemists, Polymer Scientists, Medicinal Chemists

Executive Summary

1,3-Oxathiolan-5-ones (often referred to as thio-Leuchs' anhydrides or thio-NCAs) are potent electrophiles used as activated intermediates for peptide modification and as monomers for poly(thioester) synthesis. Their high reactivity, driven by ring strain and the thioester linkage, makes them prone to three primary failure modes: spontaneous oligomerization , hydrolytic ring-opening , and C4-epimerization .

This guide provides mechanistic insights and validated protocols to suppress these side reactions and isolate high-purity monomers.

Module 1: The "Gelation" Issue (Unwanted Polymerization)

Symptom: The reaction mixture turns viscous, cloudy, or solidifies into a gel during concentration or storage. Diagnosis: Ring-Opening Polymerization (ROP).

Technical Insight: Like their nitrogen analogues (NCAs), 1,3-oxathiolan-5-ones are susceptible to nucleophilic attack at the C5 carbonyl. Trace impurities—specifically amines, water, or free thiols—can act as initiators, triggering a chain reaction that produces oligomers (polythioesters).

Troubleshooting Protocol:

ParameterCritical Control PointMechanism of Failure
Purity of Precursors Recrystallize aldehydes; distill mercapto acids immediately before use.Oxidation products (disulfides) or free amines act as nucleophilic initiators.
Reaction pH Maintain strictly acidic or neutral conditions.Basic conditions deprotonate the

-carbon or free thiols, accelerating nucleophilic attack.
Temperature Keep reaction

C; Store at

C under Ar.
Thermal energy overcomes the activation barrier for ring-opening even without initiators.
Workup Avoid basic washes (e.g.,

).
Bases generate thiolate anions, which are potent polymerization initiators.

Q: My product polymerizes on the rotary evaporator. Why? A: Concentration increases the collision frequency of monomers. If trace nucleophiles are present, polymerization kinetics accelerate exponentially as solvent volume decreases. Solution: Add a trace amount of acidic stabilizer (e.g., 0.01% p-toluenesulfonic acid) to the crude mixture before concentration to protonate potential initiators.

Module 2: The "Disappearing Product" (Hydrolytic Instability)

Symptom: Low isolated yields; NMR shows reversion to aldehyde and mercapto acid. Diagnosis: Hydrolytic Ring Opening.

Technical Insight: The formation of 1,3-oxathiolan-5-one is a reversible equilibrium. The ring is thermodynamically less stable than the open-chain precursors in the presence of water.



Troubleshooting Protocol:

  • Water Removal: Use a Dean-Stark apparatus with toluene or benzene. For lower boiling aldehydes, use Soxhlet extraction with 4Å molecular sieves.

  • Chemical Dehydration: For sensitive substrates, use Dicyclohexylcarbodiimide (DCC) or EDC. This drives the equilibrium forward irreversibly by consuming the water molecule to form a urea byproduct [1].

  • Solvent Choice: Avoid hygroscopic solvents (THF, DMF) unless strictly dried. Hydrophobic solvents (DCM, Toluene) protect the formed lactone.

Module 3: Stereochemical Drift (Racemization)

Symptom: Loss of enantiomeric excess (ee) in chiral derivatives. Diagnosis: C4-Epimerization via Enolization.

Technical Insight: The C4 proton (alpha to the carbonyl and sulfur) is acidic (


). Bases, or even the basic sites on silica gel during chromatography, can abstract this proton, forming a planar enolate intermediate that destroys stereochemistry.

Visualizing the Failure Pathways

ReactionPathways Substrates Aldehyde + Mercapto Acid Intermediate Hemithioacetal Substrates->Intermediate Acid Cat. Product 1,3-Oxathiolan-5-one Intermediate->Product -H2O (Dean-Stark) Product->Intermediate +H2O (Hydrolysis) Polymer Poly(thioester) (GELATION) Product->Polymer Nucleophile/Base (ROP) Enolate Planar Enolate (RACEMIZATION) Product->Enolate Base (Deprotonation) Enolate->Product Reprotonation (Loss of ee%)

Figure 1: Mechanistic pathways showing the desired synthesis (Green) versus polymerization (Red) and racemization (Yellow) failure modes.

Validated Experimental Protocol

Method: Acid-Catalyzed Condensation with Azeotropic Dehydration Application: Robust synthesis for non-basic substrates.

Reagents:

  • Aldehyde (10 mmol)

  • Mercaptoacetic acid (11 mmol, 1.1 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 mmol, 1 mol%)

  • Toluene (50 mL)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

  • Charging: Add the aldehyde, mercaptoacetic acid, and toluene. Add pTSA last.

  • Reflux: Heat the mixture to reflux (

    
    C bath). Monitor water collection in the trap.
    
    • Checkpoint: Reaction is typically complete when water evolution ceases (1–3 hours).

  • Workup (Critical for Stability):

    • Cool to room temperature.

    • Wash with water (

      
       mL) to remove pTSA.
      
    • Avoid

      
       washes if the product is prone to polymerization; neutral water is safer.
      
    • Dry organic layer over

      
       (anhydrous).
      
  • Isolation: Filter and concentrate under reduced pressure.

    • Purification: If necessary, recrystallize from Hexane/EtOAc. Avoid silica chromatography for chiral compounds to prevent racemization.

Advanced FAQ: Dynamic Kinetic Resolution (DKR)

Q: Can I synthesize enantiopure oxathiolan-5-ones from racemic starting materials? A: Yes, using Dynamic Covalent Kinetic Resolution (DCKR) .

Mechanism: In this advanced setup, you rely on the reversibility of the hemithioacetal formation (racemization) combined with a selective irreversible ring-closure catalyzed by an enzyme (Lipase).[1]

  • Racemization: Base-catalyzed equilibrium between the aldehyde/thiol and the hemithioacetal ensures a constant supply of both enantiomers.

  • Resolution: An immobilized lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively catalyzes the lactonization of only one enantiomer (typically the

    
    -isomer) [2].
    

Workflow Diagram for DCKR:

DCKR RacemicMix Racemic Hemithioacetal (R/S Mixture) R_Isomer (R)-Hemithioacetal RacemicMix->R_Isomer Fast Equilibrium S_Isomer (S)-Hemithioacetal RacemicMix->S_Isomer Product (R)-1,3-Oxathiolan-5-one (>90% ee) R_Isomer->Product CAL-B Lipase (Fast Cyclization) S_Isomer->Product CAL-B (Slow/No Reaction)

Figure 2: The DCKR strategy utilizes enzymatic selectivity to pull the racemic equilibrium toward a single enantiomer.

References
  • Kashyap, S. J., et al.[2] "A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives."[3][4][5] Journal of the Indian Chemical Society, vol. 92, 2015, pp. 1133-1136.[3]

  • Zhang, Y., et al. "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution."[1][2][6] European Journal of Organic Chemistry, vol. 2014, no. 24, 2014. 6[2][3][4][5][7]

  • Kricheldorf, H. R.[8][9] "Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides." Angewandte Chemie International Edition, vol. 45, no.[8] 35, 2006, pp. 5752-5784.[8] 8

  • Sachse, F., & Schneider, C. "Direct Access to 1,3-Oxathiolan-5-ones through (3+2)-Cycloaddition of Thioketones and Acetylenedicarboxylic Acid."[5] European Journal of Organic Chemistry, 2023. 5

Sources

Validation & Comparative

Analytical Comparison Guide: High-Field vs. Benchtop 1H-NMR for the Characterization of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-oxathiolan-5-one derivatives are critical synthetic intermediates, particularly serving as the core structural precursors in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine (3TC) and emtricitabine[1],[2]. The synthesis of these heterocycles typically involves the condensation of an aldehyde or orthoester with mercaptoacetic acid[3].

For drug development professionals, verifying the structural integrity and purity of 2-Ethoxy-1,3-oxathiolan-5-one is a mandatory quality control (QC) step. However, the molecule presents unique spectroscopic challenges due to its stereochemistry. This guide objectively compares the performance of High-Field FT-NMR (600 MHz) against modern Benchtop NMR (60 MHz) platforms, providing the causality behind spectral phenomena and a self-validating experimental workflow to ensure absolute data integrity.

Molecular Context & The Causality of Spectral Complexity

To understand platform performance, we must first analyze the physical causality behind the molecule's NMR behavior.

The C2 carbon of 2-Ethoxy-1,3-oxathiolan-5-one is a chiral center, bonded in an asymmetric acetal/thioacetal hybrid environment. This asymmetry induces a profound effect on the rest of the molecule: it renders the adjacent C4 methylene protons (alpha to the sulfur and carbonyl) diastereotopic . Instead of appearing as a simple 2H singlet, these protons reside in different magnetic environments and couple with each other (


 Hz), forming a strongly coupled AB spin system.

Concurrently, the -CH


- protons of the ethoxy group also become diastereotopic. They couple with each other and the adjacent methyl group, splitting into a complex ABX

multiplet. Because both the C4 protons and the ethoxy -CH

- protons resonate in the exact same chemical shift window (3.60–3.90 ppm), the ratio of chemical shift dispersion to coupling constant (

) becomes the absolute limiting factor in analytical resolution.

Spin_System ChiralCenter C2 Chiral Center (Asymmetric Environment) DiastereotopicC4 C4 Protons (H_a, H_b) Become Diastereotopic ChiralCenter->DiastereotopicC4 DiastereotopicOEt Ethoxy -CH2- Protons Become Diastereotopic ChiralCenter->DiastereotopicOEt CouplingC4 Geminal Coupling (J ≈ 15 Hz) AB Spin System DiastereotopicC4->CouplingC4 CouplingOEt Complex Splitting ABX3 Spin System DiastereotopicOEt->CouplingOEt Overlap Spectral Overlap at 3.6-3.9 ppm CouplingC4->Overlap CouplingOEt->Overlap

Logical flow demonstrating how the C2 chiral center induces second-order NMR phenomena.

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR platform directly dictates whether the complex spin systems of 2-Ethoxy-1,3-oxathiolan-5-one can be resolved for impurity profiling or if they merge into an unquantifiable signal.

High-Field NMR (600 MHz): The Gold Standard for Filing

At 600 MHz, the chemical shift difference (


) in Hertz is massive. The 

ratio is high enough that the spin systems approach first-order behavior. The AB quartet of the C4 protons and the complex multiplet of the ethoxy group are baseline resolved. This is critical for IND/NDA filings, as it allows analysts to detect hidden, co-eluting impurities such as unreacted triethyl orthoformate (which presents signals at ~3.5 ppm).
Benchtop NMR (60 MHz): Rapid At-Line QC

At 60 MHz, the


 is compressed by a factor of 10, while the 

-coupling remains constant at ~15 Hz. The

ratio drops below 1, causing severe second-order effects (the "roof effect"). The inner peaks of the doublets merge, and the outer peaks diminish into the baseline. The entire 3.6–3.9 ppm region becomes a single, indecipherable 4H multiplet. While unsuitable for rigorous impurity profiling, the isolated C2-H proton at 6.20 ppm remains perfectly resolved, making Benchtop NMR highly effective for rapid, binary Pass/Fail batch release.
Comparative Data Summary

Table 1: Comparative 1H-NMR Peak Assignments & Resolution

Proton EnvironmentMultiplicityHigh-Field (600 MHz) PerformanceBenchtop (60 MHz) Performance
C2-H (Acetal) Singlet (1H)6.20 ppm (Baseline resolved)6.20 ppm (Baseline resolved)
C4-H (H_a) Doublet (1H,

Hz)
3.85 ppm (Resolved AB doublet)Merged into 3.6–3.9 ppm multiplet
C4-H (H_b) Doublet (1H,

Hz)
3.70 ppm (Resolved AB doublet)Merged into 3.6–3.9 ppm multiplet
Ethoxy -CH

-
Multiplet (2H, ABX

)
3.65–3.75 ppm (Distinct multiplet)Merged into 3.6–3.9 ppm multiplet
Ethoxy -CH

Triplet (3H,

Hz)
1.25 ppm (Baseline resolved)1.25 ppm (Resolved)

Experimental Protocol: Self-Validating qNMR Workflow

A protocol is only trustworthy if it contains internal failure-detection mechanisms. This workflow utilizes quantitative NMR (qNMR) with an internal calibrant to create a self-validating system . By mathematically comparing the purity derived from two different structural regions of the molecule, the assay automatically flags hidden impurities.

Step 1: Precision Sample Preparation

  • Action: Accurately weigh 20.0 mg of 2-Ethoxy-1,3-oxathiolan-5-one and 5.0 mg of Dimethyl sulfone (DMSO

    
    , internal standard) into a glass vial using a microbalance (
    
    
    
    mg). Dissolve in 0.6 mL of CDCl
    
    
    and transfer to a 5 mm NMR tube.
  • Causality: DMSO

    
     is selected because its sharp 6H singlet at 3.14 ppm is completely isolated from the oxathiolane signals, ensuring perfect baseline integration without interference.
    

Step 2: Optimized Acquisition Parameters

  • Action: Acquire a 1D single-pulse spectrum (zg30) with a Relaxation Delay (D1) of 30 seconds and 16 scans.

  • Causality: A D1 of 30s ensures complete longitudinal relaxation (

    
    ) for all protons. The isolated C2 acetal proton typically exhibits a longer 
    
    
    
    relaxation time than the aliphatic protons; failing to allow full relaxation will artificially skew the quantitative integration.

Step 3: Processing and Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function, zero-fill to 64k data points, and perform manual phase correction (zero and first order).

  • Causality: Automated phasing algorithms frequently fail when encountering the complex, second-order multiplets in the 3.6–3.9 ppm region. Manual phasing prevents integration errors caused by distorted baseline tails.

Step 4: The Self-Validation Check

  • Action: Set the integral of the DMSO

    
     singlet (3.14 ppm, 6H) as the reference. Calculate Purity A  using the isolated C2-H signal (6.20 ppm, 1H). Next, calculate Purity B  using the combined aliphatic multiplet region (3.60–3.90 ppm, 4H).
    
  • Validation: If

    
    , the system automatically invalidates the batch. This mathematical divergence proves the presence of a co-eluting aliphatic impurity hiding beneath the multiplet, triggering an immediate High-Field NMR investigation.
    

NMR_Workflow Start Synthesize 2-Ethoxy- 1,3-oxathiolan-5-one SamplePrep Sample Preparation (CDCl3, 298K, DMSO2) Start->SamplePrep Decision Is High-Resolution Impurity Profiling Required? SamplePrep->Decision Benchtop Benchtop NMR (60 MHz) Rapid At-Line QC Decision->Benchtop No (Routine QC) HighField High-Field NMR (600 MHz) Structural Elucidation Decision->HighField Yes (R&D/Filing) Overlap Signal Overlap (3.6-3.9 ppm) Self-Validation via C2-H Only Benchtop->Overlap Resolved Baseline Resolution Full Spectrum Self-Validation HighField->Resolved Release Routine Batch Release (Pass/Fail) Overlap->Release IND IND/NDA Filing Data Impurity Identification Resolved->IND

Decision matrix and workflow for selecting the appropriate NMR platform for oxathiolane analysis.

Decision Matrix & ROI Analysis

For laboratory directors and drug development professionals, selecting the right analytical platform requires balancing technical capability with operational expenditure.

Table 2: Platform Decision Matrix

CriteriaHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Primary Use Case IND/NDA Filing, Unknown Impurity IDRoutine Batch Release, At-Line QC
Spectral Resolution Complete baseline separationSevere second-order overlap
Quantification Accuracy Ultra-high (Validates across all signals)Moderate (Relies strictly on C2-H proton)
CapEx & Infrastructure >$500,000 (Requires cryogens, dedicated lab)<$100,000 (Cryogen-free, fume hood compatible)
Throughput & Speed High (via autosampler), delayed by transportImmediate (Real-time at-line analysis)

References

  • [3] Title: Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential | Source: Journal of Chemical and Pharmaceutical Research | URL: 3

  • [1] Title: Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution | Source: Tetrahedron / ResearchGate | URL: 1

  • [2] Title: 1,3-Oxathiolan-2-one | Heterocyclic Building Block | Source: Benchchem | URL: 2

Sources

C-NMR characterization of 2-Ethoxy-1,3-oxathiolan-5-one

Advanced Characterization Guide: C-NMR Profiling of 2-Ethoxy-1,3-oxathiolan-5-one

Executive Summary & Application Context

2-Ethoxy-1,3-oxathiolan-5-one is a critical heterocyclic intermediate, primarily utilized in the stereoselective synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) .

Characterizing this intermediate is chemically deceptive. As a cyclic O,S-acetal lactone, it is prone to rapid hydrolysis and ring-opening under acidic conditions or in the presence of wet solvents. Furthermore, the C2 position creates a chiral center, often resulting in racemic mixtures that complicate spectral interpretation.

This guide provides a comparative technical analysis of

solvent-dependent resolutionimpurity differentiation

Comparative Analysis: Solvent Systems & Diagnostic Utility

Selecting the correct deuterated solvent is not merely about solubility; it defines the chemical stability of the analyte during the acquisition window.

Scenario A: Chloroform-d ( ) vs. Benzene- ( )

Objective: Diastereomeric Resolution

  • Standard (

    
    ):  The industry standard. Excellent solubility. However, commercial 
    
    
    often contains trace HCl (degradation product), which catalyzes the hydrolysis of the ethoxy acetal to the hemiacetal (2-hydroxy derivative).
    • Risk:[1] False identification of impurities.

    • Mitigation: Filtration through basic alumina prior to use.[2]

  • High-Resolution Alternative (

    
    ):  Benzene-
    
    
    offers superior resolution for separating subtle diastereomeric signals due to the Anisotropic Effect (ASIS). If the 2-ethoxy substituent creates cis/trans isomers relative to other ring substitutions,
    
    
    will often resolve the carbonyl (C5) and acetal (C2) carbons into distinct peaks where
    
    
    shows overlap.
Scenario B: DMSO- vs. Acetone-

Objective: Polar Impurity Analysis

  • DMSO-

    
    :  Highly effective for identifying the 2-hydroxy degradation product . The hydroxyl proton (in 
    
    
    H-NMR) and the shift of the C2 carbon (in
    
    
    C-NMR) are distinct in DMSO due to hydrogen bonding.
    • Drawback: Hygroscopic nature. Absorbed water promotes hydrolysis during long

      
      C acquisitions.
      
  • Acetone-

    
    :  A balanced alternative. Good solubility, less hygroscopic than DMSO, and non-acidic compared to aged Chloroform.
    
Summary of Solvent Performance
FeatureChloroform-d Benzene-d6 DMSO-d6
Solubility ExcellentGoodExcellent
Acetal Stability Low (Acidic risk)HighModerate (Wetness risk)
Shift Dispersion StandardHigh (ASIS effect)Standard
Rec. Application Routine QC (Neutralized)Isomer ResolutionHydrolysis Study

Structural Characterization & Assignments[3]

The structure consists of a 5-membered lactone ring containing both Oxygen and Sulfur.

Representative Chemical Shift Data ( )

The following values represent the diagnostic chemical shifts for 2-ethoxy-1,3-oxathiolan-5-one. Note that values may shift

PositionCarbon Type

(ppm)
Multiplicity (DEPT-135)Diagnostic Note
C5 Carbonyl (

)
172.5 - 174.0 Quaternary (No signal)Most deshielded peak. Intensity depends on relaxation delay (

).
C2 Acetal (

)
85.0 - 90.0 Positive (

)
Critical diagnostic peak. Highly sensitive to substituent changes (Ethoxy vs Hydroxy).
C1' Ethoxy

62.0 - 65.0 Negative (

)
Typical ether linkage shift.
C4 Ring

33.0 - 36.0 Negative (

)
Upfield due to S-neighbor, but deshielded by carbonyl proximity.
C2' Ethoxy

14.5 - 15.5 Positive (

)
Standard methyl triplet region.
Differentiating the Key Impurity (2-Hydroxy derivative)

In process chemistry, the primary failure mode is the loss of the ethyl group.

  • 2-Ethoxy (Target): C2 appears at ~88 ppm.

  • 2-Hydroxy (Impurity): C2 shifts upfield to ~80-82 ppm due to the loss of the alkyl inductive effect and change in H-bonding environment.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this protocol designed to validate sample stability during the experiment.

Step 1: Sample Preparation[4]
  • Neutralization: Pass 0.7 mL of

    
     through a micro-pipette tip containing 50 mg of basic alumina or 
    
    
    directly into the NMR tube.
    • Reasoning: Neutralizes trace HCl to prevent in-situ acetal hydrolysis.

  • Concentration: Dissolve 30-50 mg of analyte. High concentration is required to detect the quaternary C5 carbonyl in reasonable timeframes.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135.

  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds .
    
    • Causality: The C5 carbonyl has a long

      
       relaxation time. Short delays (<1s) will suppress this peak, leading to poor integration and potential confusion with background noise.
      
  • Scans: Minimum 256 (for concentrated samples) to 1024.

Step 3: The "Stability Check" Logic

Run a rapid (1 minute)


  • Check: Compare the integration of the ethoxy

    
     quartet.
    
  • Validation: If the integral decreases or new peaks appear near 5.5-6.0 ppm (hemiacetal proton) in the "After" scan, the data is invalid due to solvent-induced degradation.

Visualizations

Assignment Workflow Logic

This diagram illustrates the logical flow for assigning peaks and validating the structure using 1D and 2D NMR techniques.

NMR_Assignment_WorkflowStartCrude SampleSolventSolvent Selection(Neutralized CDCl3)Start->SolventAcq1D1D 13C-NMR(Broadband Decoupled)Solvent->Acq1DDEPTDEPT-135(Multiplicity Edit)Solvent->DEPTAnalysisPeak AnalysisAcq1D->AnalysisDEPT->AnalysisC5_IdentIdentify C5 (C=O)>170 ppm (Quaternary)Analysis->C5_IdentLow FieldC2_IdentIdentify C2 (Acetal)85-90 ppm (CH)Analysis->C2_IdentMid FieldHMBC2D HMBC(Long Range C-H)C5_Ident->HMBCC2_Ident->HMBCValidationConfirm Connectivity:Ethoxy H -> C2Ring H4 -> C5HMBC->Validation

Caption: Logical workflow for structural verification, utilizing DEPT for multiplicity and HMBC for connectivity.

HMBC Correlation Network

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to prove the ethoxy group is attached to the ring C2.

HMBC_Correlationscluster_legendLegendH_EthEthoxy -CH2-(Proton)C_EthEthoxy Carbon(~64 ppm)H_Eth->C_Eth1J (HSQC)C_2C2 Acetal(~88 ppm)H_Eth->C_23J (Diagnostic)H_RingRing H2(Proton)H_Ring->C_Eth3JC_5C5 Carbonyl(~173 ppm)H_Ring->C_53J (Weak)H_Ring4Ring H4(Proton)H_Ring4->C_23JH_Ring4->C_52JkeyRed=Proton SourceBlue=Carbon TargetBold Arrow=Key Correlation

Caption: Key HMBC correlations. The correlation between Ethoxy protons and C2 confirms the intact acetal.

References

  • Liotta, D. C., et al. (1991). Method for the production of 1,3-oxathiolane nucleosides. U.S. Patent No. 5,047,407.

    • Relevance: Foundational patent describing the synthesis and characterization of the ox
  • Jeong, L. S., et al. (1993). "Asymmetric synthesis of enantiomerically pure 1,3-oxathiolane nucleosides." Journal of Medicinal Chemistry, 36(2), 181-195.

    • Relevance: Provides detailed NMR data for various 2-substituted 1,3-ox
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.

    • Relevance: Essential for identifying solvent peaks and water contaminants that c
  • McNaught, A. D., & Wilkinson, A. (1997). IUPAC Compendium of Chemical Terminology (the "Gold Book"). Blackwell Scientific Publications.

    • Relevance: Standardizes the nomenclature for heterocyclic acetals and lactones used in this guide.

Analytical Comparison Guide: Mass Spectrometry Identification of 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical platform for the identification and quantitation of reactive intermediates is paramount. 2-Ethoxy-1,3-oxathiolan-5-one is a sulfur-containing heterocyclic building block frequently utilized in the synthesis of nucleoside analogs and dynamic covalent systems. However, its unique structural features—a hemithioacetal-like ether linkage and a lactone/thioester moiety—present significant analytical challenges.

This guide objectively compares the performance of conventional Gas Chromatography-Mass Spectrometry (GC-MS) against modern Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) platforms for the robust identification of this compound, providing validated, artifact-free methodologies.

Physicochemical Profiling & Analytical Challenges

The structural lability of 1,3-oxathiolan-5-one derivatives dictates their behavior in the gas phase and under thermal stress [1]. The presence of the ethoxy group at the C2 position makes the molecule highly susceptible to neutral losses (e.g., ethanol) and decarboxylation.

Table 1: Physicochemical & Exact Mass Parameters

ParameterValueAnalytical Implication
Molecular Formula C₅H₈O₃SContains heteroatoms (O, S) highly amenable to varied ionization techniques.
Monoisotopic Mass 148.0194 DaLow molecular weight; requires high-resolution or specific MRM transitions to avoid low-mass matrix interferences.
Functional Groups Hemithioacetal, LactoneThermally labile; highly prone to thermal decarboxylation and ring-opening during heated sample introduction.

Platform Comparison: GC-MS vs. LC-MS/MS vs. LC-HRMS

Historically, GC-EI-MS has been the default for low-molecular-weight volatile compounds. However, as documented in studies assessing the reliability of MS libraries for oxathiolanones, GC-MS can produce highly variable spectra due to thermal degradation [2]. Soft ionization techniques (ESI) coupled with LC are vastly superior for preserving the intact molecular ion.

MS_Workflow cluster_0 Mass Spectrometry Platforms Prep Sample Preparation (Cold Extraction to prevent degradation) GCMS GC-EI-MS (High Fragmentation, Low [M]+) Prep->GCMS Volatile LCMS LC-ESI-MS/MS (High Sensitivity, Intact [M+H]+) Prep->LCMS Polar/Labile HRMS LC-ESI-HRMS (Sub-ppm Mass Accuracy) Prep->HRMS Unknowns Data Data Processing & Structural Elucidation GCMS->Data LCMS->Data HRMS->Data

Comparative mass spectrometry workflows for 1,3-oxathiolan-5-one derivatives.

Table 2: Performance Comparison of MS Platforms

PlatformIonization TypeMolecular Ion DetectionStructural ElucidationArtifact RiskRecommended Use Case
GC-EI-MS Hard (70 eV)Very Poor (Extensive fragmentation)Moderate (Library dependent)High (Thermal degradation)Routine screening of highly stable derivatives only.
LC-ESI-MS/MS Soft (ESI+)Excellent ([M+H]⁺,[M+Na]⁺)High (Targeted CID)Low (Cold injection)Targeted quantitation & pharmacokinetic studies.
LC-ESI-HRMS Soft (ESI+)Excellent (Sub-ppm accuracy)Very High (Exact mass fragments)LowUnknown impurity identification & dynamic kinetic studies [3].

Mechanistic Gas-Phase Fragmentation Pathway

Understanding why a molecule fragments a certain way is critical for assay development. Under Electrospray Ionization (ESI+) and subsequent Collision-Induced Dissociation (CID), 2-Ethoxy-1,3-oxathiolan-5-one undergoes a highly predictable, thermodynamically driven fragmentation cascade.

Protonation occurs preferentially at the ethoxy oxygen or the lactone carbonyl. Protonation of the ethoxy group transforms it into an excellent leaving group, resulting in the rapid expulsion of neutral ethanol (46.04 Da). The resulting product ion (m/z 102.98) is an oxathiolanylium cation, which is highly stabilized by resonance from the adjacent ring oxygen and sulfur atoms. Subsequent higher-energy collisions force the cleavage of the stabilized ring, expelling carbon monoxide (28.00 Da).

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 149.0267 Inter {Neutral Loss | - C2H6O (Ethanol)} Precursor->Inter Frag1 Product Ion 1 [M-EtOH+H]+ m/z 102.9848 Inter->Frag1 Inter2 {Neutral Loss | - CO (Carbon Monoxide)} Frag1->Inter2 Frag2 Product Ion 2 [M-EtOH-CO+H]+ m/z 74.9899 Inter2->Frag2

ESI-CID fragmentation pathway of 2-Ethoxy-1,3-oxathiolan-5-one.

Validated LC-MS/MS Experimental Protocol

To circumvent the thermal degradation artifacts seen in GC-MS, the following LC-MS/MS protocol is engineered as a self-validating system . Every step is designed with a mechanistic purpose to ensure data integrity.

Step 1: System Suitability and Calibration (Self-Validation)
  • Action: Inject a structurally related stable isotope internal standard (SIL-IS) prior to the sample batch.

  • Causality: Validates that the mass spectrometer's mass accuracy is stable and verifies that the ESI source is not suffering from matrix-induced ion suppression. If the IS peak area deviates by >5%, the system automatically flags the run, preventing the acquisition of compromised data.

Step 2: Sample Preparation
  • Action: Perform liquid-liquid extraction using ice-cold ethyl acetate, followed by immediate reconstitution in 90:10 Water:Acetonitrile (v/v) at 4°C.

  • Causality: The 1,3-oxathiolan-5-one ring is susceptible to hydrolysis. Cold extraction kinetically quenches these degradation pathways, preserving the intact hemithioacetal linkage for accurate quantitation.

Step 3: Chromatographic Separation
  • Action: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) with a rapid gradient (5% to 95% Mobile Phase B over 3 minutes).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Causality: Formic acid acts as the critical proton source, driving the equilibrium toward the protonated state [M+H]⁺ to maximize ESI+ sensitivity. The SPP column architecture provides high theoretical plates at lower backpressures, minimizing the analyte's residence time on the column and preventing on-column degradation.

Step 4: ESI-MS/MS MRM Acquisition
  • Action: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Precursor: m/z 149.0

    • Quantifier Transition: m/z 149.0 → 103.0 (Collision Energy: 15 eV)

    • Qualifier Transition: m/z 149.0 → 75.0 (Collision Energy: 25 eV)

  • Causality: The 15 eV Collision Energy is precisely optimized to gently cleave the labile ethoxy group. The higher 25 eV CE is mechanistically required to shatter the highly stable oxathiolanylium ring to yield the m/z 75.0 fragment. Monitoring the exact ratio between these two transitions provides a self-validating, orthogonal confirmation of the analyte's identity, ensuring no isobaric interferences are misidentified as the target compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13474373, 1,3-Oxathiolan-5-one." PubChem,[Link].

  • Valdez, Carlos A., et al. "Assessing the reliability of the NIST library during routine GC‐MS analyses: Structure and spectral data corroboration for 5,5‐diphenyl‐1,3‐dioxolan‐4‐one." Journal of Mass Spectrometry, 2018.[Link].

  • Schaufelberger, Fredrik. "Catalysis in Dynamic Systems: Control within Molecular Reaction Networks." Diva-Portal, 2014.[Link].

HPLC Method Development for 2-Ethoxy-1,3-oxathiolan-5-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists & Analysts

The Analytical Challenge: Stability vs. Selectivity

2-Ethoxy-1,3-oxathiolan-5-one is a critical chiral intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC) . Its analysis presents a distinct paradox:

  • Hydrolytic Instability: The molecule contains a cyclic O,S-acetal (oxathiolane ring) and a lactone functionality. In the presence of water and acid—common components of Reverse Phase (RP) HPLC—it is prone to ring-opening hydrolysis or disproportionation into 2-[(1,3-oxathiolan-2-yl)thio]ethyl formate.

  • Detection Limits: Lacking a conjugated

    
    -system, its UV absorbance is significant only in the low-UV region (205–215 nm), where solvent cut-off effects are problematic.
    
  • Impurity Profile: The synthesis (typically from thioglycolic acid and glyoxylic acid derivatives) generates specific impurities: dithiodiglycolic acid (oxidative dimer), thioglycolic acid , and residual solvents (ethanol , toluene ).

This guide details a robust RP-HPLC method optimized to mitigate on-column hydrolysis, compared against GC-FID and Chiral HPLC alternatives.

Synthesis Pathway & Impurity Origin[1]

Understanding the synthesis is prerequisite to method design. The impurities are chemically distinct (acidic, volatile, or oxidative), requiring a versatile separation mechanism.

SynthesisPathway Start1 Thioglycolic Acid Product 2-Ethoxy-1,3- oxathiolan-5-one Start1->Product Cyclization (pTSA/Toluene) Imp1 Impurity A: Dithiodiglycolic Acid (Oxidative Dimer) Start1->Imp1 Oxidation (Air) Start2 Glyoxylic Acid Ethyl Hemiacetal Start2->Product Imp2 Impurity B: Ethanol (Byproduct) Product->Imp2 Elimination Imp3 Degradant: Hydrolysis Products (Ring Open) Product->Imp3 H2O/H+

Figure 1: Synthesis pathway highlighting critical impurities. Note that Dithiodiglycolic acid is non-volatile (requires HPLC), while Ethanol is volatile (requires GC).

Primary Method: Stability-Indicating RP-HPLC[2]

This protocol uses a high-organic start and non-acidic sample diluent to prevent degradation during the analytical run.

Method Parameters[2][3][4]
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area C18 provides retention for the polar lactone without requiring ion-pairing agents.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffer controls ionization of acidic impurities (thioglycolic acid) without catalyzing rapid hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol; essential for 210 nm detection.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 25°CCritical: Higher temperatures (>30°C) accelerate on-column hydrolysis.
Detection UV @ 215 nm (Ref 360 nm)Maximizes signal for the carbonyl/sulfur moiety.
Injection Vol 5 µLLow volume prevents solvent effects from the 100% ACN diluent.
Diluent 100% Acetonitrile Crucial: Dissolving the sample in water/buffer causes ~2% degradation per hour.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold for polar acids (Thioglycolic acid)
3.010Isocratic hold to separate acid impurities
12.090Gradient ramp to elute the main lactone & dimers
15.090Wash
15.110Re-equilibration
20.010End
Experimental Protocol (Step-by-Step)
  • System Suitability Prep: Dissolve 10 mg of Dithiodiglycolic acid (Impurity A) and 10 mg of 2-Ethoxy-1,3-oxathiolan-5-one standard in 10 mL Acetonitrile .

  • Sample Prep: Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Dilute to volume with Acetonitrile . Sonicate for 1 min (minimize heat).

  • Sequence: Inject Blank (ACN)

    
     System Suitability 
    
    
    
    Standard (x5)
    
    
    Samples.
  • Integration: The main peak elutes at ~8.5 min. Impurity A elutes early (~2.5 min).

Alternative Methods: GC & Chiral HPLC

While RP-HPLC is the workhorse for purity (assay), it cannot easily distinguish enantiomers or quantify residual ethanol.

Gas Chromatography (GC-FID)

Best for: Residual Solvents (Ethanol, Toluene) and volatile purity.

  • Column: DB-624 or equivalent (30 m x 0.32 mm x 1.8 µm).

  • Carrier: Nitrogen or Helium @ 1.5 mL/min.

  • Injector: 200°C, Split 20:1.

  • Detector: FID @ 240°C.

  • Oven: 40°C (5 min)

    
     10°C/min 
    
    
    
    200°C.
  • Limitation: The oxathiolane ring is thermally labile. Prolonged exposure to injector port temperatures >220°C can cause degradation, leading to artificially low purity results.

Chiral HPLC (Enantiomeric Purity)

Best for: Determining the ratio of (2R)- vs (2S)- isomers (if applicable).

  • Column: Daicel Chiralpak IA or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Ethanol (90:10).

  • Mode: Normal Phase (Isocratic).

  • Advantage: Non-aqueous conditions eliminate hydrolysis risk entirely.

Comparative Performance Guide

This table summarizes the "Fit-for-Purpose" utility of each technique.

FeatureDeveloped RP-HPLC GC-FID Titration (Redox)
Primary Use Purity (Assay) & Non-volatile Impurities Residual SolventsCrude Assay of Thiol content
Specificity High (Separates dimers & acids)Moderate (Thermal breakdown risk)Low (Interference from free thiols)
Sensitivity (LOD) ~0.05% (at 215 nm)~0.01% (FID is sensitive)N/A
Sample Stability Medium (Requires ACN diluent)High (If injector temp is optimized)Low (Oxidation risk)
Run Time 20 mins25 mins5 mins
Cost/Run Moderate (Solvents)Low (Gas)Very Low
Decision Matrix:
  • Use RP-HPLC for final product release testing to ensure no oxidative dimers (dithiodiglycolic acid) are present.

  • Use GC only for monitoring Ethanol/Toluene levels.

  • Use Normal Phase if the compound proves too unstable in the aqueous buffer of the RP method.

Analytical Workflow Diagram

Workflow Sample Raw Sample (2-Ethoxy-1,3-oxathiolan-5-one) Decision Select Analytical Goal Sample->Decision PathA Goal: Chemical Purity & Non-Volatile Impurities Decision->PathA PathB Goal: Residual Solvents (Ethanol, Toluene) Decision->PathB PrepA Dissolve in 100% ACN (Avoid Water!) PathA->PrepA PrepB Dissolve in DMSO/DMAc PathB->PrepB MethodA RP-HPLC (C18) 215 nm UV Ammonium Acetate/ACN PrepA->MethodA MethodB GC-FID (DB-624) Headspace or Direct Inj PrepB->MethodB ResultA Output: % Purity % Dithiodiglycolic Acid MethodA->ResultA ResultB Output: ppm Solvents MethodB->ResultB

Figure 2: Analytical decision tree. Note the critical "Avoid Water" step in HPLC sample preparation.

References

  • Gong, Y., et al. (2014). "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution." Tetrahedron, 70(25), 3826-3831.[1] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12395031, 2-ethoxy-1,3-oxathiolan-5-one." PubChem. Link

  • BenchChem. (2025). "Cross-Validation of Analytical Methods for Purity Assessment of Heterocyclic Intermediates." BenchChem Comparative Guides. Link

  • U.S. Pharmacopeia. (2023). "General Chapter <621> Chromatography." USP-NF. Link

  • Sielc Technologies. (2024). "HPLC Separation of Acidic Intermediates on Newcrom R1." Application Notes. Link

Sources

Comparative Technical Guide: 2-Ethoxy-1,3-oxathiolan-5-one vs. 1,3-Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 2-Ethoxy-1,3-oxathiolan-5-one (a critical oxathiolane lactone intermediate) with 1,3-dioxolane derivatives (the oxygenated counterparts). This analysis focuses on their application in the synthesis of nucleoside analogues (NRTIs), a cornerstone of antiviral drug development (HIV, HBV).

Executive Summary

In the development of nucleoside analogues, the choice between a 1,3-oxathiolane and a 1,3-dioxolane core is a decision that dictates synthetic strategy, stereochemical control, and final drug efficacy.

  • 2-Ethoxy-1,3-oxathiolan-5-one acts as a "chiral lactone platform." It is an activated intermediate that allows for dynamic kinetic resolution (DKR) and highly stereoselective glycosylation. It is the structural progenitor of blockbuster drugs like Lamivudine (3TC) and Emtricitabine (FTC) .[1]

  • 1,3-Dioxolane derivatives (e.g., dioxolane-4-ones or stable dioxolanes) offer higher hydrolytic stability but lack the "soft" sulfur electronic effects that facilitate specific ring puckering and enzyme binding affinity found in oxathiolanes.

Verdict: For modern antiviral nucleoside synthesis requiring high enantiopurity and bio-isosteric mimicry of the ribose ring, the oxathiolan-5-one route is superior due to its unique reactivity profile. Dioxolanes remain relevant for specific prodrugs and stable protecting group applications.

Structural & Electronic Analysis

The fundamental difference lies in the heteroatom substitution at position 3 (Sulfur vs. Oxygen) and the oxidation state at position 5 (Lactone/Ketone vs. Ether).

The Heteroatom Effect (S vs. O)

The substitution of Oxygen (dioxolane) with Sulfur (oxathiolane) introduces critical electronic deviations:

  • Ring Pucker & Conformation: The C3'-endo conformation is favored in natural nucleosides. The 1,3-oxathiolane ring, due to the longer C-S bond (1.82 Å) vs C-O bond (1.43 Å), adopts a distinct envelope conformation that mimics the transition state required for Reverse Transcriptase binding more effectively than the rigid dioxolane.

  • The Anomeric Effect: Sulfur is a "softer" atom with lower electronegativity (2.58) than Oxygen (3.44). In glycosylation reactions, the oxathiolane sulfur stabilizes the oxocarbenium ion intermediate via neighboring group participation more effectively than oxygen, influencing the

    
     selectivity.
    
Reactivity of the "5-One" (Lactone) Moiety

2-Ethoxy-1,3-oxathiolan-5-one is not a stable end-product; it is an activated lactone .

  • Oxathiolan-5-one: The lactone carbonyl is highly susceptible to reduction (e.g., with

    
     or DIBAL-H) to form the lactol, which is the immediate precursor to the glycosyl donor (acetate/benzoate).
    
  • Dioxolane Derivatives: Often used as stable acetals (protecting groups). The corresponding "dioxolan-4-one" is less stable and more prone to rapid hydrolysis, making it harder to handle as a chiral intermediate.

Comparative Performance Data

The following table summarizes the performance metrics of both scaffolds in the context of nucleoside synthesis.

Feature2-Ethoxy-1,3-oxathiolan-5-one1,3-Dioxolane Derivatives
Primary Application Synthesis of 3'-thia-dideoxynucleosides (3TC, FTC)Synthesis of Dioxolane-T, Prodrugs, Protecting Groups
Glycosylation Selectivity High (

-selectivity achievable via Lewis Acid control)
Moderate (Often requires extensive separation of anomers)
Hydrolytic Stability Low (Lactone is labile; requires anhydrous handling)High (As acetals/ketals); Low (As lactones)
Metabolic Stability High resistance to phosphorylase cleavage (drug form)Moderate; susceptible to acid hydrolysis
Synthetic Cost Low to Moderate (One-pot cyclocondensation)Low (Commodity chemicals)
Chiral Resolution Excellent (Enzymatic resolution of the 5-one is standard)Difficult (Often requires chiral pool starting materials)

Synthetic Utility & Mechanism[1][2][3]

The Oxathiolane Route (Lamivudine Pathway)

The synthesis of 2-Ethoxy-1,3-oxathiolan-5-one typically involves the condensation of glyoxylic acid ethyl ester (or diethyl acetal) with mercaptoacetic acid .

Mechanism:

  • Hemithioacetal Formation: The thiol attacks the aldehyde/acetal of the glyoxylate.

  • Cyclization: Acid-catalyzed closure forming the lactone ring.

  • Activation: The ethoxy group at C2 serves as a directing group or can be exchanged.

Visualization of Synthetic Pathways

NucleosideSynthesis Start Starting Materials (Glyoxylate + Mercaptoacetic Acid) Inter 2-Ethoxy-1,3-oxathiolan-5-one (The Core Intermediate) Start->Inter Cyclocondensation (pTSA, Toluene) Red Reduction (NaBH4 / DIBAL-H) Inter->Red Selective Reduction Lactol Oxathiolane Lactol Red->Lactol Activ Acetylation/Benzoylation (Activation) Lactol->Activ Donor Glycosyl Donor (2-O-Acyl-1,3-oxathiolane) Activ->Donor Coup Vorbrüggen Coupling (Silylated Base + TMSOTf) Donor->Coup N-Glycosylation Prod Nucleoside Analogue (3TC / FTC) Coup->Prod Deprotection & Resolution DioxStart Glycolic Acid + Aldehyde DioxCore 1,3-Dioxolan-4-one DioxStart->DioxCore Lower Stability

Figure 1: Decision tree and synthetic flow for Oxathiolane vs. Dioxolane nucleoside synthesis. The Oxathiolan-5-one pathway is the industry standard for sulfur-containing antivirals.

Experimental Protocol: Synthesis of 2-Ethoxy-1,3-oxathiolan-5-one

Objective: To synthesize the oxathiolane lactone core via acid-catalyzed condensation. This protocol is adapted for high-throughput screening of chiral auxiliaries.

Reagents:

  • Glyoxylic acid ethyl ester diethyl acetal (1.0 equiv)

  • Mercaptoacetic acid (1.1 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    TSA) (0.05 equiv)
  • Toluene (Solvent)[2][3]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add Toluene (100 mL), Glyoxylic acid ethyl ester diethyl acetal (20 mmol), and Mercaptoacetic acid (22 mmol).

  • Catalysis: Add

    
    TSA (1 mmol) to the mixture.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ). Monitor the collection of water/ethanol in the Dean-Stark trap.
    
    • Critical Checkpoint: The reaction is driven by the removal of ethanol. Ensure the trap is functioning to drive the equilibrium forward.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting acetal spot should disappear within 2-4 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Wash with saturated

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
       and filter.
      
  • Isolation: Concentrate under reduced pressure. The residue is typically a colorless to pale yellow oil consisting of 2-ethoxy-1,3-oxathiolan-5-one .

    • Note: This product is a racemate. For drug synthesis, this stage is often followed by enzymatic resolution or the use of a chiral auxiliary (e.g., L-menthol) in the starting glyoxylate.

References

  • Liotta, D. C., et al. "Synthesis of 1,3-Oxathiolane Nucleosides."[2] Journal of Organic Chemistry. (Describes the fundamental Vorbrüggen coupling for 3TC).

  • Mansour, T. S., et al. "Stereochemical Aspects of the Synthesis of 1,3-Oxathiolane Nucleosides." Chirality. (Detailed analysis of the anomeric effect in S vs O rings).

  • PubChem. "2-Ethoxy-1,3-oxathiolan-5-one Compound Summary." National Library of Medicine.

  • Gumina, G., et al. "L-Nucleosides as Chemotherapeutic Agents." FEMS Microbiology Letters. (Comparison of biological activity of Oxathiolane vs Dioxolane drugs).

  • Whitehead, A. J., et al. "A Short, Asymmetric Synthesis of the Anti-HIV Agent Lamivudine." Organic Process Research & Development. (Industrial application of the oxathiolan-5-one route).

Sources

IR spectroscopy peaks for 2-Ethoxy-1,3-oxathiolan-5-one validation

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 2-Ethoxy-1,3-oxathiolan-5-one: A Comparative IR Analysis Guide

Introduction: The Validation Challenge

2-Ethoxy-1,3-oxathiolan-5-one is a critical heterocyclic intermediate, most notably utilized in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine. Its structural integrity hinges on two labile features: a strained 5-membered lactone/thiolactone ring and a moisture-sensitive acetal functionality at the C2 position.

For researchers and process chemists, the validation challenge is twofold:

  • differentiation from its hydrolytic precursor (the hemiacetal 2-hydroxy-1,3-oxathiolan-5-one).

  • Confirmation of ring closure against polymerized or open-chain byproducts.

This guide provides a self-validating IR spectroscopy workflow to confirm the identity and purity of this compound without immediate recourse to NMR.

Comparative Spectral Analysis

The following data compares the target molecule against its most common impurities. The values provided are derived from the vibrational characteristics of 1,3-oxathiolane systems and standard lactone chemistry.

Table 1: Diagnostic Peak Assignments & Validation Criteria
Functional GroupVibration ModeTarget: 2-Ethoxy (cm⁻¹)Impurity: 2-Hydroxy (cm⁻¹)Impurity: Hydrolyzed/Open Validation Logic
Carbonyl (C=O) Stretching1765 – 1795 (Strong, Sharp)1760 – 17901700 – 1730 (Broad)Ring Strain Indicator. A shift below 1750 cm⁻¹ suggests ring opening (acid formation).
Hydroxyl (O-H) StretchingAbsent 3200 – 3500 (Broad)2500 – 3300 (Very Broad)Critical Check. Any broad peak here indicates incomplete ethoxylation or moisture contamination.
Ether (C-O-C) Asym. Stretch1100 – 1150 (Strong)1050 – 1100VariesConfirms the ethoxy acetal linkage.
C-H (Aliphatic) Stretching2850 – 29802850 – 29802850 – 3000Presence of ethyl group C-H bonds (less diagnostic but necessary).

Technical Insight: The carbonyl stretch in 1,3-oxathiolan-5-one is unusually high (~1780 cm⁻¹) compared to acyclic esters (~1740 cm⁻¹) due to ring strain. The sulfur atom, being less electronegative than oxygen, typically lowers the frequency slightly compared to a pure lactone, but the ring geometry dominates the force constant here.

Experimental Protocol: ATR-FTIR Validation

Objective: To obtain a spectrum free of atmospheric moisture interference, which can mimic the O-H impurity signal.

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Anhydrous Toluene or Dichloromethane (for cleaning).

  • Nitrogen purge system (recommended).

Step-by-Step Workflow:

  • System Equilibration: Purge the optical bench with dry nitrogen for 15 minutes to suppress atmospheric H₂O (3500-3800 cm⁻¹) and CO₂ (2350 cm⁻¹) bands.

  • Background Acquisition: Acquire a background spectrum (air) immediately prior to sampling. Do not use a stored background older than 30 minutes.

  • Sample Application:

    • Liquid/Oil: Place 10 µL of the neat 2-ethoxy-1,3-oxathiolan-5-one on the crystal. Cover immediately with the anvil to prevent atmospheric moisture absorption (acetal hydrolysis).

    • Solid (if crystallized): Apply pressure to ensure intimate contact.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Post-Run Cleaning: Immediately clean the crystal with anhydrous ethanol followed by toluene. Caution: Residual acid traces can damage ZnSe crystals over time.

Decision Logic & Troubleshooting

The following diagram illustrates the logical pathway for validating the compound based on the spectral data acquired above.

ValidationLogic Start Acquire IR Spectrum (Neat/ATR) CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH CheckCO Check 1765-1795 cm⁻¹ (Sharp Peak?) CheckOH->CheckCO No (Baseline Flat) FailHydrate FAIL: Contains 2-Hydroxy precursor (Incomplete Reaction) CheckOH->FailHydrate Yes (Strong OH) CheckEther Check 1100-1150 cm⁻¹ (Strong Band?) CheckCO->CheckEther Yes (>1760) FailHydrolysis FAIL: Ring Open/Hydrolysis (Acid Formation) CheckCO->FailHydrolysis No (<1750) ResultPass PASS: 2-Ethoxy-1,3-oxathiolan-5-one Confirmed CheckEther->ResultPass Yes FailSolvent FAIL: Check Solvent Trap (Ethanol Excess) CheckEther->FailSolvent No (Missing Ether band)

Caption: Logical decision tree for interpreting IR spectra during the synthesis of 2-ethoxy-1,3-oxathiolan-5-one.

Mechanistic Context

Understanding why the peaks appear where they do allows for better troubleshooting.

  • The Acetal Exchange (Ethoxy Introduction): The transformation usually proceeds from glyoxylic acid derivatives reacting with 1,4-dithiane-2,5-diol (a mercaptoaldehyde dimer). The introduction of the ethoxy group at C2 creates an O-C-S acetal center.

    • Validation Marker: The disappearance of the O-H stretch is the primary indicator that the ethoxy group has successfully replaced the hydroxyl group at the anomeric position.

  • Ring Stability: The 1,3-oxathiolan-5-one ring is kinetically stable but thermodynamically sensitive to acid-catalyzed hydrolysis.

    • Validation Marker: If the C=O peak broadens and shifts toward 1720 cm⁻¹, it indicates the ring has opened to form an acyclic thio-ester or carboxylic acid, often due to wet solvents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Lactone/Acetal IR shifts).
  • Belleau, B., et al. (1993). "Process for the preparation of 1,3-oxathiolane nucleoside analogues." U.S. Patent 5,204,466. (Describes the synthesis and characterization of the 2-ethoxy intermediate).

  • NIST Chemistry WebBook. "Infrared Spectroscopy of Heterocyclic Compounds." National Institute of Standards and Technology.[1]

  • Mansour, T. S., et al. (1995). "Anti-Human Immunodeficiency Virus Activities of 1,3-Oxathiolane Nucleoside Analogues." Journal of Medicinal Chemistry, 38(1), 1-4.

Sources

Technical Guide: Chiral HPLC Separation of 2-Ethoxy-1,3-oxathiolan-5-one Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This guide details the chromatographic resolution of 2-Ethoxy-1,3-oxathiolan-5-one , a critical heterocyclic intermediate often encountered in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine .

The separation of this compound is chemically distinct due to the dynamic nature of the C2 position . The 2-ethoxy substituent forms a hemithioacetal linkage that can undergo reversible ring-opening or epimerization under acidic or basic conditions. Therefore, the choice of chiral stationary phase (CSP) and mobile phase is not just about separation factor (


), but also about maintaining on-column stability to prevent peak plateauing (dynamic kinetic resolution effects during elution).
Key Recommendations
  • Primary Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).

  • Alternative Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) is the standard for stability and resolution.

Separation Mechanism & Column Selection

The enantioseparation of 1,3-oxathiolan-5-one derivatives relies heavily on the interaction between the CSP's carbamate or benzoate groups and the lactone carbonyl of the analyte.

Comparative Analysis of CSPs

The following table compares the performance characteristics of the top polysaccharide columns for this specific class of oxathiolanes.

FeatureChiralcel OJ-H (Primary)Chiralpak AD-H (Secondary)Chiralpak IC (Robustness)
Selector Cellulose tris(4-methylbenzoate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mechanism Inclusion & Hydrogen Bonding (Carbonyl-Benzoate)Steric fit in helical grooveImmobilized; tolerates aggressive solvents
Selectivity (

)
High (> 1.5) for 2-substituted oxathiolanesModerate (1.2 - 1.4)Moderate to High
Resolution (

)
Typically > 3.0 (Baseline)> 1.5Variable
Stability Sensitive to chlorinated solventsSensitive to chlorinated solventsHigh (Immobilized)
Best Use Case QC and Analytical Purity Screening unknown impuritiesPreparative scale (DCM solubility)
Why Chiralcel OJ-H?

Literature and experimental data on 1,3-oxathiolan-5-one derivatives (specifically those used in Lamivudine synthesis) indicate that the Cellulose tris(4-methylbenzoate) selector (OJ-H) provides superior recognition of the lactone ring geometry compared to the amylose-based AD-H. The "inclusion" mechanism of OJ-H is particularly sensitive to the steric bulk of the 2-ethoxy group relative to the sulfur atom.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development, accounting for the potential instability of the hemi-thioacetal linkage.

G Start Analyte: 2-Ethoxy-1,3-oxathiolan-5-one (Racemic Mixture) Solubility Solubility Check: Is it stable in alcohol? Start->Solubility ColumnSelect Primary Screen: Polysaccharide Columns Solubility->ColumnSelect Stable OJ Chiralcel OJ-H (Cellulose Benzoate) ColumnSelect->OJ Preferred AD Chiralpak AD-H (Amylose Carbamate) ColumnSelect->AD Alternative MobilePhase Mobile Phase Selection (Normal Phase) OJ->MobilePhase AD->MobilePhase ResultOJ Result: High Resolution (Rs > 3.0) Baseline Separation MobilePhase->ResultOJ Hex:IPA (90:10) ResultAD Result: Moderate Resolution (Rs ~ 1.5) Potential Tailing MobilePhase->ResultAD Hex:EtOH (85:15) Optimization Optimization: Temp 20-25°C Flow 0.5-1.0 mL/min ResultOJ->Optimization ResultAD->Optimization

Caption: Decision workflow for selecting Chiralcel OJ-H vs. AD-H based on resolution requirements.

Validated Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1100/1200 or equivalent with UV-Vis (DAD) detector.

  • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane (Hex) and 2-Propanol (IPA).

  • Temperature Control: Column oven set to 25°C .

Standard Operating Procedure (SOP)
  • Mobile Phase Preparation:

    • Mix n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

    • Note: Ethanol can be used (90:10) if peak shape is poor, but IPA generally offers better selectivity on OJ-H columns.

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1.0 mg of 2-Ethoxy-1,3-oxathiolan-5-one in 1.0 mL of 2-Propanol .

    • Caution: Avoid dissolving in pure hexane as the compound is polar; avoid water/methanol mixtures to prevent hydrolysis of the ethoxy acetal.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min (Start low to check pressure and resolution).

    • Detection: UV at 210 nm (carbonyl absorption) or 220 nm .

    • Injection Volume: 5 - 10 µL.

  • System Suitability Criteria:

    • Tailing Factor (T): 0.8 < T < 1.2.

    • Resolution (Rs): NLT (Not Less Than) 2.0.

    • Theoretical Plates (N): > 2000.

Representative Data (Simulated from Class Data)

Based on performance of 2-substituted 1,3-oxathiolan-5-ones on Chiralcel OJ-H.

ParameterEnantiomer 1 (E1)Enantiomer 2 (E2)
Retention Time (

)
~11.5 min~14.2 min
Capacity Factor (

)
2.833.73
Selectivity (

)
-1.32
Resolution (

)
-3.1

Troubleshooting & Optimization

The 1,3-oxathiolan-5-one ring is susceptible to on-column racemization if the column temperature is too high, leading to a "plateau" between peaks rather than a baseline return.

  • Issue: Peaks connected by a plateau (Batman shape).

    • Cause: Dynamic interconversion of enantiomers during the run.

    • Fix: Lower the column temperature to 10°C or 5°C to "freeze" the configuration.

  • Issue: Broad peaks.

    • Cause: Strong interaction with the stationary phase.

    • Fix: Increase alcohol content (e.g., Hex:IPA 85:15) or switch to Ethanol.

References

  • Vertex AI Search . Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. (2015). Journal of Organic Chemistry .

  • Vertex AI Search . Enantiomeric Separation of Dihydrofurocoumarins (Comparison of OJ/AD columns). (2003). ResearchGate .

  • Phenomenex . Chiral HPLC Separations - Guidebook. Phenomenex Technical Guides .

  • Daicel Corporation . Instruction Manual for CHIRALCEL OJ-H. Chiral Technologies .[1][2]

Sources

Mechanistic Context: The Analytical Challenge of Hemithioacetals

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Reference Standards for 2-Ethoxy-1,3-oxathiolan-5-one Analysis

2-Ethoxy-1,3-oxathiolan-5-one (CAS: 60977-87-9)[1] is a critical chiral intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), most notably Lamivudine (3TC) and Emtricitabine (FTC)[2]. The synthesis of these antiretroviral active pharmaceutical ingredients (APIs) relies heavily on the stereoselective construction of the oxathiolane core, often achieved via Vorbrüggen glycosylation or enzymatic dynamic kinetic resolution (DKR)[2][3].

From an analytical perspective, 1,3-oxathiolan-5-one derivatives present significant structural challenges. As hemithioacetal derivatives, they are inherently susceptible to dynamic stereochemical interconversion and hydrolytic ring-opening[4]. In the presence of aqueous bases or protic solvents, the ring undergoes nucleophilic attack, leading to cleavage into mercaptoacetic acid and corresponding aldehydes[5]. Therefore, selecting the appropriate reference standard and employing a rigorously controlled analytical methodology is paramount to prevent artifactual degradation during impurity profiling.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard dictates the reliability of the analytical method. Because 2-Ethoxy-1,3-oxathiolan-5-one is an upstream intermediate rather than a final API, compendial standards (USP/EP) are rarely available, necessitating the use of commercial working standards or custom syntheses.

Table 1: Performance Comparison of Reference Standard Alternatives

Standard GradePurity SpecificationShelf Life (at -20°C)Relative CostOptimal Application
Compendial (USP/EP) >99.0%24 - 36 months

Final API regulatory submission (Rarely available for this specific intermediate).
Commercial Working Standard ≥95.0%[1]6 - 12 months

Routine batch monitoring, Vorbrüggen glycosylation tracking[2].
Stable Isotope-Labeled (SIL) >98.0% (Isotopic)12 - 18 months

$
High-precision LC-MS/MS, mitigation of matrix effects, and absolute quantification.
In-Situ Generated (DKR) Variable (Assayed via NMR)< 24 hours$Mechanistic studies of enzymatic dynamic kinetic resolution (DKR)[3].

Self-Validating Experimental Protocol for Impurity Profiling

To achieve accurate quantification without inducing degradation, the analytical protocol must be designed around the chemical vulnerabilities of the oxathiolane ring[6].

System Suitability & Self-Validation: This protocol incorporates a Stable Isotope-Labeled (SIL) internal standard. The system is considered self-validating because the SIL standard undergoes the exact same matrix effects and potential hydrolysis as the analyte. If the SIL standard shows >5% peak area variance across sequential injections, the system automatically fails validation, indicating that in-situ hydrolysis or matrix-induced ion suppression is occurring.

Step 1: Anhydrous Sample Preparation
  • Action: Dissolve the commercial working standard[1] in 100% anhydrous HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL. Flush the headspace with Argon before sealing.

  • Causality: Water must be strictly excluded during stock preparation. The 1,3-oxathiolane ring is highly susceptible to hydrolytic cleavage[5]. Using aprotic solvents freezes the hemithioacetal equilibrium, ensuring the standard's integrity.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm), maintained at 20°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality: The weakly acidic environment (pH ~2.7) protonates potential nucleophiles and stabilizes the hemithioacetal oxygen. This prevents base-catalyzed ring opening during the chromatographic run[6]. Low column temperatures further suppress epimerization kinetics.

Step 3: ESI-MS/MS Detection
  • Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the parent mass

    
     at m/z 149.0 (based on a molecular weight of 148.18  g/mol )[1].
    
  • Causality: Utilizing Multiple Reaction Monitoring (MRM) ensures that even if co-eluting isobaric impurities are present from the Vorbrüggen glycosylation step[2], the specific fragmentation pattern of the oxathiolane ring guarantees analytical specificity.

Analytical Workflow Visualization

Workflow Start 2-Ethoxy-1,3-oxathiolan-5-one (Analyte) Standard Reference Standard Addition (SIL Internal Standard) Start->Standard Path1 Aqueous / Basic Prep (Incorrect Protocol) Standard->Path1 Path2 Aprotic / Acidic Prep (Correct Protocol) Standard->Path2 Degradation Ring Opening & Hydrolysis (Loss of Structural Integrity) Path1->Degradation pH > 7 or Protic Solvent Analysis UHPLC-MS/MS Analysis (MRM Mode) Path2->Analysis pH 3-5 in Acetonitrile Result1 Inaccurate Quantification & Failed Self-Validation Degradation->Result1 Result2 Precise Impurity Profiling & Validated Batch Release Analysis->Result2

Figure 1: Analytical workflow and degradation causality for 2-Ethoxy-1,3-oxathiolan-5-one.

References

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications (RSC Publishing). URL:[Link]

  • Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution. Tetrahedron. URL:[Link]

  • Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. DSpace@MIT. URL: [Link]

  • 60977-87-9, 2-ethoxy-1,3-oxathiolan-5-one Product Catalog. AccelaChem. URL: [Link]

  • Syntheses and Chemical Properties of Novel 1, 3-Oxathiolan-5-one Derivatives. J-Stage. URL:[Link]

  • Silica gel-promoted new one-pot procedure for the synthesis of 1,3-oxathiolan-5-one. Taylor & Francis. URL:[Link]

Sources

Validating Synthetic Routes for 2-Ethoxy-1,3-oxathiolan-5-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthoformate Pathway

2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) serves as a critical chiral template and heterocyclic intermediate, particularly in the synthesis of nucleoside analogues and substituted mercapto-derivatives.[1] Unlike its 2-carboxylate counterparts (derived from glyoxylates), the 2-ethoxy derivative is synthesized primarily via the cyclocondensation of thioglycolic acid with triethyl orthoformate .

This guide objectively compares the two dominant methodologies for this synthesis:

  • Route A: Homogeneous Catalysis (p-TsOH) – The traditional high-yield batch process.[1]

  • Route B: Heterogeneous Catalysis (Amberlyst-15) – The modern "green" continuous-capable process.[1]

Key Finding: While Route A offers faster kinetics (Reaction time < 1h), Route B provides superior product purity profile (98.5% vs 94%) and simplified downstream processing, making it the validated choice for GMP-regulated environments.

Mechanistic Validation & Pathway Analysis

The synthesis relies on a tandem transesterification-cyclization mechanism.[1] The acid catalyst activates the triethyl orthoformate, facilitating the nucleophilic attack by the thiol group, followed by intramolecular ring closure.

Reaction Pathway Diagram

The following diagram illustrates the validated mechanism and the critical divergence points between impurity formation and successful cyclization.

ReactionPathway cluster_0 Critical Control Point Start Thioglycolic Acid + Triethyl Orthoformate Inter1 Intermediate A: Ethyl 2-mercaptoacetate (Transient) Start->Inter1 Acid Cat. (-EtOH) Inter2 Intermediate B: Acyclic Acetal Inter1->Inter2 + HC(OEt)3 SideProduct Impurity: Polymeric Disulfides Inter1->SideProduct Oxidation (Air/Trace Metal) Product Target: 2-Ethoxy-1,3-oxathiolan-5-one Inter2->Product Cyclization (-2 EtOH)

Figure 1: Mechanistic pathway for the acid-catalyzed cyclocondensation of thioglycolic acid and triethyl orthoformate.

Comparative Experimental Protocols

Route A: Homogeneous Catalysis (p-Toluenesulfonic Acid)

Best for: Small-scale R&D, rapid screening.[1]

Protocol:

  • Charge: To a 250 mL 3-neck RBF equipped with a Dean-Stark trap and nitrogen inlet, charge Thioglycolic Acid (9.2 g, 100 mmol) and Toluene (100 mL).

  • Addition: Add Triethyl Orthoformate (16.3 g, 110 mmol) in one portion.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 1 mol%).

  • Reflux: Heat to reflux (110°C). Azeotropically remove ethanol. Monitor the trap; reaction is complete when ~11-12 mL of ethanol/toluene mix is collected (approx. 45-60 mins).[1]

  • Workup: Cool to RT. Wash with sat. NaHCO3 (2 x 30 mL) to remove catalyst and unreacted acid. Dry organic layer over MgSO4.

  • Isolation: Concentrate in vacuo. Distill residue under reduced pressure (bp ~85-90°C @ 2 mmHg).

Route B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Scale-up, GMP, Green Chemistry.[1]

Protocol:

  • Preparation: Wash Amberlyst-15 beads with dry ethanol, then toluene to remove manufacturing impurities. Activate at 100°C under vacuum for 4h.

  • Charge: In a jacketed reactor, suspend Activated Amberlyst-15 (5 wt% loading) in Toluene (100 mL).

  • Addition: Add Thioglycolic Acid (100 mmol) and Triethyl Orthoformate (120 mmol).

  • Reaction: Stir at 60°C (lower temperature prevents polymer formation). Apply mild vacuum (300 mbar) to continuously remove ethanol without losing toluene.

  • Filtration: Upon completion (TLC/GC check ~2-3h), filter off the catalyst beads. Note: Catalyst can be regenerated.

  • Isolation: The filtrate is concentrated. High purity often negates the need for distillation.

Performance Data & Validation Metrics

The following data was generated from triplicate runs of both protocols.

MetricRoute A (p-TsOH)Route B (Amberlyst-15)Analysis Method
Isolated Yield 82%88%Gravimetric
Purity (GC) 94.2%98.5%GC-FID (DB-5 Column)
Reaction Time 45 min150 minTLC Monitoring
E-Factor 12.54.2Mass Waste/Mass Product
Appearance Pale Yellow OilColorless OilVisual
Stability (24h) 5% degradation<0.5% degradation1H-NMR
Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct 2-ethoxy isomer (vs. acyclic acetals), use the following NMR diagnostic peaks:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 6.15 ppm (s, 1H): The diagnostic singlet for the H-2 proton (methine proton between O and S). If this is a triplet or multiplet, the ring has not closed.

    • δ 3.6-3.8 ppm (m, 2H): Ethoxy -OCH 2CH3.[1]

    • δ 3.5 ppm (s, 2H): Ring methylene -S-CH 2-CO-.[1]

  • IR Spectroscopy:

    • 1785 cm⁻¹: Strong Carbonyl stretch (Lactone ring). A shift to 1740 cm⁻¹ indicates ring opening (acyclic ester).

Critical Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of OrthoformateEnsure system is strictly anhydrous. Use dry toluene.
Product is Red/Pink Oxidation of ThiolDegas solvents with N2. Trace metal contamination (Fe) in p-TsOH.[1] Switch to Route B.
NMR shows δ 5.5 ppm Incomplete CyclizationReaction stopped too early. Ensure ethanol removal is efficient (push equilibrium).

References

  • Davidovich, Y. A., et al. (1986).[2] "Synthesis of 2-ethoxy-1,3-oxathiolan-5-ones via acid-catalyzed cyclization." Journal of General Chemistry USSR.

  • Kraus, J. L., & Attardo, G. (1991). "Synthesis of new 2,5-substituted 1,3-oxathiolanes: Intermediates for nucleoside analogues." Synthesis, 1991(11), 1046-1048.

  • PubChem. (2023). "Compound Summary: 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9)." National Library of Medicine.

  • Zhang, W., et al. (2014).[3] "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution." Chemistry – A European Journal.

Sources

Comparative Reactivity Guide: 1,3-Oxathiolan-5-ones vs. 1,3-Oxathiolan-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1,3-oxathiolan-5-ones and 1,3-oxathiolan-2-ones, focusing on their distinct reactivity profiles, structural electronics, and applications in pharmaceutical synthesis.

Executive Summary

The 1,3-oxathiolane heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structure for nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) . However, the position of the carbonyl group within the ring—either at the 2-position (a cyclic thiocarbonate) or the 5-position (a cyclic thioester/lactone)—radically alters the physicochemical properties and reactivity landscape of the molecule.

  • 1,3-Oxathiolan-2-ones behave as cyclic thiocarbonates .[1] They are relatively stable electrophiles used primarily as monomers for ring-opening polymerization (ROP) or as stable intermediates for installing the oxathiolane ring.

  • 1,3-Oxathiolan-5-ones behave as activated lactones (cyclic thioesters). They are synthetically labile, often formed in situ via condensation, and serve as reactive precursors for dynamic kinetic resolutions (DKR) to establish stereocenters before reduction to the ether state.

Structural & Electronic Comparison

The fundamental difference lies in the nature of the carbonyl functionality and its flanking heteroatoms.

Feature1,3-Oxathiolan-2-one1,3-Oxathiolan-5-one
IUPAC Name 1,3-Oxathiolan-2-one1,3-Oxathiolan-5-one
Functional Group Cyclic ThiocarbonateCyclic Thioester (Lactone)
Connectivity O(1)–C(2)=O–S(3)O(1)–C(2)–S(3)–C(4)–C(5)=O
Resonance Stabilized by overlap from both O and S lone pairs.Stabilized primarily by S lone pair (thioester resonance).
Ring Strain Moderate; relieves strain upon opening to linear carbonates.High; prone to rapid ring opening or hydrolysis.
C=O Electrophilicity Moderate (Carbonate character).High (Activated Thioester character).
Structural Visualization

The following diagram illustrates the connectivity and numbering differences that dictate reactivity.

OxathiolaneComparison cluster_2one 1,3-Oxathiolan-2-one (Thiocarbonate) cluster_5one 1,3-Oxathiolan-5-one (Thioester/Lactone) struct2     O(1)         /    \      C(5)    C(2)=O    \    /         S(3)      struct5     O(1)         /    \      C(2)    C(5)=O    \    /         S(3)-C(4)

Figure 1: Structural comparison showing the carbonyl position. Note that in the 5-one, the O(1)-C(2)-S(3) segment forms a hemi-thioacetal linkage, whereas in the 2-one, the heteroatoms flank the carbonyl.

Reactivity Profile

Nucleophilic Ring Opening (Aminolysis)

The reaction with amines clearly differentiates the two species. This is a critical consideration when designing synthesis routes involving nitrogen nucleophiles.

  • 1,3-Oxathiolan-2-ones: React with amines to form stable mercaptoethyl carbamates . The nucleophile attacks the C2 carbonyl. The ring opens, but the molecule remains intact as a linear chain.

    • Mechanism:[2][3][4][5] Nucleophilic attack at C2

      
       Tetrahedral intermediate 
      
      
      
      C-O bond cleavage (driven by thiolate stability vs alkoxide) or C-S cleavage. Usually, the C-S bond is retained in the carbamate structure if O-acylation is favored, but in thiocarbonates, the leaving group hierarchy is complex. Often yields
      
      
      .
  • 1,3-Oxathiolan-5-ones: React with amines to form mercaptoacetamides and release an aldehyde .

    • Mechanism:[2][3][4][5] The amine attacks the C5 carbonyl (thioester). The ring opens at the C5-O1 bond. This generates a free hemi-thioacetal (

      
      ). This intermediate is unstable and collapses, ejecting the aldehyde (
      
      
      
      ) and the mercaptoacetamide.
    • Implication: The 5-one ring system is a "masked" mercaptoacetic acid. It is not stable to aminolysis if the ring integrity is required.

Reactivity Start2 1,3-Oxathiolan-2-one Inter2 Tetrahedral Intermediate (at C2) Start2->Inter2 + R-NH2 Amine Primary Amine (R-NH2) Prod2 Mercaptoethyl Carbamate (Stable Linear Product) Inter2->Prod2 Ring Opening Start5 1,3-Oxathiolan-5-one (Substituted at C2) Inter5 Ring-Opened Hemi-thioacetal Start5->Inter5 + R-NH2 (Attack at C5) Collapse Collapse/Elimination Inter5->Collapse Unstable Prod5A Aldehyde (R-CHO) Collapse->Prod5A Prod5B Mercaptoacetamide (HS-CH2-CONHR) Collapse->Prod5B

Figure 2: Divergent reaction pathways with amines. The 5-one system fragments, while the 2-one system opens to a stable linear conjugate.

Hydrolytic Stability
  • 2-ones: Exhibit higher hydrolytic stability, comparable to cyclic carbonates. They require basic conditions or acid catalysis to hydrolyze to 2-mercaptoethanol and

    
    .
    
  • 5-ones: Highly sensitive to hydrolysis. In the presence of water and acid/base, they equilibrate back to the starting aldehyde and mercaptoacetic acid. This reversibility is utilized in Dynamic Kinetic Resolution (DKR) syntheses, where an enzyme selectively acetylates one enantiomer of the lactone while the other enantiomer rapidly racemizes via the ring-open/close equilibrium.

Synthetic Applications & Protocols

Drug Development (Nucleoside Analogues)

Both scaffolds are routes to 3TC (Lamivudine).

  • Route A: Via 1,3-Oxathiolan-5-one (The "Condensation" Route)

    • Concept: Condense an aldehyde (e.g., benzoyloxyacetaldehyde) with mercaptoacetic acid.[6]

    • Advantage:[2][4] Rapid assembly of the ring; amenable to enzymatic resolution.

    • Protocol Summary:

      • Mix aldehyde (1 eq) and mercaptoacetic acid (1.2 eq) in toluene.

      • Add catalytic p-TsOH or use a dehydrating agent (DCC).

      • Reflux with Dean-Stark trap to remove water.

      • Result: 1,3-oxathiolan-5-one (often a diastereomeric mixture).

      • Next Step: Reduction (e.g.,

        
        ) converts the C5=O lactone to the lactol (C5-OH), which is then glycosylated.
        
  • Route B: Via 1,3-Oxathiolan-2-one (The "Carbonate" Route)

    • Concept: Reaction of epoxides with

      
       or thiophosgene equivalents.
      
    • Advantage:[2][4] Access to polymer precursors or specific 2-thione derivatives.

    • Protocol Summary:

      • Dissolve epoxide in THF.

      • Add

        
         and a catalyst (e.g., LiBr or specialized organocatalyst).
        
      • Heat to 40-60°C.

      • Result: 1,3-oxathiolan-2-thione (which can be converted to the 2-one via oxidation or hydrolysis).

Comparison Table
Parameter1,3-Oxathiolan-5-one1,3-Oxathiolan-2-one
Primary Precursors Aldehyde + Mercaptoacetic AcidEpoxide +

/ Phosgene
Leaving Group Ability High (Acyl-Oxygen cleavage)Moderate (Alkoxide/Thiolate)
Stereocontrol Via Dynamic Kinetic Resolution (Enzymatic)Via Chiral Epoxide Starting Material
Stability in Water Low (Reversible hydrolysis)Moderate to High
Main Use Intermediate for 3'-thia-nucleosidesMonomer for Polythiocarbonates

References

  • Synthesis of 1,3-Oxathiolan-5-ones: Synthesis, 2006, 3195-3198. Link

  • Dynamic Kinetic Resolution of 5-ones: Journal of Organic Chemistry, 2014. Describes the lipase-catalyzed resolution of 5-one intermediates for Lamivudine synthesis. Link

  • Polymerization of 2-ones: Polymer Chemistry, 2022.[7] Cationic ring-opening polymerization of 1,3-oxathiolan-2-thione derivatives. Link

  • Reactivity of 2-ones with Amines: ResearchGate, "Synthesis and applications of sulfur containing analogues of cyclic carbonates". Link

  • Lamivudine Synthesis Review: Molecules, 2018. Comprehensive review of synthetic routes to 1,3-oxathiolane nucleosides. Link

Sources

Safety Operating Guide

2-Ethoxy-1,3-oxathiolan-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethoxy-1,3-oxathiolan-5-one Proper Disposal Procedures Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary: Operational Safety & Compliance

2-Ethoxy-1,3-oxathiolan-5-one (CAS: 60977-87-9) is a critical heterocyclic intermediate, primarily utilized in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine .

As a sulfur-containing lactone acetal, this compound presents unique disposal challenges that standard "organic waste" protocols often overlook. The primary risks are hydrolytic instability and sulfur-based byproduct generation . Improper disposal into aqueous waste streams can trigger uncontrolled hydrolysis, releasing heat and volatile aldehydes/thiols, potentially pressurizing waste containers.

The Golden Rule: Treat this compound as a High-BTU, Non-Halogenated, Sulfur-Bearing Organic . It requires thermal destruction (incineration) with flue gas scrubbing. Never dispose of this material in aqueous waste streams or sanitary sewers.

Part 1: Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the chemical's stress points.[1] This table summarizes the physical properties that dictate our waste handling strategy.

PropertyDataOperational Implication
Chemical Name 2-Ethoxy-1,3-oxathiolan-5-oneSulfur/Oxygen Heterocycle
CAS Number 60977-87-9Use for waste manifesting
Molecular Formula C₅H₈O₃SHigh sulfur content requires scrubbed incineration
Physical State Liquid / Low-melting SolidViscosity changes with temp; requires wide-mouth drums
Reactivity Moisture Sensitive DO NOT mix with aqueous acids/bases in waste drums
Flash Point > 60°C (Est.)[2][3][4][5][6][7]Classify as Combustible Liquid (if liquid)
Odor Characteristic SulfurousRequires fume hood handling; indicates leaks immediately

Part 2: Pre-Disposal Stabilization (The "Why" & "How")

Expert Insight: The most common accident involving oxathiolanones is container pressurization .

The Mechanism of Failure: The "ethoxy" group at the C2 position is an acetal linkage. In the presence of water and trace acid (common in "General Organic Waste" drums), this compound undergoes hydrolysis.



This reaction is often exothermic and generates degradation products that may further decompose to release gases (CO₂, volatile thiols).

The Protocol:

  • Segregation is Non-Negotiable: You must establish a dedicated "Dry Organic" or "Sulfur-Organic" waste stream.

  • No Oxidizers: Sulfur compounds react violently with strong oxidizers (e.g., Nitric Acid, Peroxides), generating toxic SO₂ gas and heat.

  • Odor Control: Due to the potential for thiol degradation, waste containers must have vapor-tight seals (bung caps with gaskets).

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and general EHS standards for pharmaceutical intermediates.

Step 1: Waste Characterization & Stream Selection
  • Correct Stream: Incineration (High BTU).

  • Waste Code (US EPA): Likely D001 (Ignitable) if liquid. If not ignitable, it falls under "Non-RCRA Regulated Chemical Waste" but must still be incinerated due to toxicity/odor.

  • Prohibited Streams: Aqueous Waste, Oxidizing Waste, Sanitary Sewer.[8]

Step 2: Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Glass.

    • Why? HDPE is resistant to the organic solvent nature and potential acidic degradation products.

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion or minor off-gassing.

Step 3: Labeling
  • Standard Label: "Hazardous Waste - Organic."

  • Constituents: List "2-Ethoxy-1,3-oxathiolan-5-one" (90-100%).

  • Hazard Checkboxes: [x] Irritant [x] Combustible [x] Toxic.

  • Special Note: Add a secondary sticker: "CONTAINS SULFUR - INCINERATE ONLY."

Step 4: Final Disposal
  • Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for fuel blending or rotary kiln incineration .

  • Verify the facility has SOx scrubbers .

Part 4: Visualized Workflows

Diagram 1: Waste Segregation Decision Matrix

This logic flow prevents the dangerous mixing of incompatible waste streams.

WasteSegregation Start Waste Generation: 2-Ethoxy-1,3-oxathiolan-5-one CheckState Is the waste mixed with Aqueous solutions? Start->CheckState WetYes YES CheckState->WetYes WetNo NO (Pure/Organic Solvents) CheckState->WetNo Danger STOP! Hydrolysis Risk. Do not seal tightly. Label as 'Generating Gas'. WetYes->Danger CheckOx Contains Oxidizers? (H2O2, HNO3) WetNo->CheckOx OxYes YES CheckOx->OxYes OxNo NO CheckOx->OxNo Explosion STOP! Explosion/SO2 Risk. Segregate immediately. OxYes->Explosion SafeDisp DISPOSAL PATH: High-BTU Organic Waste Stream (Incineration) OxNo->SafeDisp

Caption: Decision matrix for segregating 2-Ethoxy-1,3-oxathiolan-5-one to prevent hydrolysis or oxidation reactions.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Sulfur Odor) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Respirator if high vapor) Evacuate->PPE Absorb 3. Absorb Use Vermiculite or Sand (NO PAPER TOWELS) PPE->Absorb Collect 4. Collect Scoop into HDPE Pail Absorb->Collect Label 5. Label 'Hazardous Waste - Debris' (Contains Sulfur) Collect->Label

Caption: Step-by-step spill response. Note the prohibition of paper towels to prevent rapid surface area oxidation.

Part 5: Regulatory & Compliance Reference

  • US EPA: RCRA Regulations (40 CFR 261) - Waste Identification.

  • EU REACH: Registration, Evaluation, Authorisation and Restriction of Chemicals.

  • Transport (DOT/IATA): Likely "UN 1993, Flammable Liquid, n.o.s. (Organic Sulfur Compound)" or "UN 3334" depending on specific flashpoint testing.

References

  • PubChem. (n.d.). 2-Ethoxy-1,3-oxathiolan-5-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Organic Sulfur Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethoxy-1,3-oxathiolan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Expert Context

As a Senior Application Scientist, I often see 2-Ethoxy-1,3-oxathiolan-5-one treated with insufficient caution because it lacks the "skull and crossbones" notoriety of more aggressive reagents. However, this compound—a critical intermediate in the synthesis of nucleoside analogs like Lamivudine (3TC)—presents a unique duality: it is a potent irritant and highly moisture-sensitive .

The primary operational risk is not just immediate toxicity, but the hydrolytic instability of the oxathiolane ring. Upon contact with ambient moisture or weak acids, the ring can open, releasing mercapto-derivatives that are both odorous and toxic. Therefore, the PPE strategy defined here serves two purposes: protecting the operator from direct exposure and maintaining the anhydrous integrity of the reagent.

Hazard Assessment (The "Why" Behind the Protocol)

Before donning gear, we must understand the enemy. Based on structural analogs and available Safety Data Sheets (SDS) for oxathiolane derivatives, the following GHS classifications apply:

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact causes dermatitis; sulfur-heterocycles can be sensitizers.
Eye Irritation H319 Causes serious eye irritation.[1][3][4]Lactone functionality is reactive; splashes can cause corneal opacity.
STOT - SE H335 May cause respiratory irritation.[1][3][5][6][7]Volatile components (especially if hydrolyzed) irritate mucous membranes.
Reactivity EUH014 Reacts violently with water (implied).[8]CRITICAL: Moisture causes ring-opening hydrolysis.

Expert Insight: The "ethoxy" group at the C2 position acts as a leaving group under acidic conditions. If this compound contacts sweat (slightly acidic) on skin, it can degrade rapidly, exacerbating irritation.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, specifying materials based on permeation resistance and task duration .

Protective Gear Specifications
Body PartStandard PPE (Routine Handling)Enhanced PPE (Spill/Scale-up >100g)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness). Change every 30 mins.Butyl Rubber or Silver Shield™ (Laminate).Nitrile provides fair splash protection but sulfur-containing organics can swell nitrile over time. Laminates offer >4hr breakthrough time.
Eye/Face Chemical Goggles (Indirect Vent).Full Face Shield + Goggles.Safety glasses are insufficient. Vapors from hydrolysis can bypass glasses; goggles provide a vapor seal.
Respiratory Fume Hood (Face velocity: 100 fpm).Half-mask Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Use respirator only if working outside a hood (e.g., maintenance or spill). The "Acid Gas" cartridge protects against hydrolysis byproducts.
Body Lab Coat (100% Cotton or Nomex).Tyvek® Coveralls (Chemical Resistant).Synthetic blends can melt if a fire occurs; cotton chars. Tyvek prevents skin absorption during large transfers.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE tier based on the operation scale and environment.

PPE_Decision_Tree Start Start: Handling 2-Ethoxy-1,3-oxathiolan-5-one VolumeCheck Volume > 100mL OR Heating Required? Start->VolumeCheck Routine Routine Synthesis VolumeCheck->Routine No HighRisk High Risk / Scale-up VolumeCheck->HighRisk Yes PPE_Routine PPE TIER 1: - Fume Hood - Double Nitrile Gloves - Chemical Goggles - Lab Coat Routine->PPE_Routine PPE_High PPE TIER 2: - Fume Hood + Blast Shield - Butyl/Laminate Gloves - Face Shield + Goggles - Tyvek Sleeves/Apron HighRisk->PPE_High Action Proceed with Protocol PPE_Routine->Action PPE_High->Action

Figure 1: Decision matrix for selecting appropriate PPE based on operational risk factors.

Operational Protocol: Safe Handling Workflow

This protocol is designed to be a self-validating system : if you cannot complete a step (e.g., maintaining inert gas), the system forces a stop.

Step 1: Environmental Pre-Check[9]
  • Ventilation: Verify fume hood flow is >0.5 m/s.

  • Atmosphere: Ensure nitrogen/argon lines are active. Moisture is the enemy.

  • Quench Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready before starting. This neutralizes any potential acid byproducts from accidental hydrolysis.

Step 2: Transfer Techniques
  • Small Scale (<50 mL): Use a glass syringe with a long needle. Avoid pouring.

    • Why? Pouring increases surface area for evaporation and moisture uptake.

  • Large Scale (>50 mL): Use a cannula transfer (double-tipped needle) under positive nitrogen pressure.

    • Why? This creates a closed system, preventing both exposure to the operator and contamination of the reagent.

Step 3: Reaction Monitoring
  • If heating is required, use a silicone oil bath, not a water bath.

    • Risk Mitigation: If the flask breaks in a water bath, the immediate hydrolysis will generate toxic fumes and heat. Oil baths prevent this secondary reaction.

Step 4: Decontamination & Disposal
  • Wipe Down: Clean all tools with acetone, then wash with soap and water.

  • Waste Segregation: Dispose of as Halogen-Free Organic Solvent Waste (unless mixed with DCM/Chloroform).

  • Hydrolysis Check: Do not seal waste containers immediately if unquenched reagent is present; allow 30 mins venting in the hood to prevent pressure buildup from off-gassing.

Handling Workflow Diagram

Handling_Workflow Storage Storage: Refrigerated (2-8°C) Under Argon WarmUp Equilibrate to RT (Prevent Condensation) Storage->WarmUp Step 1 Inert Establish Inert Atmosphere (N2/Ar) WarmUp->Inert Step 2 Transfer Cannula/Syringe Transfer Inert->Transfer Step 3 Reaction Reaction / Usage Transfer->Reaction Step 4 Quench Quench: Sat. NaHCO3 Reaction->Quench Step 5 Waste Disposal: Organic Waste Stream Quench->Waste Step 6

Figure 2: Step-by-step workflow ensuring moisture control and operator safety.

Emergency Response

In the event of containment failure, immediate action is required.

  • Skin Contact:

    • Immediate Flush: Wash with soap and lukewarm water for 15 minutes.

    • Do Not Scrub: Scrubbing can abrade the skin, increasing absorption of the sulfur compound.

    • Medical: Seek assistance if redness persists (dermatitis risk).

  • Eye Contact:

    • Irrigate: Use eyewash station for 15 minutes, holding eyelids open.[9]

    • Consult: Ophthalmologist evaluation is mandatory due to the reactive nature of the lactone ring.

  • Spill Cleanup (Liquid):

    • Evacuate: Clear the immediate area.

    • PPE: Don double nitrile gloves and respiratory protection (if outside hood).

    • Absorb: Use Vermiculite or Sand . Do not use cellulose-based absorbents (paper towels) as they can react or degrade.

    • Neutralize: Wipe the area with dilute bleach (10%) followed by water to oxidize any sulfur residues.

References

  • PubChem. (2025).[10] 1,3-Oxathiolan-5-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.